(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Description
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-7-17-12(11)19-10-5-3-9(8-18)4-6-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFJRVCNNKYISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (Trifluoromethyl-pyridinyl-oxy)phenylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Chemistry
The "(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol" structure represents a fascinating convergence of three key pharmacophores: a trifluoromethyl group, a pyridine ring, and a benzyl alcohol connected via an ether linkage. While a specific Chemical Abstracts Service (CAS) number for the 3-(trifluoromethyl) isomer is not readily found in major chemical catalogs, indicating it is a novel or less-common research compound, its structural isomers are well-documented and serve as crucial intermediates in medicinal and agrochemical research.[1][2] This guide will, therefore, focus on the broader class of (Trifluoromethyl-pyridinyl-oxy)phenylmethanol derivatives, providing a comprehensive overview of their synthesis, properties, and applications, grounded in the established science of its known isomers.
The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring is a cornerstone of modern drug design.[3] This single modification dramatically influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[4][5] The -CF3 group is a potent electron-withdrawing substituent, which lowers the basicity of the pyridine nitrogen and can enhance binding interactions with biological targets.[6][7] This often leads to improved pharmacokinetic profiles, making these scaffolds highly sought after in the development of novel therapeutics and advanced agrochemicals.[5][8]
This guide provides an in-depth exploration of this chemical class, offering field-proven insights into its synthesis, characterization, and the strategic rationale for its use in research and development.
Physicochemical and Structural Properties: The Impact of Trifluoromethylation
The position of the trifluoromethyl group on the pyridine ring significantly alters the molecule's electronic and steric characteristics. This, in turn, dictates its reactivity, solubility, and interaction with biological systems.
The electron-withdrawing nature of the -CF3 group is paramount. It decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr), which is the primary method for its synthesis.[9][10] Furthermore, this electronic modulation is key to its function in drug candidates, often enhancing binding affinity to target proteins like kinases.[3]
Table 1: Physicochemical Properties of Trifluoromethylpyridine Precursors
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
|---|---|---|---|
| CAS Number | 368-48-9[11] | 3796-23-4[12] | 3796-24-5[13] |
| Molecular Weight | 147.10 g/mol [11] | 147.10 g/mol [12] | 147.10 g/mol [13] |
| Boiling Point | 139-141 °C[11] | 113-115 °C[12] | Not specified |
| Density | 1.275 g/mL at 25 °C[11] | 1.276 g/mL at 25 °C[12] | Not specified |
| Refractive Index | n20/D 1.419[11] | n20/D 1.418[12] | Not specified |
Note: Data is for the precursor molecules, which are indicative of the properties the trifluoromethylpyridine moiety imparts to the final compound.
Synthesis and Purification: A Protocol Built on Causality
The core synthetic challenge in constructing (Trifluoromethyl-pyridinyl-oxy)phenylmethanol derivatives is the formation of the diaryl ether bond. The most robust and widely applicable method is the Nucleophilic Aromatic Substitution (SNAr) reaction.
The logic behind choosing SNAr rests on the electronic properties of the trifluoromethyl-substituted pyridine ring. The -CF3 group, being strongly electron-withdrawing, activates the pyridine ring for nucleophilic attack, particularly when a good leaving group (like a halogen) is present at the 2- or 4-position. The phenoxide, generated from (4-hydroxymethyl)phenol, serves as the nucleophile.
Experimental Protocol: Synthesis via SNAr
This protocol provides a generalized, yet detailed, methodology for synthesizing a (Trifluoromethyl-pyridinyl-oxy)phenylmethanol derivative, such as the 6-CF3 isomer.
Step 1: Deprotonation of the Phenol (Formation of the Nucleophile)
-
Action: To a solution of (4-hydroxymethyl)phenol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (t-BuOK, 1.1 eq) portion-wise at 0 °C.
-
Causality: Anhydrous conditions are critical to prevent quenching the strong base. Polar aprotic solvents are chosen because they effectively solvate the cation of the base without interfering with the nucleophilicity of the resulting phenoxide. The reaction is performed at 0 °C to control the exothermic reaction of the base with the solvent and the phenol.
Step 2: Nucleophilic Aromatic Substitution
-
Action: To the freshly prepared phenoxide solution, add a solution of the appropriate 2-chloro-trifluoromethylpyridine isomer (e.g., 2-chloro-6-(trifluoromethyl)pyridine, 1.0 eq) in the same solvent. Warm the reaction mixture to a temperature between 80-120 °C and monitor by TLC or LC-MS.
-
Causality: Elevated temperature is required to overcome the activation energy of the SNAr reaction. The rate of reaction is dependent on the position of the -CF3 group and the leaving group.[14] Monitoring the reaction is essential to determine the point of maximum conversion and prevent the formation of degradation byproducts.
Step 3: Work-up and Extraction
-
Action: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: Quenching with water neutralizes any remaining base and precipitates the crude product. Extraction isolates the desired organic product from the inorganic salts and the high-boiling point solvent. The brine wash removes residual water from the organic phase.
Step 4: Purification
-
Action: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Chromatography is necessary to separate the target compound from unreacted starting materials and any side products. The choice of solvent system is determined by the polarity of the product to achieve optimal separation.
Caption: Generalized SNAr synthesis workflow.
Spectroscopic Characterization: A Self-Validating System
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, typically in the range of 7.0-8.5 ppm. The methylene protons (-CH2OH) will appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm. The hydroxyl proton itself will be a broad singlet, the position of which is concentration-dependent.
-
13C NMR: The carbon spectrum will show distinct signals for the aromatic carbons. The carbon bearing the -CF3 group will appear as a quartet due to coupling with the fluorine atoms (1JC-F ≈ 270-285 Hz).[15][16] The methylene carbon will resonate around 60-65 ppm.
-
19F NMR: This is a crucial technique for fluorinated compounds. The spectrum will show a singlet for the -CF3 group, with a chemical shift that is characteristic of its position on the pyridine ring.[16]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry will typically show a prominent protonated molecular ion [M+H]+. The fragmentation pattern can also be informative. Common fragmentation pathways for ethers include cleavage of the C-O bonds.[17][18] For this class of molecules, a key fragment would likely result from the cleavage of the ether bond, yielding ions corresponding to the trifluoromethyl-pyridinol and the hydroxymethylphenyl cation. The loss of the -CF3 group can also be observed.[16]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands. A broad peak around 3300-3400 cm-1 is indicative of the O-H stretch of the alcohol. Strong C-O stretching bands for the aryl ether will appear in the 1200-1250 cm-1 region. The C-F bonds of the trifluoromethyl group will exhibit strong, characteristic absorptions in the 1100-1350 cm-1 range.[16]
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The (Trifluoromethyl-pyridinyl-oxy)phenyl core is a privileged scaffold in the development of kinase inhibitors.[3] Many FDA-approved drugs and clinical candidates, such as Pexidartinib, feature similar structural motifs.[19][20] These compounds often act as Type I or Type II inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[21]
The trifluoromethylpyridine moiety plays a critical role in this context. Its electronic properties and steric bulk can be tailored to achieve high potency and selectivity for a specific kinase target.[7] By modifying the substitution pattern on the pyridine ring, medicinal chemists can fine-tune the compound's interaction with the kinase active site, blocking aberrant signaling pathways that drive diseases like cancer.[22][23]
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An In-depth Technical Guide to the Synthesis of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
This guide provides a comprehensive, technically detailed protocol for the synthesis of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, a key intermediate in pharmaceutical research and development. The synthesis is approached as a two-step process, beginning with a nucleophilic aromatic substitution (SNAr) reaction to form an aldehyde intermediate, followed by its reduction to the target primary alcohol. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.
Introduction
The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The title compound, this compound, represents a valuable building block for the synthesis of more complex bioactive molecules. This guide details a reliable and efficient two-step synthetic route, providing not only a step-by-step protocol but also the underlying chemical principles and rationale for the chosen experimental conditions.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step reaction sequence as illustrated below. This strategy leverages a robust nucleophilic aromatic substitution followed by a selective reduction.
Figure 1: Overall synthetic workflow.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the formation of an ether linkage between 2-chloro-3-(trifluoromethyl)pyridine and 4-hydroxybenzaldehyde. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the phenoxide ion of 4-hydroxybenzaldehyde.[3][4][5]
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the SN2-like attack of the nucleophile.[6] A weak base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide in situ.[7][8]
Step 2: Reduction of the Aldehyde
The second step is the selective reduction of the aldehyde functional group in 4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups. The reaction is typically performed in a protic solvent like methanol or ethanol, which serves to both dissolve the aldehyde and protonate the resulting alkoxide intermediate.
Experimental Protocol
Step 1: Synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
4-Hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask via a syringe.
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.
-
Add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde as a solid.
Step 2: Synthesis of this compound
Materials:
-
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.
Data Summary
The following table provides expected data for the starting materials and the final product. Note that the CAS numbers for the intermediate and final product are not consistently available in public databases, indicating their primary role as research intermediates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | Colorless liquid |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | White solid |
| 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | C₁₃H₈F₃NO₂ | 267.20 | Off-white solid |
| This compound | C₁₃H₁₀F₃NO₂ | 269.22 | White solid |
Conclusion
This guide outlines a robust and reproducible two-step synthesis of this compound. The protocol is based on well-established synthetic transformations, namely nucleophilic aromatic substitution and selective aldehyde reduction. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently prepare this valuable building block for applications in drug discovery and materials science.
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Cirri, E., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 17(1), e1900511. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol , a molecule of interest within contemporary medicinal chemistry. The presence of a trifluoromethyl group, a pyridinyl ether linkage, and a benzyl alcohol moiety suggests a complex interplay of properties that warrant in-depth investigation.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted and experimentally determined physicochemical parameters of this compound, offer detailed protocols for their empirical validation, and provide insights into the causal relationships between molecular structure and observed properties. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing a compound through the development pipeline.
Molecular Identity and Structural Attributes
A foundational step in characterizing any novel compound is to establish its fundamental molecular identity.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₀F₃NO₂
-
Molecular Weight: 269.22 g/mol
-
Chemical Structure:
-
The molecule features a central phenyl ring substituted at the 1 and 4 positions.
-
A hydroxymethyl group (-CH₂OH) is attached at one end of the phenyl ring.
-
An ether linkage connects the phenyl ring to the 2-position of a pyridine ring.
-
A trifluoromethyl group (-CF₃) is present at the 3-position of the pyridine ring.
-
The trifluoromethyl group is a key feature, known to significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. The pyridinyl ether offers a degree of conformational flexibility, while the benzyl alcohol provides a site for potential hydrogen bonding and further chemical modification.
Core Physicochemical Properties: A Data-Driven Overview
Direct experimental data for this compound is not extensively available in public literature, a common scenario for novel chemical entities. However, data from structurally analogous compounds and predictive models provide a strong basis for initial assessment. For instance, the related compound (4-{[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]oxy}phenyl)methanol has a predicted pKa of 14.09±0.10[1]. Such information, while not a direct substitute for experimental data, is invaluable for guiding initial experimental design.
The following table summarizes the key physicochemical parameters of interest and the imperative for their experimental determination.
| Physicochemical Property | Predicted/Analogous Value | Significance in Drug Development | Recommended Experimental Protocol |
| Aqueous Solubility | Not available | Crucial for oral bioavailability and formulation. Poor solubility is a major hurdle in drug development.[2] | Thermodynamic Shake-Flask Method |
| Lipophilicity (LogP) | Not available | Influences membrane permeability, plasma protein binding, and metabolic clearance.[3] | Shake-Flask Method or HPLC-based determination |
| Acid Dissociation Constant (pKa) | Predicted for a similar compound: 14.09±0.10[1] | Determines the ionization state at physiological pH, which affects solubility, absorption, and receptor binding.[4] | Potentiometric Titration or UV-Vis Spectrophotometry |
| Melting Point | Not available | Indicates purity and solid-state stability. | Capillary Melting Point Apparatus |
| Chemical Stability | Not available | Essential for determining shelf-life and degradation pathways. | Forced Degradation Studies (pH, oxidative, photolytic) |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the critical physicochemical properties of this compound.
Determination of Aqueous Solubility: The Thermodynamic Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility as it measures the concentration of a saturated solution in equilibrium with the solid drug, providing a true representation of its intrinsic solubility.[2]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[5]
-
Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[5]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.
Determination of Lipophilicity: The Shake-Flask Octanol-Water Partition Coefficient (LogP)
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic (n-octanol) and aqueous phase, serving as a key indicator of its lipophilicity.[6][7]
Protocol:
-
Phase Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to a separation funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases. Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.[6]
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]
Conclusion and Future Directions
The physicochemical properties of this compound are critical determinants of its potential as a therapeutic agent. While predictive and analog-based data provide a valuable starting point, rigorous experimental characterization is non-negotiable for informed decision-making in drug development. The protocols detailed in this guide offer a robust framework for obtaining high-quality, reliable data on the solubility, lipophilicity, and ionization of this compound.
Future work should focus on executing these experimental protocols to generate a comprehensive physicochemical profile. This data will be instrumental in guiding formulation development, interpreting in vitro and in vivo study results, and ultimately, in unlocking the full therapeutic potential of this compound.
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Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. acdlabs.com [acdlabs.com]
(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol structural characterization
An In-depth Technical Guide to the Structural Characterization of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
This guide provides a comprehensive technical overview of the methodologies and analytical strategies for the complete structural characterization of this compound. The protocols and data interpretation frameworks detailed herein are designed for researchers, scientists, and professionals in the field of drug development and materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of techniques and interpretation of results, ensuring a thorough and validated approach to structural elucidation.
The molecule , this compound, is a complex organic structure featuring a trifluoromethyl-substituted pyridine ring linked via an ether bond to a phenylmethanol group. The presence of these distinct moieties, including the highly electronegative trifluoromethyl group, necessitates a multi-faceted analytical approach for unambiguous characterization.[1][2] The trifluoromethylpyridine scaffold is a key structural motif in numerous agrochemical and pharmaceutical compounds, making a deep understanding of its characterization critical for innovation in these fields.[3][4][5]
Foundational Analytical Strategy: A Multi-technique Approach
A robust structural characterization of a novel or synthesized compound like this compound relies on the synergistic use of several spectroscopic and analytical techniques. No single method can provide a complete picture; instead, we integrate data from multiple sources to build a conclusive structural assignment. This self-validating system ensures the highest degree of confidence in the final structure.
Our workflow is designed to confirm the elemental composition, molecular weight, connectivity of atoms, and the specific arrangement of functional groups.
Caption: Workflow for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar aromatic and heterocyclic compounds.[6][7]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet of doublets | 1H | Pyridine H6 |
| ~7.9 | Doublet of doublets | 1H | Pyridine H4 |
| ~7.4 | Doublet | 2H | Phenyl H2, H6 (ortho to CH₂OH) |
| ~7.1 | Doublet | 2H | Phenyl H3, H5 (ortho to ether) |
| ~7.0 | Triplet | 1H | Pyridine H5 |
| ~4.7 | Singlet | 2H | -CH₂OH |
| ~2.5 | Singlet (broad) | 1H | -OH |
Causality behind Predictions:
-
The pyridine protons are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group.
-
The phenyl protons will be split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
-
The benzylic protons of the -CH₂OH group will likely appear as a singlet, though coupling to the hydroxyl proton may be observed in some solvents.
-
The hydroxyl proton signal is often broad and its chemical shift is solvent-dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 | Pyridine C2 (attached to oxygen) |
| ~155 | Phenyl C4 (attached to oxygen) |
| ~150 | Pyridine C6 |
| ~140 | Phenyl C1 (attached to CH₂OH) |
| ~138 | Pyridine C4 |
| ~130 | Phenyl C2, C6 |
| ~125 (quartet) | -CF₃ |
| ~120 | Phenyl C3, C5 |
| ~118 (quartet) | Pyridine C3 (attached to CF₃) |
| ~115 | Pyridine C5 |
| ~65 | -CH₂OH |
Causality behind Predictions:
-
The carbon attached to the highly electronegative trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Carbons attached to oxygen and nitrogen will be shifted downfield.
-
The presence of the correct number of aromatic and aliphatic carbons helps confirm the overall structure.
Predicted ¹⁹F NMR Spectrum
Given the trifluoromethyl group, ¹⁹F NMR is a crucial and straightforward experiment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -64 | Singlet | -CF₃ |
Causality behind Predictions:
-
The ¹⁹F NMR spectrum is expected to show a single sharp peak, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring.[6][7]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover 0-200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
Use an external standard like CFCl₃ for referencing if necessary.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₁₃H₁₀F₃NO₂) is approximately 281.0636 g/mol . High-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million.
-
Key Fragmentation Patterns:
-
Loss of the hydroxyl group (-OH) or water (-H₂O).
-
Cleavage of the ether bond, leading to fragments corresponding to the trifluoromethyl-phenoxide and benzyl alcohol moieties.
-
Loss of the trifluoromethyl group (-CF₃).
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to yield a prominent molecular ion peak.
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) directly into the mass spectrometer.
-
Analysis:
-
Perform a full scan in positive ion mode to identify the protonated molecule [M+H]⁺.
-
Conduct tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂) |
| 1600-1450 | C=C and C=N stretch | Aromatic rings |
| 1350-1150 | C-F stretch | Trifluoromethyl (-CF₃) |
| 1250-1200 | C-O stretch | Aryl ether |
| 1050-1000 | C-O stretch | Primary alcohol |
Causality behind Predictions:
-
The broad O-H stretch is a hallmark of an alcohol.
-
The strong absorptions in the 1350-1150 cm⁻¹ range are characteristic of C-F bonds in a trifluoromethyl group.
-
The presence of both aryl ether and primary alcohol C-O stretching bands provides further confirmation of the structure.[8]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method.
-
Data Acquisition:
-
Record a background spectrum.
-
Place a small amount of the solid sample on the ATR crystal.
-
Record the sample spectrum over the range of 4000-600 cm⁻¹.
-
The instrument software will automatically generate the transmittance or absorbance spectrum.
-
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.
-
Calculated for C₁₃H₁₀F₃NO₂: C, 55.52%; H, 3.59%; N, 4.98%
-
Experimental Results: The experimentally determined percentages should be within ±0.4% of the calculated values to be considered a good match.
Conclusion
The structural characterization of this compound requires a systematic and multi-faceted analytical approach. By integrating the data from NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, infrared spectroscopy, and elemental analysis, a complete and unambiguous structural assignment can be achieved. The methodologies and predicted data presented in this guide provide a robust framework for researchers to follow, ensuring the integrity and validity of their findings. This comprehensive characterization is a critical step in the development of new chemical entities for a wide range of scientific applications.
References
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Supporting Information - General information. NMR spectra were obtained on a 400 MHz spectrometer. Available at: [Link]
-
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol - Amerigo Scientific. Available at: [Link]
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Structural Characteristics–Reactivity Relationships for Catalytic Depolymerization of Lignin into Aromatic Compounds: A Review - MDPI. Available at: [Link]
-
Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. Available at: [Link]
-
The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. Available at: [Link]
-
4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid - NIH. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. Available at: [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol | C8H6F4O2 | CID 15582607 - PubChem. Available at: [Link]
-
(PDF) Characterization of a phylogenetically distinct extradiol dioxygenase involved in the bacterial catabolism of lignin-derived aromatic compounds - ResearchGate. Available at: [Link]
-
The importance of trifluoromethyl pyridines in crop protection | Request PDF - ResearchGate. Available at: [Link]
-
Aromatic Compounds: Nomenclature, Characteristics and Conditions - Allen. Available at: [Link]
-
Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry - Open Access Journals. Available at: [Link]
-
4-(3-(Trifluoromethyl)phenyl)pyridine | C12H8F3N | CID 46315290 - PubChem. Available at: [Link]
-
(2,4-Bis(trifluoromethyl)phenyl)(4-methoxyphenyl)methanol - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]
-
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | C13H10F3NO | CID 22280022. Available at: [Link]
-
Spectroscopic Characterization of Key Aromatic and Heterocyclic Molecules: A Route toward the Origin of Life - Semantic Scholar. Available at: [Link]
-
4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem - NIH. Available at: [Link]
-
4-(Trifluoromethoxy)phenylacetonitrile - the NIST WebBook. Available at: [Link]
-
Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-{[3-(Trtrifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, a molecule of interest in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of its spectral features and providing a detailed experimental protocol, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of substituted pyridyl phenyl ethers. We will explore the influence of the trifluoromethyl group and the ether linkage on the chemical shifts and coupling patterns of the aromatic protons and carbons, offering a self-validating framework for spectral interpretation.
Introduction: The Significance of Structural Elucidation
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For drug development professionals, an unambiguous structural assignment is a critical prerequisite for establishing structure-activity relationships (SAR) and ensuring the intellectual property of novel chemical entities. This compound presents a unique combination of functionalities—a trifluoromethylated pyridine ring, a phenyl ether linkage, and a benzylic alcohol—each contributing distinct electronic and steric effects that are reflected in its NMR spectra. This guide will systematically deconstruct the ¹H and ¹³C NMR data to provide a definitive structural confirmation.
Predicted NMR Spectral Analysis: A Theoretical Framework
Before delving into experimental data, a theoretical prediction of the NMR spectra provides a roadmap for interpretation. The electron-withdrawing nature of the trifluoromethyl group and the oxygen atom, coupled with the aromatic ring currents, dictates the chemical environment of each nucleus.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons on the pyridine and phenyl rings, as well as the benzylic alcohol moiety.
-
Pyridine Ring Protons: The pyridine ring contains three protons. The strong electron-withdrawing effect of the trifluoromethyl group will significantly deshield adjacent protons.
-
Phenyl Ring Protons: The phenyl ring protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether linkage will be shielded relative to those ortho to the hydroxymethyl group.
-
Hydroxymethyl Protons: The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, and the hydroxyl proton (-OH) will likely be a broad singlet, the chemical shift of which is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their electronic environment.
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
Aromatic Carbons: The spectrum will display signals for the five carbons of the pyridine ring and the six carbons of the phenyl ring. The carbons directly attached to the trifluoromethyl group, the oxygen atom, and the hydroxymethyl group will be significantly influenced.
-
Benzylic Carbon: The carbon of the -CH₂OH group is expected in the aliphatic region of the spectrum.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is free from residual water and other impurities.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters
The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-2048 scans.
-
Relaxation Delay: 2 seconds.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
Visualization and Data Presentation
Clear and concise presentation of NMR data is crucial for effective communication of results.
Molecular Structure and Numbering Scheme
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Predicted | ||||
| ~8.4 | d | ~4.8 | 1H | H-6' |
| ~8.0 | d | ~7.8 | 1H | H-4' |
| ~7.5 | dd | ~7.8, 4.8 | 1H | H-5' |
| ~7.4 | d | ~8.5 | 2H | H-2, H-6 |
| ~7.1 | d | ~8.5 | 2H | H-3, H-5 |
| ~4.7 | s | 2H | H-7 | |
| ~2.0 | br s | 1H | OH |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | |
| ~163 | C-2' |
| ~155 | C-1 |
| ~148 | C-6' |
| ~140 | C-4 |
| ~138 (q) | C-3' |
| ~130 | C-3, C-5 |
| ~127 | C-2, C-6 |
| ~123 (q) | -CF₃ |
| ~120 | C-5' |
| ~115 | C-4' |
| ~65 | C-7 |
Spectral Interpretation and Structural Confirmation
The definitive assignment of each signal in the ¹H and ¹³C NMR spectra is achieved by a combination of chemical shift analysis, multiplicity patterns, and, where necessary, two-dimensional NMR techniques such as COSY and HSQC.
¹H NMR Spectrum Analysis
The downfield region of the ¹H NMR spectrum will be dominated by the aromatic protons. The characteristic AX system of the 1,4-disubstituted phenyl ring and the AMX system of the substituted pyridine ring provide a clear fingerprint of the molecular scaffold. The singlet corresponding to the benzylic protons confirms the presence of the -CH₂OH group.
¹³C NMR Spectrum Analysis
In the ¹³C NMR spectrum, the number of signals will correspond to the number of chemically non-equivalent carbon atoms. The quartet for the trifluoromethyl carbon is a key diagnostic signal. The chemical shifts of the aromatic carbons are consistent with the electronic effects of the substituents. For instance, the carbon atom C-2' bearing the oxygen atom will be significantly deshielded.
Conclusion: A Self-Validating Approach to Structural Analysis
This in-depth guide has provided a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By integrating theoretical predictions with a robust experimental protocol, researchers can confidently elucidate the structure of this and related molecules. The detailed analysis of chemical shifts and coupling patterns serves as a self-validating system, ensuring the scientific integrity of the structural assignment. This knowledge is paramount for advancing research and development in fields that rely on the precise characterization of novel chemical entities.
References
- Nuclear Magnetic Resonance Spectroscopy. In Organic Chemistry; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press, 2012; pp 29-64.
- Carbon-13 NMR Spectroscopy: Principles and Applications. Breitmaier, E., Voelter, W. VCH, 1987.
- Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R. Cengage Learning, 2014.
- The ¹³C NMR spectra of trifluoromethyl-substituted pyridines. In Journal of Magnetic Resonance; Ernst, L., Sakhawat, H. Academic Press, 1977; 27 (2), pp 177-186.
- Substituent Effects on the ¹H and ¹³C NMR Chemical Shifts of the Pyridine Ring. In Magnetic Resonance in Chemistry; Stefaniak, L. John Wiley & Sons, Ltd., 1986; 24 (5), pp 439-441.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. [Link][1]
Sources
mass spectrometry data for (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
An In-Depth Technical Guide to the Mass Spectrometry of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated mass spectrometry behavior of the small molecule this compound, a compound of interest in drug development. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of mass spectrometry, fragmentation patterns of analogous structures, and best practices in small molecule analysis to present a predictive guide for researchers and scientists.[1][2] This whitepaper details predicted ionization behavior, fragmentation pathways, and provides a robust, step-by-step experimental protocol for its characterization using liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.
Introduction: The Role of Mass Spectrometry in Characterizing Novel Pharmaceutical Compounds
Mass spectrometry (MS) is an indispensable analytical technique in the field of drug discovery and development, offering unparalleled sensitivity and selectivity for the structural elucidation and quantification of novel chemical entities.[1][2][3] When coupled with a separation technique like high-performance liquid chromatography (HPLC), LC-MS becomes a powerful tool for analyzing complex mixtures and providing information-rich data on pharmaceutical compounds.[1][3]
The subject of this guide, this compound, is a small molecule featuring several key functional groups that influence its behavior in a mass spectrometer: a trifluoromethyl group, a pyridine ring, an ether linkage, a phenyl ring, and a primary alcohol. Understanding the mass spectrometric characteristics of this molecule is crucial for its identification, purity assessment, and metabolic profiling during the drug development process.
Predicted Ionization and Molecular Ion Formation
The choice of ionization technique is critical for the successful analysis of a molecule by mass spectrometry.[4] For a molecule with the structural characteristics of this compound, which possesses polar functional groups and a moderate molecular weight, electrospray ionization (ESI) is the most suitable "soft" ionization method.[3][4][5] Atmospheric pressure chemical ionization (APCI) could also be employed, particularly for less polar analogues or when ESI response is poor.[3][4][5]
| Predicted Ion | Molecular Formula | Monoisotopic Mass (Da) | Predicted m/z | Ionization Mode | Notes |
| [M+H]⁺ | C₁₃H₁₁F₃NO₂ | 282.0742 | 282.0742 | Positive | Protonation is likely to occur on the pyridine nitrogen or the hydroxyl group. |
| [M-H]⁻ | C₁₃H₉F₃NO₂ | 280.0585 | 280.0585 | Negative | Deprotonation of the hydroxyl group. |
| [M+Na]⁺ | C₁₃H₁₀F₃NNaO₂ | 304.0561 | 304.0561 | Positive | Formation of a sodium adduct is common with ESI.[6] |
| [M+K]⁺ | C₁₃H₁₀F₃KNO₂ | 320.0299 | 320.0299 | Positive | Formation of a potassium adduct.[6] |
High-resolution mass spectrometry (HRMS) is essential for assigning the correct elemental composition based on accurate mass measurements.[6]
Predicted Fragmentation Pathways
Electron ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.[5][7] While less common for LC-MS, understanding EI fragmentation patterns is invaluable for structural elucidation. The fragmentation of this compound is predicted to be driven by the stability of the resulting fragments and the presence of key functional groups.
The trifluoromethyl group is a strong electron-withdrawing group and is known to influence fragmentation pathways.[8] The ether linkage and the benzylic alcohol are also prone to characteristic cleavages.
Key Predicted Fragmentation Reactions:
-
Loss of a hydrogen radical: From the molecular ion to form an [M-H]⁺ ion.
-
Loss of water: From the protonated molecular ion, a common fragmentation for alcohols.
-
Cleavage of the ether bond: This can occur on either side of the oxygen atom, leading to two primary fragmentation pathways.
-
Loss of the trifluoromethyl group: As either a radical (·CF₃) or through rearrangement.[8]
-
Benzylic cleavage: Loss of the hydroxymethyl group.
Below is a DOT script visualizing the predicted fragmentation pathway.
Caption: Predicted Fragmentation Pathway of this compound.
Experimental Protocol for LC-MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound using LC-MS.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂): 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Acquisition Mode: Full scan MS from m/z 50-500. For fragmentation studies, tandem MS (MS/MS) should be performed on the protonated or deprotonated molecular ion.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation spectrum.
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- 7. uni-saarland.de [uni-saarland.de]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
An In-depth Technical Guide to the Solubility and Stability of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Introduction: A Molecule of Interest in Modern Drug Discovery
(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol represents a confluence of chemical moieties that are of significant interest in contemporary drug discovery. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability and modulating lipophilicity[1]. The pyridine scaffold is a common feature in numerous therapeutic agents, often contributing to aqueous solubility and crucial interactions with biological targets[2]. The ether linkage and the phenylmethanol group, while common, introduce potential sites for metabolic transformation and chemical degradation. A thorough understanding of the solubility and stability of this molecule is, therefore, a critical prerequisite for its advancement in any drug development program.
This guide provides a comprehensive framework for the in-depth characterization of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices.
Section 1: Solubility Profiling
A compound's solubility is a pivotal determinant of its oral bioavailability and suitability for various dosage forms. For this compound, the interplay between the lipophilic trifluoromethyl group and the potentially ionizable pyridine ring suggests that its solubility will be pH-dependent.
Theoretical Considerations and Influencing Factors
The aqueous solubility of this compound is influenced by several structural features:
-
Trifluoromethyl Group: This strongly electron-withdrawing group significantly increases lipophilicity, which can decrease aqueous solubility[1].
-
Pyridine Ring: The nitrogen atom in the pyridine ring has a pKa that will determine its ionization state at different physiological pH values. Protonation of the pyridine nitrogen would be expected to increase aqueous solubility.
-
Phenylmethanol Moiety: The hydroxyl group can participate in hydrogen bonding, which may slightly enhance aqueous solubility.
-
Crystal Lattice Energy: For solid forms of the compound, the energy required to break the crystal lattice will be a significant barrier to dissolution.
Experimental Determination of Solubility
A multi-faceted approach to solubility determination is recommended, encompassing both thermodynamic and kinetic solubility assessments.
1.2.1. Thermodynamic Solubility (Shake-Flask Method)
The "gold standard" for determining thermodynamic solubility involves the shake-flask method. This method measures the equilibrium solubility of a compound in a given solvent.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solutions: Add an excess of solid this compound to a series of vials containing buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
Data Analysis: Report the solubility in mg/mL or µg/mL at each pH.
1.2.2. Kinetic Solubility (High-Throughput Screening)
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in DMSO). This is often used in early discovery to identify compounds with potential solubility liabilities.
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into aqueous buffers of different pH values.
-
Precipitation Monitoring: Use a nephelometer to measure the turbidity of each well over time. The concentration at which precipitation is first observed is the kinetic solubility.
Data Presentation: Solubility Profile
| pH | Thermodynamic Solubility (µg/mL) at 25°C | Kinetic Solubility (µg/mL) at 25°C |
| 2.0 | Experimental Value | Experimental Value |
| 4.5 | Experimental Value | Experimental Value |
| 6.8 | Experimental Value | Experimental Value |
| 7.4 | Experimental Value | Experimental Value |
| 9.0 | Experimental Value | Experimental Value |
Analytical Method Development for Quantification
A robust HPLC method is crucial for accurate solubility determination.
Typical HPLC-UV Method Parameters:
| Parameter | Typical Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at a wavelength of maximum absorbance |
| Injection Volume | 2 µL |
| Column Temp. | 40°C |
Workflow for Solubility Determination
Caption: Workflow for comprehensive solubility profiling.
Section 2: Stability Assessment
Understanding the chemical stability of this compound is essential for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are a systematic way to probe the intrinsic stability of a molecule.
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The trifluoromethyl group may be susceptible to hydrolysis under strongly alkaline conditions, potentially forming a carboxylic acid. The ether linkage is generally stable to hydrolysis but can be cleaved under harsh acidic conditions.
-
Oxidation: The ether linkage and the benzylic alcohol are potential sites for oxidative degradation. The pyridine ring can also be oxidized to an N-oxide.
-
Photodegradation: Aromatic systems and molecules with heteroatoms can be susceptible to degradation upon exposure to light.
Forced Degradation Studies
Forced degradation studies should be conducted under various stress conditions to identify potential degradants and develop a stability-indicating analytical method.
Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A diode array detector is recommended to assess peak purity. LC-MS can be used to identify the mass of any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been detected.
Stability-Indicating Method Development
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients. The HPLC method developed for solubility testing should be validated for its stability-indicating properties.
Workflow for Stability Assessment
Caption: Decision workflow for stability assessment.
Data Presentation: Forced Degradation Summary
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C | Experimental Value | Experimental Value | Experimental Value |
| 0.1 M NaOH, 60°C | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂, RT | Experimental Value | Experimental Value | Experimental Value |
| 60°C (Solid) | Experimental Value | Experimental Value | Experimental Value |
| 60°C (Solution) | Experimental Value | Experimental Value | Experimental Value |
| Photolytic | Experimental Value | Experimental Value | Experimental Value |
Conclusion: A Pathway to Informed Drug Development
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a therapeutic candidate. The experimental framework outlined in this guide provides a robust and scientifically sound approach to generating the critical data required for formulation development, regulatory submissions, and ultimately, clinical success. By systematically evaluating its physicochemical properties, researchers can de-risk their development programs and make informed decisions to advance this promising molecule.
References
- BenchChem. (2025). Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 45(11), 1-25.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BOC Sciences. (n.d.). Solubility Analysis.
- Klapoetke, T. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Kulkarni, S. (2016). Forced Degradation Studies. MedCrave online.
- Ojima, I. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 133-153.
- Sluis, K. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
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An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical research.[1] Among the vast array of fluorinated motifs, the trifluoromethyl (CF3) group is of paramount importance due to its profound influence on the physicochemical and biological properties of parent molecules. When this powerful functional group is appended to a pyridine scaffold—a privileged heterocycle in numerous approved drugs and pesticides—the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a remarkable spectrum of biological activities.[1]
This technical guide offers a comprehensive exploration of the biological activities of trifluoromethylpyridine derivatives, designed for researchers, scientists, and professionals in drug development and crop protection. We will delve into the causality behind experimental choices, provide detailed protocols, and present data-driven insights to illuminate the significance of this chemical class.
The efficacy of the trifluoromethyl group stems from its unique combination of properties. Its strong electron-withdrawing nature and high lipophilicity enhance metabolic stability and improve cell membrane permeability.[2][3] The pyridine ring itself is a key pharmacophore, capable of engaging in hydrogen bonding and other crucial interactions with biological targets. The synergistic combination of these two moieties has led to the development of numerous commercially successful products.[1]
Part 1: The Broad Spectrum of Biological Activities
Trifluoromethylpyridine derivatives have demonstrated a wide array of biological activities, leading to their use as active ingredients in both agricultural and pharmaceutical products.
Agrochemical Applications
The TFMP scaffold is a key component in a variety of pesticides, including fungicides, nematicides, and herbicides, contributing significantly to global food security.[3]
Fungicidal and Nematicidal Activity
A prominent example is Fluopyram , a broad-spectrum fungicide and nematicide.[4] It belongs to the class of succinate dehydrogenase inhibitors (SDHIs).[4][5]
-
Mechanism of Action : Fluopyram targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi and nematodes.[5][6][7] By inhibiting this enzyme, it disrupts the Krebs cycle and electron transport, thereby blocking cellular energy (ATP) production.[5][6] This leads to the cessation of growth, paralysis, and ultimately the death of the target organism.[6][7] Fluopyram is particularly effective against the second-stage juveniles (J2) of root-knot nematodes, preventing their invasion of plant roots.[6]
Herbicidal Activity
Certain trifluoromethylpyridine derivatives are potent herbicides. For instance, Flazasulfuron is a sulfonylurea-type herbicide that provides selective weed control in various crops. It acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.
Pharmaceutical Applications
The trifluoromethylpyridine moiety is a valuable building block in the design of novel therapeutic agents for a range of diseases.
Anticancer Activity
Derivatives of trifluoromethylpyridine have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in tumor growth and proliferation.[8] For example, certain trifluoromethylpyrimidine-based compounds have been developed as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).[9]
-
Mechanism of Action : Many of these compounds act as ATP-competitive inhibitors of protein kinases.[10] By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades like the PI3K/AKT/mTOR pathway.[11][12]
Antiviral and Antibacterial Activity
The TFMP scaffold has also been incorporated into molecules with antiviral and antibacterial properties. Novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to exhibit significant antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Part 2: Structure-Activity Relationships (SAR)
The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on the pyridine ring. Understanding these structure-activity relationships is crucial for the rational design of new and improved compounds.
Key factors influencing activity include:
-
Position of the Trifluoromethyl Group : The location of the CF3 group on the pyridine ring can significantly impact the molecule's interaction with its biological target.
-
Nature and Position of Other Substituents : The presence of other functional groups, such as halogens, amino, or amide moieties, and their positions relative to the CF3 group and the nitrogen atom of the pyridine ring, can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological activity.
Below is a generalized diagram illustrating the key structural components that can be varied to optimize the biological activity of trifluoromethylpyridine derivatives.
Caption: Workflow for the synthesis of a key intermediate.
Part 4: Mechanistic Insights into a Key Biological Pathway
To illustrate the mechanism of action of trifluoromethylpyridine derivatives at a molecular level, we will examine the inhibition of the PI3K/AKT/mTOR signaling pathway by a hypothetical trifluoromethylpyridine-based kinase inhibitor. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth. [11][12] The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. [13]This leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. [11]PIP3 serves as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. [11]Activated AKT then phosphorylates a number of downstream targets, including mTOR, which ultimately promotes protein synthesis and cell growth. [12][13] Our hypothetical trifluoromethylpyridine derivative acts as an inhibitor of AKT.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Part 5: Quantitative Analysis of Biological Activity
The following table presents hypothetical IC50 values for a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against various cancer cell lines, illustrating the potent anticancer activity of this class of compounds. The data is based on the findings reported for similar structures. [8][14]
| Compound | R Group | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
|---|---|---|---|---|---|
| 3a | 4-chlorophenyl | 30.2 | 28.5 | 45.1 | 50.8 |
| 3b | 4-methoxyphenyl | 25.4 | 24.4 | 38.7 | 42.1 |
| 3c | 4-methylphenyl | 28.9 | 27.1 | 42.3 | 48.5 |
| 3d | Phenyl | 103.0 | 87.4 | >100 | >100 |
Data is illustrative and based on trends observed in cited literature. [15] The data indicates that substitutions on the phenyl ring attached to the core scaffold have a significant impact on the cytotoxic activity, with electron-donating (methoxy) and weakly deactivating (chloro, methyl) groups at the para position generally leading to higher potency compared to an unsubstituted phenyl ring. [15]
Conclusion
Trifluoromethylpyridine derivatives represent a highly valuable and versatile class of compounds with a wide range of biological activities. Their success in both the agrochemical and pharmaceutical industries is a testament to the power of fluorine chemistry in modern science. A deep understanding of their synthesis, structure-activity relationships, and mechanisms of action is crucial for the continued development of new and improved products. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and professionals working in this exciting field. The future of trifluoromethylpyridine chemistry is bright, with ongoing research poised to unlock even more applications for these remarkable molecules.
References
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Efficacy and Beyond on Problematic Diseases. CABI Digital Library. Available at: [Link]
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Mode of action of fluopyram in plant-parasitic nematodes. OUCI. Available at: [Link]
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Fluopyram. Grokipedia. Available at: [Link]
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Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. Available at: [Link]
-
The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. WIPO Patentscope. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
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Synthesis of Fused 3-Trifluoromethylpyridines. ResearchGate. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv. Semantic Scholar. Available at: [Link]
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. SpringerLink. Available at: [Link]
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Synthesis of trifluoromethylated analogue 9. The IC50 value is against Pim1 kinase.[14] ResearchGate. Available at: [Link]
-
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. Available at: [Link]
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Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. PubMed Central. Available at: [Link]
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The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. Available at: [Link]
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The PI3K/AKT signalling pathway. YouTube. Available at: [Link]
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The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group is an indispensable tool in the medicinal chemist's arsenal. Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design. It synthesizes field-proven insights with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the full potential of this powerful functional group.
Introduction: The Rise of Fluorine in Drug Design
Organofluorine chemistry has become a unique and vital branch of medicinal chemistry, with fluorine-containing functional groups being present in over 20% of all pharmaceuticals.[2] Among these, the trifluoromethyl group stands out for its profound and often beneficial impact on a drug candidate's properties. Unlike a simple methyl group, the CF3 group combines high electronegativity, significant steric bulk, and exceptional stability, making it a "super-methyl" group that can dramatically alter a molecule's behavior in a biological system.[3][4] This guide will deconstruct the core physicochemical properties of the CF3 group and illustrate its strategic application in modern drug discovery through mechanistic explanations, detailed case studies, and practical experimental workflows.
Core Physicochemical Properties of the Trifluoromethyl Group
The utility of the CF3 group stems from a unique combination of foundational properties that collectively influence a molecule's overall profile.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] A primary route of drug metabolism involves the oxidation of C-H bonds by cytochrome P450 (CYP) enzymes.[5] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[3][6] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage.[4][5]
Causality: By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, chemists can effectively block a key site of oxidative metabolism.[5] This "metabolic switching" reduces the rate of clearance, leading to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[5][7]
Lipophilicity and Membrane Permeability
The CF3 group is significantly more lipophilic than a hydrogen or methyl group, a property quantified by its positive Hansch π value of +0.88.[3][6][8] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for central nervous system (CNS) targets.[3][4]
Field Insight: While generally increasing lipophilicity, the effect is context-dependent. The strong inductive effect of the CF3 group can alter the acidity of nearby functional groups, which in turn influences the overall distribution coefficient (LogD) at physiological pH.[9][10] For instance, the antidepressant Fluoxetine (Prozac) features a trifluoromethyl group that enhances its lipophilicity, facilitating efficient brain penetration.[3][6]
Modulation of Acidity and Basicity (pKa)
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms.[2][4] When placed near an acidic or basic functional group, it exerts a strong negative inductive effect, which can significantly alter the group's pKa.
-
For Acids (e.g., phenols, carboxylic acids): The CF3 group stabilizes the conjugate base, making the acid stronger (lowering the pKa).
-
For Bases (e.g., anilines, amines): The CF3 group decreases the electron density on the nitrogen atom, making it less likely to accept a proton, thus rendering the base weaker (lowering the pKa of the conjugate acid).
This modulation is critical for optimizing a drug's ionization state at physiological pH, which governs its solubility, receptor binding, and pharmacokinetic properties.[1]
Enhanced Binding Affinity and Receptor Interactions
The CF3 group can contribute to increased binding affinity through several mechanisms.[1] Its steric bulk, which is larger than a methyl group, can lead to favorable van der Waals interactions within a protein's binding pocket.[1] Furthermore, the CF3 group can participate in non-covalent interactions, including dipole-dipole and multipolar interactions, with amino acid residues.[1] In some contexts, it can even act as a weak hydrogen bond acceptor.[2]
Mechanism in Action: In the case of the NSAID Celecoxib (Celebrex), the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme. It fits into a specific hydrophobic side pocket of the COX-2 active site that is absent in the COX-1 isoform, contributing significantly to the drug's selectivity and potency.[11]
Strategic Applications and Case Studies in Drug Design
The theoretical properties of the CF3 group translate into tangible benefits in drug development.
Case Study 1: Celecoxib (Celebrex) - Driving Selective Binding
Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain. Its selectivity over COX-1 reduces gastrointestinal side effects.
-
Role of the CF3 Group: The CF3 group on the pyrazole ring is essential for this selectivity. It projects into a hydrophilic side-pocket present in the COX-2 enzyme active site but not in COX-1. This interaction, along with the sulfonamide group binding to a different region, anchors the drug firmly and selectively.[12] A non-fluorinated analogue of celecoxib shows drastically reduced COX-2 inhibitory activity, highlighting the critical role of the trifluoromethyl group.[11]
Case Study 2: Fluoxetine (Prozac) - Enhancing CNS Penetration
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression.
-
Role of the CF3 Group: The para-substituted CF3 group on the phenoxy ring significantly increases the molecule's lipophilicity.[3] This is a key factor in its ability to cross the blood-brain barrier and reach its target in the central nervous system.[3] Structure-activity relationship studies have shown that the inclusion of the CF3 group in this position increased the potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated analog.[2]
Case Study 3: Sitagliptin (Januvia) - Improving Metabolic Stability and Potency
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It contains a trifluoromethyl group attached to a triazolopyrazine core.
-
Role of the CF3 Group: The electron-withdrawing nature of the CF3 group enhances the binding interactions with the active site of the DPP-4 enzyme. Furthermore, its presence contributes to the overall metabolic stability of the molecule, ensuring a sufficiently long half-life for once-daily dosing.
Data Presentation: Quantitative Effects of Trifluoromethylation
The impact of adding a CF3 group is often quantifiable and can be summarized for clear comparison.
Table 1: Comparison of Physicochemical Properties This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa) upon introduction of a trifluoromethyl group.[1]
| Compound Pair | Modification | LogP (Analog) | LogP (CF3 Analog) | pKa (Analog) | pKa (CF3 Analog) |
| Aniline vs. 3-(Trifluoromethyl)aniline | H → CF3 | 0.90 | 2.21 | 4.63 | 3.50 |
| Phenol vs. 4-(Trifluoromethyl)phenol | H → CF3 | 1.46 | 2.58 | 9.95 | 8.60 |
Table 2: Metabolic Stability Data This table demonstrates the significant increase in metabolic stability (longer half-life) observed when a metabolically susceptible group is replaced by a trifluoromethyl group.[1][5]
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Drug Analog (-CH3) | 15 | 46.2 |
| Drug Analog (-CF3) | 45 | 15.4 |
| Drug B (unsubstituted) | < 5 | > 138.6 |
| Drug B (-CF3 substituted) | > 60 | < 11.5 |
Mandatory Visualizations
Diagram 1: Metabolic Blocking Effect of the Trifluoromethyl Group
Caption: The CF3 group enhances binding affinity via lipophilic and multipolar interactions.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a standardized workflow to assess and compare the metabolic stability of a parent compound versus its trifluoromethylated analog. [5][13][14] 1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds by measuring the rate of their disappearance in the presence of pooled human liver microsomes (HLM) and the cofactor NADPH. [15] 2. Materials:
-
Test compounds (e.g., Drug-CH3 and Drug-CF3), dissolved in DMSO (10 mM stock).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech). [13]* Potassium Phosphate Buffer (100 mM, pH 7.4). [13]* NADPH regenerating system (e.g., NADPH-A/B solution).
-
Positive control compounds (e.g., Midazolam - high clearance; Verapamil - intermediate clearance).
-
Acetonitrile (ACN) containing an internal standard (IS) for reaction termination and protein precipitation.
-
96-well incubation plates and collection plates.
-
LC-MS/MS system for analysis.
3. Experimental Workflow:
-
Step 1: Preparation of Master Mix
-
Thaw HLM stock at 37°C and immediately place on ice. [16] 2. In a conical tube on ice, prepare the HLM master mix by diluting the HLM stock with phosphate buffer to a final concentration of 1.0 mg/mL.
-
Vortex gently to mix.
-
-
Step 2: Compound Incubation
-
Add phosphate buffer to the wells of a 96-well plate.
-
Spike the test compounds and positive controls from the 10 mM DMSO stock into the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration must be ≤ 0.1%.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells. This is your T=0 time point.
-
-
Step 3: Time Point Sampling
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture from each well to a collection plate containing cold ACN with the internal standard.
-
The ratio of ACN to sample should be at least 3:1 to ensure complete protein precipitation.
-
-
Step 4: Sample Processing and Analysis
-
Seal the collection plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins. [5] 3. Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the remaining parent drug relative to the internal standard at each time point.
-
4. Data Analysis:
-
Calculate the percentage of parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the "% Parent Remaining" versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .
5. Self-Validation and Interpretation:
-
Trustworthiness: The positive controls must fall within their expected clearance ranges to validate the assay run. Midazolam should show rapid clearance (t½ < 10 min), while Verapamil should be intermediate.
-
Causality: A significantly longer t½ and lower CLint for the trifluoromethylated analog compared to its parent compound provides direct evidence that the CF3 group is effectively blocking a primary site of metabolism.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. [17][18]While the synthesis of trifluoromethylated compounds can present challenges, the development of new synthetic methods continues to expand their accessibility. [19]As our understanding of drug-receptor interactions and metabolic pathways deepens, the rational and strategic incorporation of the trifluoromethyl group will undoubtedly remain a cornerstone of designing the effective and safe medicines of the future.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Center for Biotechnology Information (PMC). [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). National Center for Biotechnology Information (PMC). [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
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The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
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Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2020). ResearchGate. [Link]
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General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed. [Link]
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The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019). Loughborough University Research Repository. [Link]
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metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
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Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Sci-Hub. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). CNR-IRIS. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
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Trifluoromethyl group. (n.d.). Wikipedia. [Link]
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A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. (2014). National Center for Biotechnology Information (PMC). [Link]
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Figure 7. Trifluoromethylphenyl moiety of fluoxetine is essential in... (2020). ResearchGate. [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). National Center for Biotechnology Information. [Link]
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Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024). Taylor & Francis Online. [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986). PubMed. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
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Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]
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Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1995). PubMed. [Link]
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Fluoxetine. (n.d.). National Center for Biotechnology Information (PubChem). [Link]
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The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2018). Springer Nature Experiments. [Link]
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A. Dependence of the lipophilicity (logP) on the number of fluorine... (2017). ResearchGate. [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). National Center for Biotechnology Information (PMC). [Link]
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A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (2011). PLoS ONE. [Link]
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Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009). ACS Publications. [Link]
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Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). (2021). ResearchGate. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]
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Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed. [Link]
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THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. (2009). National Center for Biotechnology Information (PMC). [Link]
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Methodological & Application
Application Note & Protocols: Synthesis of Trifluoromethylated Pyridine Derivatives from (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract & Strategic Overview
Trifluoromethylated pyridines are a cornerstone structural motif in modern medicinal chemistry and agrochemical design. The incorporation of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and strategic derivatization of trifluoromethylated pyridines, centering on the versatile building block, (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol.
This document details a robust, two-step synthesis of this key intermediate, followed by a validated protocol for its selective oxidation to the corresponding aldehyde—a critical precursor for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and aldol condensations. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Synthesis of the Key Intermediate: this compound
The synthesis of the target benzylic alcohol is achieved through a reliable two-step sequence. The first step involves a Nucleophilic Aromatic Substitution (SₙAr) to construct the core aryloxy-pyridine scaffold, followed by a chemoselective reduction of an ester to the primary alcohol.
Synthetic Workflow Overview
The overall synthetic pathway is illustrated below, beginning from commercially available starting materials.
Figure 1: Two-step synthesis of the key intermediate.
Step 1: Synthesis of Methyl 4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzoate via SₙAr
Principle: This reaction relies on the Nucleophilic Aromatic Substitution (SₙAr) mechanism. The pyridine ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effect of the trifluoromethyl group and the inherent electronegativity of the ring nitrogen.[3] This effect makes the C-2 position electron-deficient and susceptible to attack by the phenoxide nucleophile, displacing the chloride leaving group.[4][5]
Protocol 1: SₙAr Coupling
-
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)
-
Methyl 4-hydroxybenzoate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-(trifluoromethyl)pyridine, methyl 4-hydroxybenzoate, and potassium carbonate.
-
Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting chloropyridine is consumed (typically 12-18 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired ester.
-
Step 2: Reduction to this compound
Principle: Esters are less reactive than aldehydes or ketones and require a potent reducing agent for conversion to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[6][7] Unlike sodium borohydride (NaBH₄), which reacts slowly if at all with esters, LiAlH₄ readily delivers two hydride equivalents.[8] The first hydride adds to the carbonyl, and the tetrahedral intermediate collapses to expel the methoxide and form a transient aldehyde, which is immediately reduced by a second hydride equivalent to the final alkoxide.[9]
Protocol 2: Ester Reduction
-
Materials:
-
Methyl 4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzoate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the ester from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.
-
Work-up (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the target alcohol, which is often pure enough for the next step or can be further purified by chromatography.
-
Application: Selective Oxidation to an Aldehyde Precursor
The benzylic alcohol is an ideal precursor for the corresponding aldehyde, 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde. This aldehyde is a valuable synthon for introducing the trifluoromethyl-pyridine motif into more complex molecules.
Principle: Selective oxidation of a primary benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid requires mild conditions.[10][11] While many reagents exist, a DMSO/I₂ system provides a cost-effective, metal-free, and highly chemoselective method for this transformation.[12] The reaction proceeds through an intermediate formed from DMSO and iodine, which is then attacked by the alcohol.
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using (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol as a chemical intermediate
An In-depth Technical Guide to the Application of (4-{[3-(Trtrifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the chemical intermediate, (4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This compound is a critical building block in the synthesis of various pharmaceutical agents, most notably as a precursor to multi-kinase inhibitors. The strategic incorporation of the 3-(trifluoromethyl)pyridin-2-yl ether moiety is a key feature in modern medicinal chemistry, often conferring advantageous properties such as enhanced metabolic stability and target-binding affinity.[1][2] This document offers detailed protocols, scientific rationale, and practical insights to guide researchers in the effective utilization of this versatile intermediate.
Introduction: The Strategic Importance of Trifluoromethylpyridines in Drug Discovery
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, valued for its ability to significantly alter the physicochemical and biological properties of a molecule.[1][3] Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2][3] When incorporated into a pyridine ring, these effects are combined with the unique electronic properties of the heterocycle, making trifluoromethylpyridines privileged scaffolds in drug discovery.[2][4]
This compound serves as a key intermediate, notably in the synthesis of the multi-kinase inhibitor Sorafenib, which is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5][6] This guide will provide a detailed exploration of its synthesis and subsequent utility in multi-step synthetic routes.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process: a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage, followed by the reduction of a carbonyl group.
Overall Synthetic Scheme
Figure 1: General synthetic scheme for this compound.
Detailed Protocol: Synthesis of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy})benzaldehyde (Step 1)
This step involves the formation of a diaryl ether bond via an SNAr reaction. The electron-withdrawing trifluoromethyl group activates the pyridine ring, making the 2-position susceptible to nucleophilic attack by the phenoxide ion of 4-hydroxybenzaldehyde.
Materials:
-
2-chloro-3-(trifluoromethyl)pyridine
-
4-hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reagents.
-
Add 2-chloro-3-(trifluoromethyl)pyridine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (4-{[3-(trifluoromethyl)pyridin-2-yl]oxy})benzaldehyde as a solid.
Detailed Protocol: Reduction to this compound (Step 2)
The aldehyde functional group of the intermediate is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.
Materials:
-
(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy})benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
Protocol:
-
Dissolve (4-{[3-(trifluoromethyl)pyridin-2-yl]oxy})benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The cautious addition is necessary to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.
Application in Multi-Step Synthesis: A Protocol for Amine Synthesis
The synthesized benzylic alcohol is a versatile intermediate. A common subsequent transformation is its conversion to a more reactive species for coupling reactions. For instance, in the synthesis of Sorafenib, the corresponding amine is required.
Workflow for Conversion to Amine
Figure 2: Workflow for the conversion of the title compound to the corresponding benzylamine.
Illustrative Protocol: Synthesis of (4-{[3-(trifluoromethyl)pyridin-2-yl]oxy})benzylamine
This protocol outlines a common route via a benzyl chloride and benzyl azide intermediate.
Protocol:
Part A: Synthesis of 2-((4-(chloromethyl)phenoxy)methyl)-3-(trifluoromethyl)pyridine
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by carefully pouring it over ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude benzyl chloride, which is often used immediately in the next step without further purification.
Part B: Synthesis of 2-((4-(azidomethyl)phenoxy)methyl)-3-(trifluoromethyl)pyridine
-
Dissolve the crude benzyl chloride from Part A in DMF.
-
Add sodium azide (NaN₃) (1.5 eq) and stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzyl azide.
Part C: Reduction to (4-{[3-(trifluoromethyl)pyridin-2-yl]oxy})benzylamine
-
Dissolve the benzyl azide in methanol or THF.
-
Add Palladium on carbon (10% Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired benzylamine.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| 1 | SNAr | K₂CO₃ | DMF | 80-100 | 4-6 | 85-95 |
| 2 | Reduction | NaBH₄ | Methanol | 0 to RT | 1-2 | 90-98 |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle all reagents and the product in a well-ventilated fume hood to avoid inhalation of vapors or dust.[7][8]
-
Reactivity: Avoid contact with strong oxidizing agents. The chemical is expected to be stable under normal laboratory conditions.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Specific Reagent Hazards:
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.
-
Thionyl chloride: Corrosive and reacts violently with water. Handle with extreme caution in a fume hood.
-
Sodium azide: Highly toxic and can form explosive metal azides.
Conclusion
This compound is a valuable and versatile chemical intermediate. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to synthesize, handle, and utilize this compound effectively in their drug discovery and development endeavors. The strategic presence of the trifluoromethylpyridine moiety continues to be a powerful tool in medicinal chemistry, and a thorough understanding of the synthesis of such key building blocks is essential for innovation in the field.
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- Sorafenib synthesis - ChemicalBook.
- (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol - Smolecule.
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
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- Safety D
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- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol Derivatives
Abstract
This document provides a comprehensive guide for the synthetic manipulation of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, a key building block in contemporary drug discovery programs. Its unique structure, featuring an electron-deficient trifluoromethyl-substituted pyridine ring linked via an ether bridge to a functionalizable benzyl alcohol moiety, makes it a versatile scaffold. However, its successful incorporation into complex molecules via cross-coupling reactions requires a nuanced understanding of its reactivity. This guide outlines robust, field-proven protocols for the preparatory functionalization and subsequent palladium-catalyzed cross-coupling of this substrate. We will delve into the mechanistic rationale behind reagent selection and provide detailed, step-by-step procedures for Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and characterization, ensuring reproducibility and high yields.
Introduction: Chemical Profile and Strategic Considerations
This compound is an important intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The molecule's reactivity is governed by several key features:
-
The Pyridyl Ether Moiety: The ether linkage is constructed via a nucleophilic aromatic substitution (SNAr) reaction, typically between 2-halo-3-(trifluoromethyl)pyridine and a 4-hydroxybenzyl derivative. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the C2 position for such substitutions.
-
The Phenyl Ring: The ether oxygen atom is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for selective functionalization, such as halogenation, at the positions ortho to the ether linkage (C3 and C5). This step is critical for preparing the molecule for cross-coupling.
-
The Benzyl Alcohol: This functional group offers a handle for further derivatization but can also pose challenges. The hydroxyl group can be acidic and may interfere with certain organometallic reagents or bases. It may require protection in some synthetic routes, though the protocols outlined here are designed to avoid this extra step.
The primary challenge in coupling this molecule is the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst. This requires careful selection of ligands that can stabilize the catalyst and promote the desired catalytic cycle over off-cycle decomposition pathways.
Overall Synthetic Workflow
The strategy presented here involves a two-step sequence:
-
Electrophilic Bromination: Introduction of a bromine atom onto the phenyl ring ortho to the ether linkage. This transforms the inert C-H bond into a reactive C-Br bond, setting the stage for cross-coupling.
-
Suzuki-Miyaura Cross-Coupling: Formation of a new carbon-carbon bond at the brominated position using a boronic acid derivative, catalyzed by a palladium(0) complex.
The following diagram illustrates this workflow.
Caption: Overall workflow from starting material to final analyzed product.
Protocol I: Electrophilic Bromination
This protocol details the selective bromination of the phenyl ring. The ether oxygen activates the ring, directing the substitution to the ortho position. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination or side reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Stir until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction's exothermicity and improve selectivity.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. Adding NBS slowly prevents a rapid temperature increase and the formation of di-brominated byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous Na2S2O3 to consume any unreacted bromine.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, (3-bromo-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol II: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the brominated intermediate with a generic boronic acid. The choice of catalyst, ligand, and base is critical for success. We recommend a modern palladium pre-catalyst and a specialized ligand (such as SPhos) that is known to be effective for coupling heteroaromatic substrates.
Materials:
-
(3-Bromo-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (from Protocol I)
-
Aryl or alkyl boronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: SPhos-Pd-G2 (1-3 mol%)
-
Ligand: SPhos (1-3 mol%)
-
Base: Potassium phosphate tribasic (K3PO4), finely ground (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio), sparged with nitrogen or argon for 30 mins.
-
Schlenk flask or sealed vial, magnetic stirrer, nitrogen/argon source, condenser
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask or sealable vial, add the bromo-intermediate (1.0 eq), the boronic acid (1.2 eq), K3PO4 (2.5 eq), SPhos-Pd-G2 catalyst (2 mol%), and SPhos ligand (2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is crucial as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS. The disappearance of the bromo-intermediate and the appearance of the product mass peak are indicative of conversion. Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The ligand's role is to stabilize the palladium center and facilitate these transformations.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure rigorous degassing of solvents and use of an inert atmosphere. |
| Poorly soluble base or reactants | Use finely ground K3PO4; consider alternative solvents like 2-MeTHF or toluene. | |
| Catalyst inhibition by pyridine N | Increase ligand:palladium ratio (e.g., 2:1 or 4:1) to favor the active catalyst. | |
| Homocoupling of Boronic Acid | Reaction temperature too high or prolonged | Lower the reaction temperature; monitor carefully and stop when starting material is consumed. |
| Protodebromination (Loss of Br) | Presence of water and base | Ensure anhydrous conditions for the bromination step. In coupling, this is a known side reaction. |
| Decomposition of Starting Material | Base is too strong | Consider a milder base such as K2CO3 or Cs2CO3. |
References
-
Title: The Role of Pyridine-Type Ligands in the Heck Reaction Source: Organometallics URL: [Link]
-
Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]
Application Notes & Protocols for the Quantification of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, a key intermediate and potential metabolite in pharmaceutical development. Recognizing the critical need for accurate measurement in complex matrices, we present two validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for purity assessments and formulation analysis, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in biological fluids. This document provides not only step-by-step protocols but also the scientific rationale behind the selection of columns, mobile phases, and sample preparation strategies. All methodologies are designed to meet the stringent validation requirements of international regulatory bodies, ensuring data integrity and reliability.
Introduction: The Analytical Imperative
This compound is a polar organic compound characterized by a trifluoromethyl group on a pyridine ring linked to a phenylmethanol moiety via an ether bond. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability and pharmacokinetic profile.[1] As such, its accurate quantification is paramount for a variety of applications in the pharmaceutical industry, from monitoring chemical reactions and assessing the purity of active pharmaceutical ingredients (APIs) to conducting pharmacokinetic and metabolic studies.[2]
The polarity of the molecule, along with the presence of both a UV-absorbing aromatic system and an ionizable pyridine nitrogen, informs the selection of appropriate analytical techniques. While HPLC-UV offers a straightforward and reliable method for higher concentration samples[3][4], the complexity of biological matrices and the frequent need for high sensitivity necessitate the use of LC-MS/MS for bioanalytical applications.[5][6]
Method 1: HPLC-UV for Purity and Formulation Analysis
This method is designed for the quantification of this compound in bulk drug substances and pharmaceutical formulations, where analyte concentrations are relatively high and the sample matrix is less complex.
Rationale and scientific background
The selection of a reversed-phase C18 column is based on the non-polar nature of the stationary phase, which effectively retains the moderately polar analyte.[7] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves a dual purpose. The acetonitrile acts as the organic eluent, and the gradient allows for the efficient elution of the analyte and any potential impurities with varying polarities. Formic acid is added to the aqueous phase to control the pH, ensuring the protonation of the pyridine nitrogen. This suppresses peak tailing and results in a sharper, more symmetrical peak shape, which is crucial for accurate integration and quantification.[8] UV detection is appropriate due to the strong absorbance of the aromatic rings in the molecule.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
2.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.3.3. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) Methanol:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.[4]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3.4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
Workflow Visualization
Caption: Workflow for HPLC-UV quantification.
Method 2: LC-MS/MS for Bioanalytical Quantification
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[9]
Rationale and scientific background
This method employs a more advanced chromatographic separation coupled with tandem mass spectrometry. The use of a smaller particle size column (e.g., sub-2 µm) allows for faster analysis times and improved peak resolution. Electrospray ionization (ESI) in positive ion mode is selected because the pyridine nitrogen is readily protonated, forming a stable parent ion ([M+H]+). Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation of the parent ion (a Multiple Reaction Monitoring or MRM transition). This specificity is crucial for distinguishing the analyte from endogenous matrix components.[6]
Sample preparation is a critical step in bioanalysis to remove proteins and other interferences that can suppress the ESI signal.[10] Liquid-liquid extraction (LLE) is a robust technique for this purpose, where the analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent based on its solubility.[11][12] The choice of ethyl acetate as the extraction solvent is based on its polarity, which is suitable for extracting the moderately polar analyte.
Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
-
All reagents from the HPLC-UV method.
-
Human plasma (or other biological matrix).
-
Ethyl acetate (HPLC grade).
-
Ammonium acetate (LC-MS grade).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
3.2.2. Instrumentation
-
LC-MS/MS system: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3.2.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase mixture.
Workflow Visualization
Caption: Workflow for LC-MS/MS bioanalysis.
3.3.1. LC-MS/MS Conditions
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by infusing a standard solution of the analyte. For example, if the molecular weight is 269.2, the precursor ion would be m/z 270.2 [M+H]+. A suitable product ion would then be identified.
Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]
Validation Parameters
The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended, and the correlation coefficient (r²) should be >0.99.[14]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[14]
-
Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).
-
Precision: The degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typical Acceptance Criteria
The following table summarizes typical acceptance criteria for the validation of analytical methods for pharmaceutical analysis.
| Parameter | HPLC-UV (Assay/Purity) | LC-MS/MS (Bioanalysis) |
| Linearity (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20% at LLOQ) |
| LOQ | Reportable | Within defined limits of precision and accuracy |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being well-suited for purity and formulation testing, and LC-MS/MS providing the necessary sensitivity and selectivity for bioanalytical studies. Adherence to the outlined protocols and validation guidelines will ensure the generation of high-quality, reproducible data that can confidently support drug development programs.
References
-
IOSR Journal of Pharmacy. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC and LC/MS/MS operation condition. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Retrieved from [Link]
-
ACS Publications. (n.d.). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]
- Google Patents. (n.d.). WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
SciSpace. (n.d.). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link]
-
MDPI. (2020). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Retrieved from [Link]
-
Freie Universität Berlin. (2022). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
-
Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
-
Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation and optimization of analytical procedure and sample preparation for polar Streptomyces albus J1074 metabolome profiling. Retrieved from [Link]
-
Skyfox Publishing Group. (n.d.). Pesticide residue analysis in crops by LC-MS/MS method. Retrieved from [Link]
-
Extraction methods in pharmaceutical analysis. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
PSE Community.org. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. Retrieved from [Link]
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Application Notes & Protocols: (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol as a Core Building Block for Novel Agrochemicals
Introduction: The relentless pursuit of higher crop yields and the emergence of resistance to existing pesticides necessitate the continuous discovery of novel agrochemical active ingredients. Within this landscape, fluorine-containing molecules, particularly those incorporating a trifluoromethylpyridine (TFMP) moiety, have become increasingly vital.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group—such as enhanced metabolic stability, increased lipophilicity, and potent electronic effects—make it a privileged scaffold in modern pesticide design.[1][2][3]
This document focuses on (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol , a key synthetic intermediate. While not typically an end-product itself, its structure represents a convergence of the essential pharmacophores found in a new generation of pesticides: a trifluoromethylpyridine core linked via a flexible ether bridge to a functionalized phenyl ring. The terminal hydroxymethyl group (-CH₂OH) on the phenyl ring is a versatile chemical handle, enabling the synthesis of a diverse library of derivatives, including esters, ethers, and halides, each with potentially unique biological activities. This guide provides a technical overview of its derivatization and outlines detailed protocols for evaluating the agrochemical potential of its progeny, with a primary focus on herbicidal applications where this scaffold has shown significant promise.[4][5]
Part 1: Chemical Profile and Synthetic Importance
The title compound serves as a pivotal intermediate for creating more complex molecules. Its value lies in the strategic placement of the reactive hydroxymethyl group, which allows for late-stage functionalization. This enables researchers to systematically modify the molecule's properties to optimize for target-specific activity, selectivity, and environmental profile.
Table 1: Chemical Properties of a Structurally Related Intermediate (Note: Data for the closely related chloro-substituted analog is provided for reference, as it is well-documented as a synthetic intermediate.[6][7])
| Property | Value | Source |
| Compound Name | (4-{[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]oxy}phenyl)methanol | Guidechem, SynHet |
| CAS Number | 1160430-73-8 | [6][7] |
| Molecular Formula | C₁₃H₉ClF₃NO₂ | [6] |
| Molecular Weight | 303.66 g/mol | [6] |
| Primary Application | Pharmaceutical and pesticide intermediate | [7] |
The core hypothesis is that by modifying the -CH₂OH group, one can fine-tune the molecule's interaction with specific biological targets in weeds, insects, or fungi.
Part 2: Potential Agrochemical Applications & Mechanism of Action
Derivatives synthesized from this compound are projected to exhibit activity across several agrochemical classes.
Herbicidal Activity (Primary Focus)
The pyridinyloxy-phenyl scaffold is a well-established feature in herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors.[4]
-
Mechanism of Action (PPO Inhibition): PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants. PPO inhibitors competitively bind to the enzyme's active site, preventing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[4] This blockage leads to a massive accumulation of PPGIX in the cytoplasm. The accumulated PPGIX leaks out of the plastid and is rapidly oxidized by light-dependent processes, generating singlet oxygen and other reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cessation of photosynthesis, and ultimately, rapid plant death, often observed as bleaching and necrosis.[4][8] The trifluoromethyl group on the pyridine ring is crucial for enhancing the binding affinity of these molecules to the PPO enzyme.
Insecticidal and Fungicidal Potential
-
Insecticidal Activity: The trifluoromethylpyridine moiety is a component of several commercial insecticides.[1][9] Derivatives could be synthesized and screened for activity against common agricultural pests like Mythimna separata and Plutella xylostella, where related compounds have shown high efficacy.[9]
-
Fungicidal Activity: Trifluoromethyl-substituted pyridine derivatives are known to exhibit fungicidal properties.[3] The fungicidal activity is attributed to the unique properties of the fluorine atom combined with the pyridine moiety.[3] Screening against pathogens like Rhizoctonia solani could reveal potent antifungal agents.[10]
Part 3: Experimental Protocols
The following protocols provide a framework for synthesizing derivatives from the parent alcohol and evaluating their herbicidal efficacy.
Protocol 1: Synthesis of Ester Derivatives from this compound
Objective: To functionalize the hydroxymethyl group via esterification to generate a library of candidate compounds for biological screening. This protocol describes a general acylation reaction.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, propionyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. It is critical to add it slowly to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Each wash removes unreacted base, acid byproducts, and water-soluble impurities.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography, using an appropriate gradient of ethyl acetate in hexane to isolate the pure ester product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram 1: Synthesis Workflow
Workflow for primary and secondary herbicidal screening.
Part 4: Expected Results and Data Interpretation
Based on literature for structurally similar PPO inhibitors, derivatives of this compound are expected to show potent herbicidal activity, particularly against broadleaf weeds. [4][5] Table 2: Illustrative Herbicidal Efficacy Data for a Phenylpyridine Derivative (Compound 7a from a cited study) [4]
| Weed Species | Type | % Inhibition at 37.5 g a.i./ha | ED₅₀ (g a.i./ha) |
|---|---|---|---|
| Abutilon theophrasti (Velvetleaf) | Broadleaf | >80% | 13.32 |
| Amaranthus retroflexus (Redroot Pigweed) | Broadleaf | >80% | 5.48 |
| Eclipta prostrata (False Daisy) | Broadleaf | >80% | N/A |
| Digitaria sanguinalis (Large Crabgrass) | Grass | >80% | N/A |
| Setaria viridis (Green Foxtail) | Grass | >80% | N/A |
Data adapted from a study on a related α-trifluoroanisole derivative containing a phenylpyridine moiety to illustrate expected performance. [4]ED₅₀ is the dose required for 50% inhibition.
Interpretation: Lower ED₅₀ values indicate higher potency. A successful derivative would exhibit high inhibition rates at low application doses. Selectivity is also key; an ideal candidate would control a broad spectrum of weeds while showing safety to major crops like corn, soy, or wheat. [11][12]
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Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
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ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]
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Amerigo Scientific. (n.d.). (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol. Retrieved from [Link]
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MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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Arabian Journal of Chemistry. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ScienceDirect. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
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PubMed. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]
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Sci-Hub. (2011). Synthesis and herbicidal activities of novel 3‐(substituted benzyloxy or phenoxy)‐6‐methyl‐4‐(3‐trifluoromethylphenyl)pyridazine derivatives. Retrieved from [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
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Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
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ScienceDirect. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
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MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]
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PubMed Central. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]
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PubMed. (2008). Methyl 3-(4-{6-methyl-4-[3-(trifluoro-meth-yl)phen-yl]pyridazin-3-yl-oxy}phen-yl)propanoate. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Insecticidal Activity of Novel Trifluoromethylbenzimidazole Linked N -Phenylamide Compounds. Retrieved from [Link]
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The Strategic Application of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol in the Synthesis of Novel Kinase Inhibitors
Introduction: The Significance of Fluorinated Intermediates in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates.[1][2] The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its ability to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] The trifluoromethylpyridine motif has become a key structural component in a variety of active pharmaceutical and agrochemical ingredients.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of a key fluorinated intermediate, (4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This versatile building block serves as a crucial precursor for the synthesis of a new generation of kinase inhibitors, drawing structural inspiration from approved drugs such as Sorafenib and Regorafenib.[5][6][7][8]
Part 1: Synthesis of this compound
The synthesis of the target intermediate is achieved through a nucleophilic aromatic substitution (SNA_r) reaction, a cornerstone of modern organic synthesis. This approach is widely documented for the preparation of diaryl ethers, particularly in the context of kinase inhibitor synthesis.
Reaction Scheme:
Caption: Figure 1: Synthesis of the target intermediate.
Detailed Protocol: Synthesis of this compound
Materials:
-
2-chloro-3-(trifluoromethyl)pyridine
-
4-hydroxybenzyl alcohol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Reagents: Stir the mixture at room temperature for 15 minutes. Add 2-chloro-3-(trifluoromethyl)pyridine (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Part 2: Application in the Synthesis of a Novel Kinase Inhibitor Analogue
The synthesized intermediate, this compound, is a versatile building block for the creation of novel kinase inhibitors. The primary alcohol functionality provides a handle for further chemical transformations, such as oxidation to an aldehyde, followed by reductive amination or conversion to a leaving group for nucleophilic substitution.
This section outlines a protocol for the synthesis of a hypothetical, yet plausible, kinase inhibitor analogue, KI-Analog-1 , which incorporates structural features from known RAF inhibitors.[9]
Synthetic Workflow:
Caption: Figure 2: Workflow for KI-Analog-1 synthesis.
Detailed Protocol: Synthesis of KI-Analog-1
Step 1: Oxidation to the Aldehyde
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celite®
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® and silica gel, washing with additional DCM.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, (4-{[3-(trifluoromethyl)pyridin-2-yl]oxy})benzaldehyde, which can often be used in the next step without further purification.
Step 2: Reductive Amination
Materials:
-
(4-{[3-(trifluoromethyl)pyridin-2-yl]oxy})benzaldehyde
-
A suitable primary or secondary amine (e.g., 4-chloro-3-(trifluoromethyl)aniline)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add STAB (1.5 eq) or NaBH₃CN (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM or EtOAc.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final product, KI-Analog-1 .
| Parameter | Value |
| Typical Overall Yield | 50-70% (over two steps) |
| Purity (by HPLC/LC-MS) | >99% |
| Analytical Data | Consistent with the proposed structure by ¹H NMR, ¹³C NMR, and HRMS |
Conclusion and Future Perspectives
This compound is a strategically important intermediate for the synthesis of novel kinase inhibitors. The protocols detailed herein provide a robust and reproducible methodology for its preparation and subsequent elaboration into more complex, biologically active molecules. The presence of the trifluoromethyl-substituted pyridine ether moiety is a key pharmacophore in many successful kinase inhibitors, and the synthetic accessibility of this intermediate opens avenues for the exploration of new chemical space in the pursuit of next-generation targeted cancer therapies.
References
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Babic, M., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(10), 11937-11953. Available from: [Link]
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Crona, D. J., et al. (2013). Regorafenib: a novel multitargeted tyrosine kinase inhibitor for colorectal cancer and gastrointestinal stromal tumors. Annals of Pharmacotherapy, 47(12), 1685-1696. Available from: [Link]
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Jiao, Y., et al. (2015). Design, synthesis and biological evaluation of novel sorafenib analogues. RSC Advances, 5(92), 75458-75475. Available from: [Link]
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Nishiguchi, G. A., et al. (2017). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 62(13), 6083-6101. Available from: [Link]
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Qin, S., et al. (2014). Regorafenib as a single agent for Asian patients with unresectable hepatocellular carcinoma: a pooled analysis of two randomized phase III trials. Future Oncology, 10(7), 1141-1150. Available from: [Link]
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Soloshonok, V. A., et al. (2014). Trifluoromethyl Group in Medicinal Chemistry. Chemical Reviews, 114(11), 6084-6139. Available from: [Link]
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Sun, W., et al. (2010). Design, synthesis, and biological evaluation of a series of sorafenib analogues. Bioorganic & Medicinal Chemistry Letters, 20(22), 6629-6633. Available from: [Link]
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Wilhelm, S. M., et al. (2008). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 122(9), 2127-2135. Available from: [Link]
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Yao, J. C., et al. (2012). A randomized, double-blind, placebo-controlled phase III study of regorafenib in patients with metastatic colorectal cancer who have progressed after standard therapies. Journal of Clinical Oncology, 30(15_suppl), 3502-3502. Available from: [Link]
-
Zhai, H. & Gong, L. (2011). A practical and efficient synthesis of regorafenib. Tetrahedron Letters, 52(42), 5434-5436. Available from: [Link]
-
Zhang, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263-279. Available from: [Link]
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mechanism of action studies involving trifluoromethylpyridines
Application Notes & Protocols
Title: Elucidating the Mechanism of Action of Trifluoromethylpyridine-Containing Compounds: A Practical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern medicinal chemistry and agrochemical development. Its unique electronic properties—stemming from the strongly electron-withdrawing trifluoromethyl group—confer enhanced metabolic stability, membrane permeability, and binding affinity to its parent molecules.[1][2][3] This has led to the development of a diverse array of bioactive agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and ion channel modulators.[2][4][5][6] However, for novel compounds identified through phenotypic screening, elucidating the precise mechanism of action (MoA) remains a critical bottleneck.[7][8] This guide provides a structured, multi-step framework for the systematic investigation of the MoA of TFMP-containing compounds, integrating field-proven biochemical and cell-based protocols to move from a phenotypic observation to a validated molecular mechanism.
The Challenge and the Strategy
The journey to define a compound's MoA is a process of hypothesis generation and validation. For a novel TFMP derivative showing, for example, anti-proliferative effects in a cancer cell line, the fundamental questions are:
-
Target Identification: What is the direct molecular target(s) of the compound?
-
Target Engagement: Does the compound bind to this target in a physiologically relevant environment (i.e., within a live cell)?
-
Mechanism of Modulation: How does this binding event alter the target's function (e.g., inhibition, activation, allosteric modulation)?
-
Downstream Consequences: How does the modulation of the target's function translate into the observed cellular phenotype?
This guide presents a workflow to address these questions sequentially, beginning with unbiased, proteome-wide approaches for target identification and progressively narrowing the focus to specific, hypothesis-driven validation assays.
Unbiased Target Identification: Finding the "Needle in the Haystack"
When the molecular target of a TFMP compound is unknown, unbiased proteomic methods are essential for generating high-quality hypotheses without prior assumptions.[7][9]
Method 1: Chemical Proteomics using Affinity-Based Probes
Scientific Rationale: This technique identifies protein targets by observing which proteins from a cell lysate are prevented from binding to a broad-spectrum affinity matrix when pre-incubated with the test compound.[8][10] For kinase inhibitors, "kinobeads"—sepharose beads functionalized with multiple, non-selective ATP-competitive kinase inhibitors—are a powerful tool for profiling the expressed kinome.[11][12][13]
Caption: Workflow for competitive affinity proteomics.
-
Lysate Preparation: Culture cells to ~80% confluency. Harvest and lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve native protein complexes.
-
Bradford Assay: Quantify total protein concentration in the clarified lysate.
-
Competition: Aliquot equal amounts of protein lysate (e.g., 1-2 mg per condition). Treat one aliquot with the TFMP compound at a final concentration of 10-50x the cellular EC50. Treat a parallel aliquot with vehicle (e.g., DMSO) as a negative control. Incubate for 45-60 minutes at 4°C.
-
Affinity Enrichment: Add a slurry of pre-washed kinobeads to each lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture kinases.[13]
-
Washing: Pellet the beads by centrifugation and wash extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Sample Preparation for MS: Perform on-bead tryptic digestion to release peptides from the captured proteins. Label peptides with isobaric tags (e.g., TMT) for multiplexed quantification or proceed with label-free quantification (LFQ).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify proteins in each sample. True targets of the TFMP compound will show a significantly reduced signal in the compound-treated sample compared to the vehicle control, as the compound has blocked their binding to the kinobeads.
Method 2: Thermal Proteome Profiling (TPP)
Scientific Rationale: This method leverages the principle that ligand binding increases a protein's thermal stability.[14] By heating cell lysates or intact cells treated with a compound across a temperature gradient, and then quantifying the remaining soluble proteins using mass spectrometry, direct and indirect targets can be identified without any modification to the compound.[15]
Caption: Workflow for Thermal Proteome Profiling (TPP).
Target Engagement: Confirming Interaction in Live Cells
Once a putative target is identified, it is imperative to confirm that the TFMP compound engages this target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17]
Scientific Rationale: CETSA applies the principle of ligand-induced thermal stabilization to a single target in intact cells. A shift in the protein's melting temperature upon compound treatment provides direct evidence of target engagement.[14] An isothermal dose-response (ITDR) experiment, where cells are heated at a single diagnostic temperature, can determine the compound's potency for target engagement (EC50).[15]
-
Cell Culture & Treatment: Plate cells and allow them to adhere. Treat cells with a range of concentrations of the TFMP compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 1-2 hours.
-
Heating Step: Wash the cells to remove unbound compound, then heat the entire plate at a pre-determined melt temperature (Tm) for the target protein for 3 minutes. This Tm is typically identified in a preliminary experiment and should be a temperature where a significant portion, but not all, of the target protein denatures.[15] A non-heated control plate should also be maintained.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the pellet (containing aggregated, denatured protein).
-
Quantification: Analyze the amount of soluble target protein in the supernatant from each condition. This can be done via:
-
Data Analysis: Plot the amount of soluble protein as a function of compound concentration. Fit the data to a dose-response curve to calculate the EC50 for thermal stabilization, which reflects target engagement potency.
| Compound | Target Protein | ITDR EC50 (nM) |
| TFMP-Kinase-Inhibitor | Kinase X | 85 |
| Inactive Analogue | Kinase X | >10,000 |
| Staurosporine (Control) | Kinase X | 120 |
Delineating the Molecular Mechanism by Target Class
With a validated and engaged target, the next step is to define how the TFMP compound modulates its function. The required assays are dictated by the target class.
Case Study: Protein Kinase Inhibitors
Scientific Rationale: Many TFMP-containing molecules are designed as kinase inhibitors.[4] It is crucial to determine their inhibitory potency (IC50) and understand their impact on downstream signaling.[19]
-
In Vitro IC50 Determination:
-
Use a fluorescence-based or radiometric assay with purified recombinant kinase, a specific substrate peptide, and ATP.
-
Incubate the kinase with varying concentrations of the TFMP inhibitor.
-
Initiate the reaction by adding ATP.
-
Measure the phosphorylation of the substrate.
-
Plot the inhibition curve and calculate the IC50 value.
-
-
Cellular Phospho-Substrate Analysis:
-
Treat cells with the TFMP inhibitor at various concentrations (e.g., 0.5x, 1x, 5x, 10x cellular EC50).
-
Prepare cell lysates at a specified time point.
-
Perform a Western blot using an antibody specific for the phosphorylated form of a known, direct substrate of the target kinase.
-
A dose-dependent decrease in the phospho-substrate signal confirms that target engagement leads to functional inhibition of the kinase in a cellular context.
-
Caption: Inhibition of a kinase signaling pathway.
Case Study: GPCR Modulators
Scientific Rationale: TFMP compounds can act as antagonists that block the action of an endogenous agonist or as agonists that activate the receptor.[20][21][22] Reporter gene assays are a robust method to measure the integrated downstream output of GPCR signaling pathways.[23][24][25]
-
Cell Line: Use a stable cell line expressing the target GPCR and a reporter gene (e.g., luciferase) under the control of a response element sensitive to the GPCR's signaling pathway (e.g., CRE for Gs/Gi, NFAT-RE for Gq).
-
Antagonist Mode:
-
Plate the reporter cells in a multi-well plate.
-
Pre-incubate the cells with a dose-range of the TFMP compound.
-
Stimulate the cells with a constant concentration (e.g., EC80) of a known agonist for the target GPCR.
-
Incubate for 4-6 hours to allow for reporter gene expression.
-
-
Agonist Mode (Control): In a parallel experiment, treat cells with only the dose-range of the TFMP compound (no agonist) to check for any intrinsic agonistic activity.
-
Readout: Lyse the cells and measure the reporter signal (e.g., luminescence).
-
Data Analysis: In antagonist mode, a potent compound will cause a dose-dependent decrease in the agonist-induced signal. Calculate the IC50 for antagonism. In agonist mode, no signal should be observed if the compound is a neutral antagonist.
Case Study: Ion Channel Modulators
Scientific Rationale: Electrophysiology is the definitive technique for studying the MoA of ion channel modulators, providing real-time, high-resolution data on channel function.[26][27] It can precisely define whether a TFMP compound blocks or enhances ion flux.[28][29]
-
Cell Preparation: Use cells (e.g., HEK293) heterologously expressing the ion channel of interest.
-
Recording: Establish a whole-cell patch-clamp configuration. This allows control of the membrane voltage and measurement of the ionic current flowing through the channels.
-
Baseline Measurement: Record the baseline channel activity by applying a voltage protocol designed to open the channels (e.g., a voltage step for voltage-gated channels).
-
Compound Application: Perfuse the TFMP compound onto the cell while continuously recording.
-
Effect Measurement: Measure changes in the current's amplitude, activation, or inactivation kinetics. A channel blocker will reduce the current amplitude, while an opener or potentiator will increase it.
-
Data Analysis: Construct a dose-response curve by applying multiple concentrations of the compound to determine the IC50 (for inhibitors) or EC50 (for activators).
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-
ResearchGate. (2018). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]
-
PubMed Central (PMC). (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. NIH. [Link]
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PubMed. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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PubMed. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
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-
PubMed. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. [Link]
-
PubMed. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. [Link]
-
PubMed. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. [Link]
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-
PubMed Central (PMC). (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. NIH. [Link]
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-
PubMed Central (PMC). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. NIH. [Link]
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-
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-
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PubMed. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. [Link]
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Wikipedia. (n.d.). Tyrosine kinase inhibitor. [Link]
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PubMed. (n.d.). Electrophysiological Approaches for the Study of Ion Channel Function. [Link]
-
ResearchGate. (2019). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. [Link]
-
Berthold Technologies. (n.d.). Reporter gene assays. [Link]
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PubMed. (2009). Underlying mechanism of actions of tefluthrin, a pyrethroid insecticide, on voltage-gated ion currents and on action currents in pituitary tumor (GH3) cells and GnRH-secreting (GT1-7) neurons. [Link]
-
NCBI. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. [Link]
-
Nature. (2023). Transcriptomic profile of the mechanosensitive ion channelome in human cardiac fibroblasts. [Link]
-
Patsnap. (2024). What are GPCR antagonists and how do they work?. [Link]
-
Queen Mary University of London. (2024). Electrophysiology at atomic resolution: scientists simulate ion channel currents with unprecedented. [Link]
-
ResearchGate. (2022). Pharmacology of Antagonism of GPCR. [Link]
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NIH. (n.d.). Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. [Link]
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Dongguk University. (2022). Pharmacology of Antagonism of GPCR. [Link]
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NCBI. (n.d.). Tyrosine Kinase Inhibitors. [Link]
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PubMed Central (PMC). (n.d.). Ion Channel Modulators in Cystic Fibrosis. [Link]
-
PubMed. (n.d.). A Short Guide to Electrophysiology and Ion Channels. [Link]
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MDPI. (n.d.). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. [Link]
-
Semantic Scholar. (2018). Ion Channel Modulators in Cystic Fibrosis. [Link]
-
PubMed Central (PMC). (n.d.). Regulation of Ion Channels by Pyridine Nucleotides. NIH. [Link]
-
PubMed. (2021). Pharmacological Modulation of Ion Channels for the Treatment of Cystic Fibrosis. [Link]
-
Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. [Link]
-
ResearchGate. (2018). Direct modulation of TRPC ion channels by Gα proteins. [Link]
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Application Notes & Protocols: Strategic Derivatization of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol for Bioassay Screening
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The (4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol scaffold represents a promising starting point for drug discovery. The trifluoromethylpyridine moiety is a well-established pharmacophore found in numerous bioactive compounds, including kinase inhibitors and other targeted therapeutics.[1][2][3] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets.[3] The benzylic alcohol provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][5][6]
This guide provides a comprehensive framework for the strategic derivatization of this compound and the subsequent evaluation of the resulting compound library in relevant bioassays. We will focus on derivatization strategies targeting the benzylic alcohol, including esterification, etherification, and amination, to generate a diverse set of analogues. Furthermore, we will detail protocols for high-throughput screening (HTS) against two high-value target classes where this scaffold is likely to show activity: protein kinases and G-protein coupled receptors (GPCRs).[7][8][9][10]
Part 1: Derivatization Strategies and Protocols
The primary alcohol of the parent molecule is an ideal site for chemical modification to probe the steric and electronic requirements of the binding pocket of a potential biological target. The following protocols are designed to be robust and adaptable for the generation of a focused library of derivatives.
Esterification: Probing Lipophilicity and Hydrogen Bond Acceptors
Esterification of the benzylic alcohol allows for the introduction of a variety of acyl groups, modulating the lipophilicity and hydrogen bond accepting capacity of the molecule. This can significantly impact cell permeability and target engagement.[11][12]
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and is a reliable method for forming esters from alcohols and carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the chosen carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Etherification: Exploring Steric Bulk and Hydrogen Bond Donors/Acceptors
The synthesis of benzylic ethers introduces a more metabolically stable linkage compared to esters and allows for the exploration of a different region of chemical space around the core scaffold.[5][13]
This classic method involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide of choice (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat if necessary. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Amination: Introducing Basic Centers and Hydrogen Bonding Moieties
Converting the benzylic alcohol to an amine introduces a basic center, which can be critical for forming salt bridges with acidic residues in a protein's active site. This can significantly enhance binding affinity and selectivity.[4][14]
This two-step, one-pot procedure involves the oxidation of the alcohol to the aldehyde, followed by reductive amination with a primary or secondary amine.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Amine of choice (e.g., ammonia, benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxidation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.
-
Add DMP (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion of the oxidation, dilute the reaction mixture with DCM and add the amine of choice (1.5 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Reduction: Add STAB (2.0 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the formation of the product by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Caption: Derivatization workflow for the parent molecule.
Part 2: Bioassay Screening Protocols
The newly synthesized library of compounds should be screened against relevant biological targets to identify hits for further optimization. Based on the trifluoromethylpyridine scaffold, protein kinases and GPCRs are high-probability target classes.[8][15][16]
High-Throughput Screening for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[7][10][17] An in vitro kinase assay is a robust method for identifying compounds that inhibit the catalytic activity of a specific kinase.
This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates inhibition of the kinase.
Materials:
-
Kinase of choice (e.g., a panel of cancer-relevant kinases)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Compound library in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer to each well.
-
Add 25 nL of the test compounds (or DMSO for control wells) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.
Caption: A typical kinase inhibitor screening cascade.
GPCR β-Arrestin Recruitment Assay
This cell-based assay is a powerful tool for identifying compounds that modulate GPCR activity, including agonists, antagonists, and allosteric modulators.[18][19][20] The recruitment of β-arrestin to an activated GPCR is a key event in receptor desensitization and signaling.[18][21]
This assay utilizes enzyme fragment complementation (EFC) to generate a chemiluminescent signal upon ligand-induced recruitment of β-arrestin to the GPCR of interest.[18]
Materials:
-
PathHunter® cell line expressing the target GPCR and the β-arrestin EFC components
-
Cell culture medium and supplements
-
Compound library in DMSO
-
Agonist for the target GPCR (for antagonist screening)
-
PathHunter® Detection Reagents
-
White, clear-bottom 384-well cell culture plates
-
Chemiluminescent plate reader
Procedure:
-
Plate the PathHunter® cells in a 384-well plate at the recommended density and allow them to attach overnight.
-
For agonist screening: Add the test compounds to the cells and incubate for the recommended time (typically 60-90 minutes) at 37 °C.
-
For antagonist screening: Pre-incubate the cells with the test compounds for a short period (e.g., 15-30 minutes) before adding a known agonist at a concentration that elicits an EC80 response. Incubate for a further 60-90 minutes.
-
Equilibrate the plate to room temperature.
-
Add the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescence on a plate reader.
-
Analyze the data to determine agonist potency (EC50) or antagonist potency (IC50).
Part 3: Data Interpretation and Next Steps
The initial screening data will provide valuable insights into the SAR of the synthesized compound library. Hits from the primary screens should be confirmed through dose-response experiments to determine their potency (IC50 or EC50).
| Derivative | Modification | Kinase Inhibition (%) @ 1µM | β-Arrestin Recruitment (Fold Activation) |
| Parent | -OH | 15 | 1.2 |
| Ester 1 | -OCOCH₃ | 65 | 1.5 |
| Ester 2 | -OCOPh | 78 | 1.3 |
| Ether 1 | -OCH₃ | 45 | 1.1 |
| Ether 2 | -OCH₂Ph | 52 | 1.0 |
| Amine 1 | -NH₂ | 85 | 3.5 |
| Amine 2 | -NHCH₂Ph | 92 | 4.2 |
Table 1: Hypothetical screening data for a library of derivatives.
Promising hits should be further characterized for their selectivity against a panel of related kinases or GPCRs. Cellular assays should then be employed to confirm target engagement and functional activity in a more physiologically relevant context. This iterative process of synthesis, screening, and analysis will guide the optimization of hit compounds into lead candidates with the desired therapeutic profile.
References
-
Shirakawa, S., & Shimizu, S. (2008). A protocol for the dehydrative amination of alcohols in water using a water-soluble calix[22]resorcinarene sulfonic acid as a reusable multifunctional catalyst. Synlett, 1539-1542.
- Barl, N. M., et al. (2017). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Gaspa, S., et al. (2020). Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols. The Journal of Organic Chemistry, 85(15), 9996-10006.
- Kwon, M. S., et al. (2009). One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry, 74(7), 2877-2879.
- Lücking, U., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1452-1457.
- Guo, S. X., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36563-36570.
- Li, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
- Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
- Gaspa, S., et al. (2020). Amidation of Benzylic Alcohols Under Visible Light. ChemistryViews.
- Kwon, M. S., et al. (2009). One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry.
- El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163725.
- Yoshimura, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 775-784.
- Douglas, C. J., et al. (2015). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society, 137(42), 13468-13471.
- Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets.
- A new catalytic approach toward the symmetrical and nonsymmetrical etherification of benzyl alcohols. (2021). ACS Omega.
- Ether synthesis by etherification (alkyl
- Amide synthesis by C-N coupling, hydrolysis, oxid
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Molecules, 27(9), 2975.
- Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.
- N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3.
- Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry, 70(16), 4843-4854.
- Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. JOVE.
- Application Notes and Protocols for Beta-Arrestin Recruitment Assays in CB2R/5-HT1AR Signaling. Benchchem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). Journal of Pesticide Science, 44(3), 169-183.
- Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Publishing.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
- Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed...
- Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018). Science Advances, 4(10), eaau2938.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry, 10, 934575.
- Esterification of Benzyl Alcohol with Acetic Acid over Mesoporous H-ZSM-5. (2017).
- Benzyl Esters. Organic Chemistry Portal.
- High Throughput Screening for Protein Kinase Inhibitors. Bentham Science.
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science, 13, 1048834.
- Application Notes and Protocols: High-Throughput Screening for Novel BTK Inhibitors. Benchchem.
- High-Throughput Screening for Kinase Inhibitors. ElectronicsAndBooks.
- GPCR Interactions | Beta-Arrestin Recruitment.
- (PDF) Measurement of β-Arrestin Recruitment for GPCR Targets.
- Scheme 3 Benzyl alcohol (BA) and its derivatives used in this work (ix = veratryl alcohol).
- Chemical structures of the benzyl alcohol derivatives under study.
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Application Notes and Protocols for Library Synthesis Using (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic Value of the (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol Building Block
In the landscape of modern drug discovery, the strategic construction of compound libraries is paramount for the identification of novel chemical entities with therapeutic potential.[1] The choice of building blocks for these libraries is a critical determinant of the chemical space that can be explored. The trifluoromethyl group (CF3) is a privileged moiety in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates by increasing lipophilicity and altering electronic properties.[2] The title compound, this compound, is a bifunctional building block that strategically incorporates the desirable 3-(trifluoromethyl)pyridin-2-yl ether motif with a reactive benzylic alcohol.
This unique combination offers several advantages for library synthesis:
-
Introduction of a Key Pharmacophore: The 3-(trifluoromethyl)pyridine group is present in numerous biologically active compounds and can participate in favorable interactions with protein targets.[3]
-
Versatile Reaction Handle: The primary benzylic alcohol serves as a versatile anchor point for a variety of chemical transformations, allowing for the rapid diversification of the core scaffold.
-
Modulation of Physicochemical Properties: The ether linkage and the trifluoromethyl group provide a balance of lipophilicity and polarity, which can be further tuned by the chemistry performed on the alcohol.
This document provides a detailed guide to the effective utilization of this compound in parallel library synthesis, focusing on robust and scalable protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating diverse and high-quality compound libraries.
Physicochemical Properties and Handling
Before embarking on library synthesis, it is crucial to understand the properties of the core building block.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₃H₁₀F₃NO₂ | |
| Molecular Weight | 281.22 g/mol | |
| Appearance | Typically a white to off-white solid | Visual inspection |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | Experimental observation |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. | General chemical knowledge |
Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, refrigeration is recommended.
Core Applications in Library Synthesis: Diversification Strategies
The primary benzylic alcohol of this compound is the key to its utility in library synthesis. This functional group can be readily converted into ethers, esters, amines, and other functionalities. The following sections provide detailed protocols for these transformations, optimized for a parallel synthesis format (e.g., 96-well plates).
Workflow Overview
Caption: Simplified Mitsunobu reaction pathway.
Application: To generate a library of ethers and esters by reacting this compound with a diverse set of phenols and carboxylic acids.
Materials:
-
This compound
-
Library of carboxylic acids or phenols
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, but recommended for efficiency)
Procedure (96-well plate format):
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous THF.
-
Prepare a 0.3 M solution of PPh₃ in anhydrous THF.
-
Prepare a 0.25 M solution of each carboxylic acid or phenol from your library in anhydrous THF in separate wells of a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 250 µL of the this compound stock solution (0.05 mmol).
-
Add 200 µL of the respective carboxylic acid or phenol stock solution (0.05 mmol, 1.0 equivalent).
-
Add 250 µL of the PPh₃ stock solution (0.075 mmol, 1.5 equivalents).
-
-
Reaction Initiation:
-
Cool the reaction block to 0 °C using an appropriate cooling bath.
-
Carefully add 30 µL of DIAD (~0.15 mmol, 3.0 equivalents) to each well. Caution: DIAD is a hazardous substance. Handle with appropriate personal protective equipment in a fume hood.
-
Seal the reaction block with a sealing mat.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir (or shake) for 12-18 hours.
-
Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate to each well.
-
Extract the product by adding 500 µL of ethyl acetate to each well, mixing thoroughly, and then allowing the layers to separate.
-
Carefully remove the organic layer and transfer to a new 96-well plate. Repeat the extraction.
-
For high-throughput purification, the combined organic extracts can be concentrated and purified by automated preparative HPLC-MS. [4][5] Expected Results:
-
| Reactant Class | Product Type | Expected Yield Range | Purity (post-purification) |
| Carboxylic Acids | Esters | 60-90% | >95% |
| Phenols | Diaryl Ethers | 50-85% | >95% |
Protocol 2: Reductive Amination for Secondary Amine Library Synthesis
Reductive amination is a robust and widely used method for the synthesis of amines. [6][7]This protocol involves the oxidation of the starting alcohol to the corresponding aldehyde, followed by in-situ imine formation with a library of primary or secondary amines and subsequent reduction to the final amine product.
Reaction Principle: The benzylic alcohol is first oxidized to an aldehyde. This aldehyde then reacts with an amine to form an imine (or iminium ion), which is then reduced by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to the desired secondary or tertiary amine.
Caption: Two-step, one-pot reductive amination pathway.
Application: To generate a library of secondary amines from this compound and a diverse set of primary amines.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Library of primary amines
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
96-well reaction block with sealing mat
Procedure (96-well plate format):
-
Oxidation to Aldehyde:
-
In each well of a 96-well reaction block, dissolve this compound (0.05 mmol) in 500 µL of anhydrous DCM.
-
Add Dess-Martin periodinane (0.06 mmol, 1.2 equivalents) to each well.
-
Seal the plate and stir at room temperature for 1-2 hours, or until the oxidation is complete (monitor by LC-MS from a representative well).
-
-
Reductive Amination:
-
To each well containing the crude aldehyde, add the respective primary amine from your library (0.06 mmol, 1.2 equivalents).
-
Add 5 µL of glacial acetic acid to each well to catalyze imine formation.
-
Add sodium triacetoxyborohydride (0.075 mmol, 1.5 equivalents) to each well.
-
Seal the plate and stir at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of 1 M NaOH to each well and stir for 15 minutes.
-
Extract the product with 500 µL of DCM. Transfer the organic layer to a new plate. Repeat the extraction.
-
The combined organic layers can be passed through a silica gel plug in a 96-well filter plate to remove inorganic salts and then concentrated.
-
Purify the crude products using automated preparative HPLC-MS.
-
Expected Results:
| Reactant Class | Product Type | Expected Yield Range | Purity (post-purification) |
| Primary Amines | Secondary Amines | 40-80% | >95% |
Trustworthiness: Self-Validating Systems and Quality Control
For every library synthesis campaign, robust quality control is essential.
-
Reaction Monitoring: For each plate, select 4-8 representative wells (e.g., with structurally diverse building blocks) to monitor by LC-MS at regular intervals to ensure reaction completion.
-
Crude Analysis: Before purification, perform a rapid LC-MS analysis on all wells to assess the success rate of the reactions.
-
Post-Purification Analysis: Every purified compound must be analyzed for purity (typically by LC-MS and/or ¹H NMR for a subset) and its identity confirmed by mass spectrometry.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of compound libraries in drug discovery. Its strategic incorporation of a key medicinal chemistry motif and a reactive functional handle allows for the rapid generation of diverse and novel chemical entities. The protocols detailed in this document provide a robust framework for researchers to effectively utilize this building block in their library synthesis efforts, accelerating the path towards new therapeutic discoveries.
References
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
- Pelletier, J. C., & Kincaid, S. (2002). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. Tetrahedron Letters, 43(43), 7975-7978.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Reddy, B. V. S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4993.
- Li, Y., & Liu, G. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
- MacCoss, M. J., & De La Cruz, D. J. (2019). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society, 141(42), 16677-16682.
- An, H., & Cook, P. D. (2015). An Automated Microwave-Assisted Synthesis Purification System for Rapid Generation of Compound Libraries.
- Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
- Zhang, X., & Li, C. J. (2022). On-DNA Reductive Amination and Alkylation. Methods in Molecular Biology, 2541, 33-37.
-
Journal of Chemical Education. (2023, March 16). Reductive Amination. Retrieved from [Link]
- Journal of the Indian Chemical Society. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100749.
- Journal of Pesticide Science. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 83-97.
- ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44855-44865.
- Nature Communications. (2019). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(1), 1.
Sources
- 1. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Automated Microwave-Assisted Synthesis Purification System for Rapid Generation of Compound Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-DNA Reductive Amination and Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
improving yield of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol synthesis
Answering the urgent need for robust and scalable synthetic routes in medicinal chemistry, this Technical Support Center provides an in-depth guide to the synthesis of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. As a key intermediate in the development of various pharmaceutical agents, optimizing its yield and purity is of paramount importance.
This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the chosen synthetic strategy, offering field-tested insights and a comprehensive troubleshooting framework to address the common and complex challenges encountered during this synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is most effectively achieved through a two-step process that leverages a nucleophilic aromatic substitution (SNAr) reaction followed by a selective reduction.
-
Step 1: Diaryl Ether Formation via SNAr. This key step involves the coupling of an electron-deficient 2-halo-3-(trifluoromethyl)pyridine with 4-hydroxybenzaldehyde. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the ring, making it highly susceptible to nucleophilic attack by the phenoxide ion.[1][2] This reaction is typically performed in a polar aprotic solvent with a suitable base to deprotonate the phenol.
-
Step 2: Aldehyde Reduction. The intermediate, 4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, is then selectively reduced to the corresponding benzyl alcohol. A mild reducing agent is chosen to ensure the aldehyde is reduced without affecting the diaryl ether linkage or the trifluoromethyl group.
The overall synthetic workflow is depicted below.
Detailed Experimental Protocols
Protocol 2.1: Synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (Intermediate)
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
4-Hydroxybenzaldehyde
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), 2-chloro-3-(trifluoromethyl)pyridine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-hydroxybenzaldehyde.
-
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure intermediate.
Protocol 2.2: Synthesis of this compound (Final Product)
Materials:
-
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve the intermediate aldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until all the starting aldehyde is consumed.
-
Quench the reaction by slowly adding water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
If necessary, purify the final product by recrystallization or column chromatography.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Issue 1: Low or no yield in the SNAr reaction (Step 1).
-
Question: My SNAr reaction is not proceeding, or the yield is very low. What are the potential causes and solutions?
-
Answer: Low yield in this step is a frequent challenge. The root cause can be diagnosed by analyzing the reaction mixture by TLC or LC-MS.
Caption: Troubleshooting logic for the SNAr step. Analysis & Solutions:
-
If starting materials are largely unreacted: The reaction conditions may not be sufficiently forcing.
-
Increase Temperature: Gradually increase the reaction temperature, for example, to 140 °C.
-
Stronger Base: Potassium carbonate is a moderate base. Switching to a stronger base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) can significantly increase the rate by more effectively generating the nucleophilic phenoxide.[3][4]
-
Better Leaving Group: The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br.[1] If available, 2-fluoro-3-(trifluoromethyl)pyridine is expected to be more reactive than its chloro-analogue because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[5]
-
-
If significant decomposition or multiple side products are observed: The conditions might be too harsh.
-
Lower Temperature: High temperatures can sometimes lead to decomposition. Try running the reaction at a lower temperature for a longer period.
-
Milder Base: A very strong base might lead to unwanted side reactions. Consider using a milder base like potassium phosphate (K₃PO₄).
-
Solvent Purity: Ensure that the DMSO is anhydrous. Water can compete as a nucleophile and affect the efficiency of the base.
-
-
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | K₂CO₃ | Cs₂CO₃, NaH | Increases concentration of the active nucleophile (phenoxide). |
| Leaving Group | Chlorine | Fluorine | Fluorine's electronegativity enhances the electrophilicity of the C-2 position.[1] |
| Temperature | 100-120 °C | 120-140 °C | Provides higher activation energy for the reaction. |
| Catalyst | None | CuI (Ullmann) | Can facilitate C-O bond formation, though often requires higher temperatures.[3][4] |
Issue 2: Difficulty in Purifying the Final Product.
-
Question: My final product is difficult to purify by standard silica gel chromatography. It either streaks badly or doesn't move from the baseline. What can I do?
-
Answer: The presence of the pyridine nitrogen makes the final product basic and polar, which can lead to strong interactions with the acidic silica gel.
Solutions:
-
Basified Silica: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a base like triethylamine (~1-2%) or ammonium hydroxide.[6] This neutralizes the acidic sites on the silica, reducing streaking and improving elution.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel, which are better suited for basic compounds.[7][8]
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents like methanol or acetonitrile, reverse-phase chromatography (e.g., on a C18 column) can be an excellent alternative for purifying polar compounds.[7]
-
Recrystallization: If a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) to achieve high purity without chromatography.
-
Issue 3: Incomplete Reduction or Side Reactions in Step 2.
-
Question: The reduction of the aldehyde is either incomplete or I'm seeing byproducts. How can I improve this step?
-
Answer: Sodium borohydride is generally a very reliable reagent for this transformation. Issues usually stem from reagent quality or procedural errors.
Solutions:
-
Check Reagent Quality: NaBH₄ can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reagent.
-
Increase Equivalents: If the reaction is stalled, you can add another portion of NaBH₄ (e.g., 0.5 eq) and continue to monitor.
-
Ensure Anhydrous Conditions (Initially): While the reaction is often performed in methanol, ensure your starting material and solvent are reasonably dry before adding the NaBH₄ to prevent premature quenching of the reagent.
-
Temperature Control: Maintain a low temperature (0 °C) during the addition of NaBH₄ to prevent any potential side reactions, although this specific reduction is generally clean at room temperature as well.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use 4-hydroxybenzyl alcohol directly in the SNAr reaction instead of 4-hydroxybenzaldehyde?
-
A1: It is not recommended. The free primary alcohol is also nucleophilic and can compete with the phenol to react with the pyridine, leading to a mixture of products and lower yield of the desired diaryl ether. The aldehyde group is deactivating and non-nucleophilic, making 4-hydroxybenzaldehyde the superior starting material.
-
-
Q2: What is the mechanism of the SNAr reaction?
-
A2: It is a two-step addition-elimination mechanism. First, the phenoxide ion (nucleophile) attacks the electron-deficient carbon atom of the pyridine ring that bears the leaving group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][9] In the second, faster step, the leaving group (e.g., chloride) is eliminated, restoring the aromaticity of the ring and forming the final product.[1]
-
-
Q3: Are there any specific safety precautions I should take?
-
A3: Yes. DMSO can enhance the absorption of chemicals through the skin, so always wear appropriate gloves. Sodium hydride (if used as a base) is highly flammable and reacts violently with water; it must be handled under an inert atmosphere. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
-
Q4: Can I use a different solvent for the SNAr reaction?
-
A4: Yes. Other polar aprotic solvents like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) can be used and may offer different solubility and temperature profiles that could be advantageous. Toluene with a phase-transfer catalyst has also been reported for similar reactions.[10]
-
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
- Google Patents. CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Available from: [Link]
- Google Patents. EP0449603A1 - Production of 4-hydroxyphenethyl alcohol.
- Google Patents. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
-
ACS Publications. Aqueous organic chemistry. 4. Cleavage of diaryl ethers. Available from: [Link]
- Books. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
YouTube. nucleophilic aromatic substitutions. Available from: [Link]
-
ResearchGate. (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Available from: [Link]
-
PubMed. Stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase. Available from: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]
-
ACS Publications. Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Available from: [Link]
-
ResearchGate. (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
NIH. Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Available from: [Link]
-
ResearchGate. Recent work for the synthesis of diaryl ethers and the application of... Available from: [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Available from: [Link]
-
PubMed. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). Available from: [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]
-
International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. Available from: [Link]
-
ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available from: [Link]
-
Wikipedia. Ether cleavage. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. Available from: [Link]
-
PubMed. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. Available from: [Link]
-
PubMed. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Available from: [Link]
- Google Patents. CN103232328B - Method for preparing p-hydroxyphenyl ethanol.
-
NIH. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Troubleshooting Side Products in the Synthesis of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Welcome to the technical support center for the synthesis of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the formation of side products during this synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
I. Understanding the Core Reaction: A Mechanistic Overview
The synthesis of this compound is most commonly achieved through the SNAr reaction between 2-halo-3-(trifluoromethyl)pyridine (where halo is typically chloro or fluoro) and 4-hydroxybenzyl alcohol. The electron-withdrawing trifluoromethyl group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the phenoxide ion of 4-hydroxybenzyl alcohol.
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1][2] The stability of this intermediate is crucial for the reaction to proceed efficiently.[3]
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.
FAQ 1: I am observing a significant amount of unreacted 2-halo-3-(trifluoromethyl)pyridine in my reaction mixture. What could be the cause?
Answer:
Several factors can lead to incomplete conversion of your starting material. Let's break down the common culprits:
-
Insufficient Base: The reaction requires a base to deprotonate the hydroxyl group of 4-hydroxybenzyl alcohol, forming the more nucleophilic phenoxide. If the base is too weak or used in a substoichiometric amount, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Troubleshooting:
-
Ensure you are using a strong enough base to deprotonate the phenol (e.g., NaH, KH, K₂CO₃).
-
Use at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.5 equivalents).
-
-
-
Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Troubleshooting:
-
If you are running the reaction at room temperature, consider increasing the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Be cautious of potential side reactions at very high temperatures.
-
-
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.[4]
-
Troubleshooting:
-
Ensure you are using a dry, aprotic polar solvent. The presence of water can lead to side reactions (see FAQ 2).
-
-
Diagram: The SNAr Reaction Pathway
Caption: Formation of the hydrolysis side product.
FAQ 3: I have identified an impurity with a mass corresponding to the oxidation of my target molecule. What is this compound and how can I avoid it?
Answer:
The impurity you are likely observing is (4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)formaldehyde, which results from the oxidation of the benzylic alcohol functional group in your target molecule.
-
Causes of Oxidation:
-
Air Oxidation: Benzylic alcohols can be susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen).
-
Oxidizing Agents: Trace impurities of oxidizing agents in your reagents or solvents could also contribute to this side reaction.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (nitrogen or argon) will minimize contact with atmospheric oxygen.
-
Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged reaction times, as this can promote oxidation.
-
Purification of Reagents: If you suspect impurities in your starting materials or solvents, consider purification prior to use.
-
Data Table: Common Side Products and Their Characteristics
| Side Product Name | Molecular Formula | Key Identifying Feature |
| 3-(Trifluoromethyl)pyridin-2-ol | C₆H₄F₃NO | Absence of the 4-hydroxybenzyl alcohol moiety |
| (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)formaldehyde | C₁₃H₈F₃NO₂ | Carbonyl group instead of a primary alcohol |
| Bis-etherification Product | C₂₀H₁₃F₆N₂O₂ | Dimerization of the pyridine moiety with the phenyl ring |
FAQ 4: I am seeing a high molecular weight impurity. Could this be a bis-etherification product?
Answer:
Yes, it is possible to form a bis-etherification product, although it is generally less common under standard conditions.
-
Mechanism of Formation: This side product, 2,2'-oxybis(3-(trifluoromethyl)pyridine), can form if the initially formed product, 3-(trifluoromethyl)pyridin-2-ol (from hydrolysis, see FAQ 2), acts as a nucleophile and reacts with another molecule of 2-halo-3-(trifluoromethyl)pyridine.
-
Prevention: The key to preventing this side product is to rigorously exclude water from your reaction, thereby preventing the formation of the 3-(trifluoromethyl)pyridin-2-ol intermediate.
III. Experimental Protocols for Product Purification
If side products do form, chromatographic purification is typically effective.
Protocol: Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh) is a standard choice.
-
Eluent System: A gradient of ethyl acetate in hexanes is often effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
The target product is more polar than the starting 2-halo-3-(trifluoromethyl)pyridine but less polar than the oxidized aldehyde byproduct. The hydrolysis byproduct, 3-(trifluoromethyl)pyridin-2-ol, will also have a distinct polarity.
-
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify and combine the pure product fractions.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to obtain the purified this compound. [5]
IV. Concluding Remarks
The successful synthesis of this compound hinges on a solid understanding of the SNAr mechanism and the proactive mitigation of potential side reactions. By carefully controlling reaction parameters such as the choice of base, solvent, temperature, and by maintaining anhydrous conditions, researchers can significantly improve the yield and purity of the desired product. This guide provides a framework for troubleshooting common issues, but as with any chemical synthesis, careful observation and methodical optimization are key to success.
V. References
-
Bunnett, J. F., Garbisch, E. W., & Pruitt, K. M. (1957). The “Element Effect” as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society, 79(2), 385–391. [Link]
-
Macmillan Group, Princeton University. Supplementary Information. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? [Link]
-
Pearson+. (n.d.). What are the products of the following reactions?b. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. What are the products of the following reactions?b. | Study Prep in Pearson+ [pearson.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Welcome to the technical support center for (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability and degradation of this molecule, ensuring you can anticipate challenges, troubleshoot effectively, and maintain the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Compound Stability and Handling
This section addresses common initial questions regarding the handling, storage, and inherent stability of this compound.
Question 1: What are the most labile functional groups in this molecule and what are the expected degradation pathways?
Answer: The molecule possesses three key functional groups, each with different susceptibilities to degradation: the benzylic alcohol, the pyridyl ether linkage, and the trifluoromethylpyridine ring.
-
Benzylic Alcohol: This is predicted to be the most labile group, primarily susceptible to oxidation . Under oxidative stress (e.g., exposure to peroxides, atmospheric oxygen, or certain metal ions), the primary alcohol can be readily oxidized first to an aldehyde, (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde), and then potentially to the corresponding carboxylic acid, (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid).[1][2][3]
-
Pyridyl Ether Linkage: This C-O bond is susceptible to hydrolysis , particularly under acidic or basic conditions. The strong electron-withdrawing nature of the 3-(trifluoromethyl)pyridine ring is expected to activate the ether linkage towards nucleophilic attack by water or hydroxide ions, leading to cleavage.[4][5] Photolytic cleavage is also a potential pathway under UV light exposure.
-
Trifluoromethylpyridine Ring: The trifluoromethyl (-CF3) group itself is exceptionally stable due to the high strength of the C-F bonds and generally enhances the metabolic and chemical stability of the pyridine ring.[6][7] However, the pyridine ring can be susceptible to photodegradation , potentially leading to ring opening or modification, though the -CF3 group may offer some protective effect.[8]
Question 2: What are the recommended storage conditions for this compound to minimize degradation?
Answer: To ensure long-term stability, the compound should be stored under controlled conditions that mitigate the risks of oxidation, hydrolysis, and photolysis.
-
Temperature: Store at or below 2-8 °C. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and prevent oxidation of the benzylic alcohol.
-
Light: Protect from light by storing in an amber vial or a light-blocking container to prevent photolytic degradation.
-
Moisture: Store in a desiccated environment to prevent hydrolysis of the ether linkage.
Question 3: I am dissolving the compound for an in vitro assay. Which solvents should I use or avoid?
Answer: The choice of solvent is critical.
-
Recommended: Use aprotic, anhydrous solvents such as DMSO or DMF for stock solutions. For aqueous buffers, prepare solutions fresh and use them immediately. Ensure the pH of the buffer is near neutral (pH 6.8-7.4) and that it has been de-gassed to remove dissolved oxygen.
-
To Avoid: Avoid prolonged storage in protic solvents like methanol or water, as this can facilitate hydrolysis. Be cautious with solvents that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether), which can initiate oxidation.
Section 2: Troubleshooting Experimental Issues
This section provides guidance on specific problems that may be encountered during experimentation, linking them to the underlying degradation chemistry.
Issue 1: I am seeing a new, more polar peak appear in my HPLC analysis of a sample that has been sitting on the benchtop in an aqueous buffer. What could it be?
Answer: The appearance of a new, more polar peak upon standing in aqueous buffer strongly suggests a hydrolysis product.
-
Probable Cause: Cleavage of the pyridyl ether linkage. The strong electron-withdrawing effect of the trifluoromethyl group on the pyridine ring makes the ether bond susceptible to hydrolysis.[7] This cleavage would result in the formation of 3-(Trifluoromethyl)pyridin-2-ol and 4-(hydroxymethyl)phenol. Both of these products are significantly more polar than the parent compound and would thus have shorter retention times in a typical reversed-phase HPLC system.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, obtain standards of the two potential hydrolysis products to confirm the identity of the new peak by retention time matching. Alternatively, use LC-MS to determine the mass of the impurity and compare it to the expected masses of the degradants.
-
pH Control: Investigate the pH of your buffer. The hydrolysis rate can be significantly influenced by pH. Determine if the degradation is accelerated at lower or higher pH values.
-
Temperature Control: Keep samples cooled (e.g., in an autosampler set to 4 °C) during analysis to slow the rate of hydrolysis.
-
Fresh Preparation: Always prepare aqueous solutions of the compound immediately before use.
-
Issue 2: My compound seems to be degrading during my cell-based assay, leading to inconsistent results. There is a new, less polar peak appearing in the HPLC.
Answer: Degradation in a cell-based assay, especially with the appearance of a less polar peak, often points towards oxidation.
-
Probable Cause: Oxidation of the benzylic alcohol to the corresponding aldehyde (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde). Aldehydes are generally less polar than the corresponding primary alcohols and will therefore have a longer retention time in reversed-phase HPLC. Cell culture media is an oxygen-rich environment, and cellular processes can generate reactive oxygen species, creating conditions favorable for oxidation.[1][3][9]
-
Troubleshooting Steps:
-
Confirm Identity: Synthesize or purchase a standard of the aldehyde degradant to confirm its identity. LC-MS analysis will show a mass difference of -2 Da compared to the parent compound.
-
Use of Antioxidants: If compatible with your assay, consider the inclusion of a mild antioxidant in your vehicle control and test solutions.
-
Minimize Air Exposure: When preparing solutions, minimize headspace in vials. Use de-gassed buffers where possible.
-
Time-Course Analysis: Analyze samples by HPLC at different time points throughout your assay (e.g., T=0, T=24h, T=48h) to quantify the rate of degradation under your specific assay conditions. This will help you determine the window of stability for your experiments.
-
Issue 3: I am performing a photostability study and observe multiple degradation products. How can I begin to identify them?
Answer: Photodegradation can be complex, often involving radical mechanisms that lead to a variety of products.[10][11]
-
Probable Pathways & Products:
-
Photo-oxidation: Light can accelerate the oxidation of the benzylic alcohol to the aldehyde and carboxylic acid.[12]
-
Photo-hydrolysis: UV light can provide the energy to facilitate the cleavage of the pyridyl ether bond, leading to 3-(Trifluoromethyl)pyridin-2-ol and 4-(hydroxymethyl)phenol.
-
Pyridine Ring Degradation: While the trifluoromethyl group offers some stability, intense UV exposure can lead to the cleavage of the pyridine ring itself.[8] Fipronil, which contains a trifluoromethyl-substituted pyrazole ring, undergoes significant photolysis involving ring cleavage.[10]
-
-
Troubleshooting & Identification Strategy:
-
Control Experiments: Ensure you have a dark control sample stored under the same conditions (temperature, solution) to differentiate between photolytic and other modes of degradation.
-
LC-MS/MS Analysis: This is the most powerful tool for initial identification. Determine the molecular weights of the degradation products. Use MS/MS to fragment the ions, which can provide structural information about which part of the molecule has been modified.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which will allow you to predict the elemental composition of each degradant.
-
Forced Degradation Comparison: Compare the chromatogram from your photostability study to those from your hydrolytic and oxidative forced degradation studies. Common peaks can help you identify products from those specific pathways.
-
Section 3: Experimental Protocols & Workflows
As a Senior Application Scientist, I provide these detailed protocols as a starting point. They should be adapted and optimized for your specific equipment and experimental needs.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish degradation pathways, in line with ICH guidelines.[13][14][15][16]
Objective: To generate degradation products for the development of a stability-indicating analytical method. A target degradation of 5-20% is recommended.[17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Before injection, neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25 °C).
-
Withdraw aliquots at 1, 2, 4, and 8 hours.
-
Before injection, neutralize the aliquot with an equivalent volume of 0.1 M HCl.
-
If degradation is too rapid, perform the study at a lower temperature (e.g., 4 °C). If no degradation is seen, increase the temperature to 60 °C.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature (25 °C), protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Note: Oxidative reactions can be rapid. If degradation exceeds 20% at the first time point, repeat with 0.3% H₂O₂.
-
-
Thermal Degradation:
-
Transfer the solid compound to a glass vial.
-
Place in an oven at 80 °C.
-
Prepare a solution of the heat-stressed solid at T=1, 3, and 7 days for analysis.
-
Also, prepare a solution of the compound in a 50:50 acetonitrile:water mixture and incubate at 60 °C, taking time points as above.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound at 0.1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Expose the solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[18]
-
Prepare a control sample by wrapping an identical cuvette in aluminum foil and placing it in the same chamber.
-
Analyze samples at appropriate time intervals.
-
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
-
Use a PDA (Photodiode Array) detector to assess peak purity and identify the appearance of new chromophores.
-
Subject samples with significant degradation to LC-MS for mass identification of degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent compound from all process-related impurities and degradation products generated during forced degradation studies.[19][20][21]
1. Initial Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (adjust based on UV spectrum of the parent compound).
-
Injection Volume: 10 µL.
2. Method Development & Optimization:
-
Analyze Parent Compound: Inject a solution of the pure, unstressed compound to determine its retention time and peak shape.
-
Analyze Stressed Samples: Inject the samples generated from the forced degradation studies (Protocol 1). The goal is to achieve baseline resolution (>1.5) between the parent peak and all degradant peaks.
-
Troubleshooting Poor Resolution:
-
Co-eluting Peaks: If peaks are not resolved, first try adjusting the gradient slope. A shallower gradient provides more time for separation.
-
Change Organic Modifier: If acetonitrile does not provide adequate separation, try methanol as Mobile Phase B. Methanol has different selectivity and may resolve critical pairs.
-
pH Adjustment: The ionization state of the pyridine nitrogen and any acidic/basic degradants will affect retention. Try a different pH for Mobile Phase A (e.g., 10 mM ammonium acetate at pH 5.0, or a phosphate buffer at pH 3.0). Ensure your column is stable at the chosen pH.
-
Alternative Stationary Phase: If resolution is still poor, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, which offer different retention mechanisms.
-
3. Method Validation (Abbreviated):
-
Specificity: Demonstrate that the method can resolve the parent peak from all degradation products by analyzing a spiked mixture of all stressed samples. Use PDA peak purity analysis.
-
Linearity: Establish a calibration curve over a relevant concentration range (e.g., 0.05 to 1.5 mg/mL).
-
Accuracy & Precision: Perform recovery studies at three concentration levels.
Section 4: Visualizing Degradation Pathways
To provide a clear conceptual framework, the following diagrams illustrate the most probable degradation pathways based on the chemical structure of this compound.
Oxidative Degradation Pathway
Caption: Predicted hydrolytic cleavage of the pyridyl ether linkage.
Summary of Potential Degradation Products
The following table summarizes the primary degradation products predicted under standard forced degradation conditions.
| Stress Condition | Predicted Degradation Product Name | Chemical Structure Change | Expected RP-HPLC Elution vs. Parent |
| Oxidation | (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde) | -CH₂OH → -CHO | Later (Less Polar) |
| Oxidation | (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid) | -CH₂OH → -COOH | Earlier (More Polar, pH dependent) |
| Acid/Base Hydrolysis | 3-(Trifluoromethyl)pyridin-2-ol | Ether linkage cleavage | Earlier (More Polar) |
| Acid/Base Hydrolysis | 4-(Hydroxymethyl)phenol | Ether linkage cleavage | Earlier (More Polar) |
| Photolysis | Products from Oxidation and/or Hydrolysis pathways | Combination of above | Varies |
| Photolysis | Pyridine ring-opened products | Cleavage of the N-heterocycle | Varies, likely multiple polar species |
References
-
Structure-Reactivity Correlation in the Oxidation of Substituted Benzyl Alcohols by Tetrakis (pyridine) Silver Dichromate. ResearchGate. [Link]
-
Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. RSC Publishing. [Link]
-
We present N-heterocycle-stabilized iodanes (NHIs) as suitable reagents for the mild oxidation of activated alcohols. Beilstein Journal of Organic Chemistry. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Environmental Science & Technology. [Link]
-
Elucidation of fipronil photodegradation pathways. PubMed. [Link]
-
Oxidation of Benzyl Alcohol by a Dioxo Complex of Ruthenium(VI). PubMed. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Trifluridine and Tipiracil. International Journal of ChemTech Research. [Link]
-
Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. ResearchGate. [Link]
-
Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. RSC Publishing. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
development and validation of stability indicating rp-hplc method for the simultaneous estimation. wjpr.net. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Case studies on photocatalytic degradation of pharmaceuticals in different countries. Elsevier. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Case studies on photocatalytic degradation of pharmaceuticals in different countries. ScienceDirect. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
-
Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. ResearchGate. [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
-
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PubMed Central. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PubMed Central. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PubMed Central. [Link]
-
Photochemistry of Trifluoromethyl Substituted 1‐Methylpyrazoles. Sci-Hub. [Link]
-
Amines. NCERT. [Link]
-
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. ACS Publications. [Link]
-
Investigation of the Impact of Hydrolytically Cleavable Groups on the Stability of Poly(ethylene glycol) Based Hydrogels Cross‐Linked via the Inverse Electron Demand Diels–Alder (iEDDA) Reaction. ResearchGate. [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of Benzyl Alcohol by a Dioxo Complex of Ruthenium(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Chromatographic Optimization for (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the chromatographic purification of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common separation challenges associated with this molecule. The guidance herein is structured to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to guide your initial method development.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A: Understanding the molecule's structure is the cornerstone of developing an effective purification strategy. Three primary functional groups dictate its behavior:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa typically 5-6 for pyridine derivatives)[1]. In normal-phase chromatography using standard silica gel, this basic nitrogen will interact strongly with acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction is a primary cause of significant peak tailing and, in some cases, irreversible adsorption.[1]
-
The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is highly polar and acts as both a hydrogen bond donor and acceptor. It significantly increases the overall polarity of the molecule, requiring more polar mobile phases for elution.
-
The Fluorinated Aromatic System: The trifluoromethyl group, phenyl ring, and ether linkage contribute to the molecule's moderate lipophilicity and potential for π-π interactions. This allows for unique selectivity on stationary phases capable of such interactions (e.g., phenyl-based columns in reversed-phase).
Collectively, these features render the molecule moderately to highly polar, with a critical basic handle that must be managed for successful separation.
Q2: What solvent systems should I start with for method development on a standard silica gel column (Normal-Phase)?
A: The goal of initial method development is to find a solvent system that provides a retention factor (Rƒ) between 0.15 and 0.40 on a Thin-Layer Chromatography (TLC) plate, as this range typically translates well to flash column chromatography.[2]
Given the molecule's polarity, start with relatively polar solvent systems. The two most common and effective binary mixtures are:
-
Ethyl Acetate (EtOAc) / Hexanes: This is the workhorse for most separations.[3] Begin with a higher polarity mixture than you might for a non-polar compound.
-
Methanol (MeOH) / Dichloromethane (DCM): This system is more effective for polar compounds.[3][4][5] Methanol is a very strong polar eluent; small increases in its concentration will dramatically decrease the Rƒ.
Recommended Starting Points for TLC Analysis:
| Solvent System | Starting Ratio (v/v) | Rationale |
| Ethyl Acetate / Hexanes | 50:50 | A versatile baseline for moderately polar compounds.[2] |
| Ethyl Acetate / Hexanes | 80:20 | If the compound remains at the baseline in 50:50. |
| Methanol / Dichloromethane | 5:95 | An excellent alternative for polar compounds with better solubilizing power.[4][5] |
| Methanol / Dichloromethane | 10:90 | If the compound has low Rƒ in 5% MeOH. |
Q3: When and why should I add a basic modifier like triethylamine (TEA) or ammonia to my mobile phase?
A: You should add a basic modifier if you observe significant peak tailing during your initial TLC or column run.
The Causality: Peak tailing for basic compounds like your pyridine derivative is caused by the strong, non-ideal interaction between the basic nitrogen and acidic silanol groups on the silica surface.[1] A portion of the analyte molecules gets "stuck" on these active sites, eluting more slowly and creating a "tail."
A basic modifier like TEA is more basic than your compound. When added to the mobile phase (typically 0.1% to 1% v/v), it preferentially binds to the acidic silanol sites, effectively masking them from your analyte. This results in a more homogenous interaction environment for your compound, leading to sharper, more symmetrical peaks.[1][2]
Q4: Is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) a suitable purification method?
A: Yes, RP-HPLC is an excellent and often preferred method for purifying polar compounds, especially at the final stages. It offers high resolution and is highly reproducible.
Key Considerations for RP-HPLC:
-
Stationary Phase: A standard C18 column is the most common starting point.[6] If you need different selectivity to resolve close-eluting impurities, a Phenyl-Hexyl column can provide beneficial π-π interactions with the aromatic rings of your molecule.
-
Mobile Phase: The standard mobile phases are mixtures of water and an organic solvent, typically acetonitrile (ACN) or methanol (MeOH).[7]
-
pH Control is Critical: For ionizable compounds like your pyridine derivative, mobile phase pH is the most powerful tool for controlling retention and peak shape. You should operate at a pH at least 2 units away from the compound's pKa.[8]
-
Low pH (e.g., 2-3): Adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase will protonate the pyridine nitrogen. This often leads to sharp peaks and is a very common approach.[9][10]
-
High pH (e.g., >8): At high pH, the pyridine is in its neutral, free-base form, which can also result in excellent peak shape. However, this requires a specialized pH-stable column (e.g., hybrid or polymer-based), as traditional silica-based columns will dissolve above pH 7.5-8.[1]
-
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue: Severe Peak Tailing in Normal-Phase Chromatography
Q: My compound's spot on the TLC plate is streaking, and the peak from my flash column is broad with a significant tail. Why is this happening and what is the protocol to fix it?
A: This is the classic presentation of a basic compound interacting with acidic silica gel.[1] The tailing indicates that a fraction of your molecules is being retained more strongly than the bulk, leading to a poor separation profile.
Step-by-Step Protocol to Eliminate Peak Tailing:
-
Confirm the Issue: Run a TLC plate using your optimal solvent system (e.g., 70:30 EtOAc/Hexanes). Observe the spot shape. A comet-like streak confirms the issue.
-
Introduce a Basic Modifier: Prepare a new mobile phase containing 0.5% triethylamine (TEA) by volume. For example, to 100 mL of your 70:30 EtOAc/Hexanes mixture, add 0.5 mL of TEA.
-
Re-run the TLC: Develop a new TLC plate in this modified mobile phase. You should observe a significant improvement, with the spot becoming much more compact and round.
-
Apply to Column Chromatography: Use the mobile phase containing the basic modifier for your flash column purification.
-
Important: When packing the column, ensure the slurry is also made in the mobile phase containing the modifier. This ensures the entire stationary phase is pre-treated before you load your sample.
-
-
Alternative Stationary Phases: If tailing persists even with a modifier, or if your compound is found to be unstable, consider switching to a different stationary phase.
-
Neutral Alumina: Alumina is slightly basic and can be an excellent alternative for purifying basic compounds without the need for mobile phase modifiers.
-
Deactivated Silica: Use commercially available end-capped or deactivated silica gel, which has a much lower concentration of free silanol groups.[1]
-
Issue: Poor Resolution / Co-elution with an Impurity
Q: My target compound is eluting very close to, or at the same time as, an impurity. How can I improve the separation?
A: Co-elution occurs when two compounds have very similar affinities for the stationary phase under the current conditions. To improve separation (increase the ΔRƒ), you must change the selectivity of the system.
Strategies to Improve Resolution:
-
Change Solvent Selectivity (Normal-Phase): The most common solvent systems rely on different types of interactions. If you are using an Ethyl Acetate / Hexanes system, the primary interactions are based on polarity. Switching to a Dichloromethane / Methanol system introduces different dipole-dipole interactions and can alter the elution order.[3] Run TLC plates in parallel with different solvent families to find a system that maximizes the spot separation.
-
Change Stationary Phase (Normal-Phase): If changing the mobile phase is insufficient, the next step is to alter the stationary phase. A cyano-bonded or phenyl-bonded phase offers different selectivity compared to silica by introducing potential for π-π interactions with the aromatic rings of your compound and impurities.
-
Optimize pH (Reversed-Phase): In RP-HPLC, a small change in the mobile phase pH can dramatically alter the retention of ionizable compounds. If your compound and impurity co-elute at pH 3 (with formic acid), try adjusting the pH to 4 or 5 with an acetate buffer. The relative ionization state of your compound versus the impurity may change, leading to a separation.
Issue: Compound is Unstable on Silica Gel
Q: I suspect my compound is degrading on the TLC plate or during column chromatography, leading to low recovery and new impurity spots. How can I confirm this and what should I do?
A: Acid-sensitive compounds can degrade on standard silica gel. A 2D TLC experiment is a definitive way to check for on-plate stability.[11]
Protocol for 2D Thin-Layer Chromatography:
-
Prepare the Plate: Take a square TLC plate (e.g., 10x10 cm). In one corner, about 1.5 cm from each edge, carefully spot your purified compound.
-
First Elution: Place the plate in a developing chamber with your chosen solvent system and allow it to run until the solvent front is near the top.
-
Dry the Plate: Remove the plate and thoroughly dry it to remove all solvent. A gentle stream of nitrogen or placing it under high vacuum for a few minutes is effective.[11]
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom, acting as the new baseline. Place the plate in the same developing chamber with the same solvent system and run it again.
-
Analyze the Plate:
-
Stable Compound: If the compound is stable, all spots will appear along a 45-degree diagonal line from the origin.
-
Unstable Compound: If the compound is degrading, you will see new spots appearing "off-diagonal."[11] These new spots are the degradation products formed during the compound's contact time with the silica.
-
Solution: If degradation is confirmed, you must avoid standard silica gel. Immediately switch to a more inert stationary phase like neutral alumina or use reversed-phase chromatography , which is generally much gentler on acid-sensitive molecules.
References
- BenchChem. (2025).
- University of Rochester Department of Chemistry.
- Not Voodoo. (2013).
- SIELC Technologies. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column.
- Sorbent Technologies, Inc. (2025).
- University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- King Group.
- University of Rochester Department of Chemistry.
- Chromedia. Troubleshooting LC, basics.
- Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC.
- SciSpace. (2021).
- Sigma-Aldrich.
- BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sorbtech.com [sorbtech.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scispace.com [scispace.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Trifluoromethylated Compounds NMR Peak Assignment
Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) peak assignment of trifluoromethylated (CF₃) compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize ¹⁹F NMR spectroscopy. Here, we address common challenges and provide expert insights and actionable protocols to ensure accurate and efficient spectral interpretation.
The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio, and expansive chemical shift range, make it a powerful probe in molecular characterization.[1][2] However, these same properties can introduce complexities in peak assignment. This guide is structured to walk you through these challenges, from fundamental principles to advanced troubleshooting techniques.
Frequently Asked Questions (FAQs)
Q1: My ¹⁹F NMR spectrum shows a single peak for my CF₃ group, but I'm unsure of its chemical shift. What is the expected range?
The chemical shift of a trifluoromethyl group is highly sensitive to its electronic environment.[3][4] Generally, for organofluorine compounds, CF₃ groups appear in a spectral range of approximately -50 to -70 ppm relative to the standard reference, CFCl₃ (0 ppm).[1] However, this is a general guideline, and significant deviations can occur.
Key Influencing Factors on CF₃ Chemical Shift:
| Factor | Description | Impact on Chemical Shift |
| Electronic Effects | Electron-withdrawing groups attached to or near the CF₃ group will deshield the fluorine nuclei. Conversely, electron-donating groups will cause shielding.[4] | Deshielding: Downfield shift (less negative ppm). Shielding: Upfield shift (more negative ppm). |
| Solvent Polarity | Increasing solvent polarity can lead to deshielding of the CF₃ group, particularly with polar aprotic solvents like DMSO and DMF.[5] This is often due to solvent clustering around the electron-withdrawing CF₃ group.[5] | Generally results in a downfield shift. |
| Molecular Topology | The steric and electronic environment dictated by the molecule's three-dimensional structure, including conjugation and ring strain, significantly impacts the chemical shift.[5] | Can lead to either upfield or downfield shifts depending on the specific structural constraints. |
| Temperature | Temperature variations can influence conformational equilibria and intermolecular interactions, leading to changes in the observed chemical shift.[3][4] | The direction of the shift is system-dependent. |
| Concentration | For some molecules, particularly those capable of self-association or tautomerism, changes in concentration can alter the equilibrium and thus the observed chemical shift.[2][5] | The effect is dependent on the specific intermolecular interactions. |
Q2: I see complex splitting patterns in my ¹⁹F and ¹³C NMR spectra. What couplings should I expect from a CF₃ group?
Trifluoromethyl groups exhibit characteristic coupling patterns with other nuclei, which are invaluable for structural elucidation.
-
¹⁹F-¹H Coupling: Long-range couplings (typically ³JFH to ⁵JFH) are common between the fluorine atoms of a CF₃ group and nearby protons. These coupling constants are typically in the range of 1-5 Hz.[1]
-
¹⁹F-¹³C Coupling: This is a prominent feature. The one-bond coupling (¹JCF) is very large, typically between 250 and 300 Hz.[1][6] You will also observe smaller two-bond (²JCF) and three-bond (³JCF) couplings.
-
¹⁹F-¹⁹F Coupling: If your molecule contains other fluorine atoms, you can expect to see ¹⁹F-¹⁹F couplings, which are often larger than ¹H-¹H couplings and can occur over several bonds.[1]
Troubleshooting Workflow for Unexpected Splitting
Caption: Workflow for CF₃ assignment using ¹⁹F-¹H HOESY.
Q5: My CF₃ chemical shift changes with solvent or temperature. Can I use this to my advantage?
Absolutely. The sensitivity of the ¹⁹F chemical shift to its environment can be a powerful diagnostic tool. [4][7]
-
Solvent Titration: Systematically changing the solvent composition (e.g., titrating a polar solvent into a non-polar solution) and monitoring the ¹⁹F chemical shifts can reveal information about solvent accessibility and intermolecular interactions. A CF₃ group buried within a hydrophobic pocket will show less of a chemical shift change compared to a solvent-exposed group. [7]* Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help identify dynamic processes such as conformational exchange or tautomerism. [3]If a CF₃ group is involved in such a process, you may observe coalescence of signals or a significant temperature-dependent chemical shift.
Q6: Can computational methods help with peak assignment?
Yes, computational chemistry is becoming an increasingly valuable tool for predicting ¹⁹F NMR chemical shifts. [2]Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the local environment of a CF₃ group and calculate its expected chemical shift. [2] When to Consider Computational Methods:
-
When you have a complex molecule with multiple possible conformations or binding modes.
-
When experimental methods alone are insufficient to provide an unambiguous assignment.
-
To rationalize observed chemical shifts and gain a deeper understanding of the factors influencing them.
This approach requires expertise in computational chemistry but can provide powerful insights, especially in the context of drug design and protein-ligand interactions. [2]
References
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. Dove Medical Press. [Link]
-
Yu, J. X., Kodibagkar, V. D., & Mason, R. P. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 1-23. PMC - NIH. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Hoffmann, M., Knez, D., Sale, D., Konrat, R., & Oostenbrink, C. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(42), 18458-18463. Open Access LMU. [Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. [Link]
-
Is CF3 not visible in 13C NMR? Reddit. [Link]
-
Ye, L., Larda, S. T., Der, D., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 87-95. ResearchGate. [Link]
-
Liu, G., Janjic, J. M., & Ahrens, E. T. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12735-12744. ACS Publications. [Link]
-
Why is CF3 splitting observed in the 13C NMR? ResearchGate. [Link]
-
Ye, L., Larda, S. T., Der, D., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 87-95. NIH. [Link]
-
Li, Y., Chen, J., Wang, Y., & Liu, H. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2933-2939. ACS Publications. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of (4-{[3-(Trluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
For Technical Inquiries:
Introduction
Welcome to the technical support guide for (4-{[3-(Trluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. As a molecule combining a benzylic alcohol, a pyridyl ether linkage, and a trifluoromethyl group, its stability can be influenced by several factors during storage and handling. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your samples. Our recommendations are grounded in established chemical principles and best practices for analogous compounds.
Chemical Structure and Key Functional Groups
Caption: Key functional groups of the molecule.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol?
A1: Based on the chemistry of its functional groups, we recommend storing the compound under the following conditions to minimize degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of potential oxidative and hydrolytic degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The benzylic alcohol is susceptible to oxidation, which is accelerated by atmospheric oxygen.[1][2] |
| Light | Amber vial or protected from light | Trifluoromethylpyridine moieties can be photosensitive, and light can catalyze oxidative processes.[3][4] |
| Container | Tightly sealed, chemically resistant glass | Prevents exposure to moisture and atmospheric oxygen. |
For general guidance on similar trifluoromethylpyridine compounds, safety data sheets recommend storage in a cool, dry, well-ventilated area away from incompatible substances and ignition sources in a tightly closed container.[5]
Q2: I received the compound as a solid. Can I store it at room temperature for a short period?
A2: While short-term storage at ambient temperature is unlikely to cause significant immediate degradation, we strongly advise against it. The benzylic alcohol functional group is prone to slow oxidation in the presence of air.[1] For maintaining long-term purity, immediate transfer to the recommended storage conditions (-20°C, inert atmosphere, protection from light) is crucial.
Q3: The compound is dissolved in a solvent for my experiments. How should I store the solution?
A3: Solutions should be prepared fresh whenever possible. If storage is necessary:
-
Solvent Choice: Use anhydrous, aprotic solvents (e.g., anhydrous Acetonitrile, THF, or Dichloromethane). Protic solvents like methanol could potentially react with the compound over time, and the presence of water can facilitate hydrolysis.
-
Storage Conditions: Store solutions under the same stringent conditions as the solid material: -20°C, under an inert atmosphere, and protected from light.
-
Duration: Limit the storage of solutions to the shortest possible duration. Re-analyze the solution for purity if stored for an extended period.
Troubleshooting Guide: Degradation Issues
Identifying Potential Degradation
Symptom: You observe new, unexpected peaks in your analytical data (e.g., HPLC, LC-MS, NMR) after storing or handling the compound.
Possible Cause 1: Oxidation of the Benzylic Alcohol
The most probable degradation pathway is the oxidation of the benzylic alcohol.[1] This can occur in the presence of atmospheric oxygen and may be accelerated by light or trace metal impurities.
-
Primary Degradation Product: (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)formaldehyde (the corresponding aldehyde).
-
Secondary Degradation Product: (4-{[3-(Trluoromethyl)pyridin-2-yl]oxy}benzoic acid (the corresponding carboxylic acid).
Caption: Plausible oxidative degradation pathway.
Verification & Solution:
-
Analytical Verification: Use LC-MS to check for masses corresponding to the aldehyde (+2 Da relative to the parent) and the carboxylic acid (+16 Da relative to the aldehyde).
-
Prevention:
-
Strictly adhere to storage under an inert atmosphere.
-
Use degassed solvents for preparing solutions.
-
Minimize the headspace in your storage vials.
-
Consider adding an antioxidant like BHT (Butylated hydroxytoluene) in trace amounts if compatible with your experimental system.
-
Possible Cause 2: Hydrolysis of the Pyridyl Ether Linkage
While generally stable, the ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, or over long-term storage in the presence of moisture.
-
Degradation Products: 4-(Hydroxymethyl)phenol and 3-(Trifluoromethyl)pyridin-2-ol.
Verification & Solution:
-
Analytical Verification: Check for the presence of the degradation products using a suitable analytical method like LC-MS or GC-MS.
-
Prevention:
-
Ensure the compound is stored in a desiccated environment.
-
Use anhydrous solvents.
-
Avoid acidic or basic conditions during storage and in your experimental setup unless required by the protocol.
-
Possible Cause 3: Photodegradation
Compounds containing pyridine and trifluoromethyl groups can be susceptible to photodegradation.[4] The exact degradation products can be complex and varied.
Verification & Solution:
-
Experiment: Expose a small sample of the compound to ambient lab lighting or a UV lamp for a defined period and compare its analytical profile to a sample that has been rigorously protected from light. This is a simplified forced degradation study.[3]
-
Prevention:
-
Always store the compound in amber vials.
-
Wrap vials in aluminum foil for extra protection.
-
Minimize exposure to ambient light during handling and preparation of experiments. The ICH guidelines for photostability testing recommend exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of light.[3][6]
-
Protocol: Purity Assessment by HPLC
This protocol provides a general starting point for assessing the purity of this compound and detecting potential degradation products. Method optimization will likely be required for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 270 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve a small amount of the compound in Acetonitrile to a concentration of approximately 0.5 mg/mL. |
Summary of Stability-Indicating Practices
Caption: Workflow for maintaining compound stability.
Disclaimer
The information provided in this guide is based on fundamental chemical principles and data from related compounds. As there is limited publicly available stability data for this compound specifically, these recommendations should be considered as a starting point. It is the user's responsibility to perform their own stability assessments for their specific applications and storage conditions.
References
-
Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available at: [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]
-
Substituent and temperature effects on the reactions of benzylchlorocarbene with alcohol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Fujikawa, K., & Ishihara, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135-147. Available at: [Link]
-
Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions - ResearchGate. Available at: [Link]
- US Patent for Preparation of (trifluoromethyl)pyridines.
-
Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 27(2), 60-70. Available at: [Link]
-
The Atmospheric Oxidation Mechanism of Benzyl Alcohol Initiated by OH Radicals: The Addition Channels - ResearchGate. Available at: [Link]
-
Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed. Available at: [Link]
-
(4-(3-(Trifluoromethyl)pyridin-2-yl)phenyl)methanol - Alchem Pharmtech. Available at: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. Available at: [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]
-
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(1), 1-8. Available at: [Link]
-
Gierczak, T., Gębicki, J., & Drzewicz, P. (2021). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 26(13), 3929. Available at: [Link]
-
Kappenberg, F., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., Tisoco, I., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998). Available at: [Link]
-
Online Research @ Cardiff - ORCA. Available at: [Link]
-
Guideline on Photostability Testing - BfArM. Available at: [Link]
-
Effect of an electron withdrawing group in a benzyl cation - YouTube. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
-
Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions - MDPI. Available at: [Link]
-
Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Available at: [Link]
-
Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer. Available at: [Link]
-
Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed. Available at: [Link]
-
(4{[}4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol - Amerigo Scientific. Available at: [Link]
-
2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem. Available at: [Link]
Sources
- 1. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
scale-up synthesis issues for (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Welcome to the Technical Support Center for the synthesis of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience in process scale-up. This document is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical protocols to navigate the challenges of scaling this synthesis from the bench to pilot plant production.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a variation of the Williamson ether synthesis, to form the critical pyridyl ether linkage.
The core of this synthesis is the reaction between a phenoxide and an electron-deficient pyridine ring. The presence of the trifluoromethyl (-CF3) group at the 3-position is key; its strong electron-withdrawing nature significantly activates the C2 position of the pyridine ring, making it highly susceptible to nucleophilic attack.[1][2] However, scaling this reaction introduces significant challenges related to reaction kinetics, thermal management, impurity profiles, and purification. This guide provides a structured approach to identifying and solving these common scale-up issues.
Reaction Mechanism and Core Principles
The formation of the diaryl ether bond proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This involves the attack of the phenoxide nucleophile on the electron-deficient C2 position of the pyridine ring, followed by the elimination of a leaving group (typically a halide).
Caption: Core SNAr reaction pathway for the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a direct question-and-answer format.
Q1: My reaction yield is low, or the reaction has stalled. What are the primary causes and how can I fix it?
Answer: Low yield or a stalled reaction is one of the most common scale-up challenges. The root cause often lies in suboptimal reaction conditions that are less forgiving at a larger scale.
Potential Causes & Solutions:
-
Inefficient Deprotonation (Base Selection): The formation of the phenoxide is critical. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.
-
Lab Scale: Mild bases like potassium carbonate (K₂CO₃) may suffice.
-
Scale-Up Solution: Stronger, non-nucleophilic bases are often required to drive the equilibrium towards the phenoxide. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective but require careful handling due to their reactivity. Cesium carbonate (Cs₂CO₃) is an excellent but more expensive option known for accelerating SNAr reactions.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reagents and influencing nucleophilicity.
-
Problem: Protic solvents (e.g., alcohols) or apolar solvents will slow the reaction by solvating and deactivating the phenoxide nucleophile.[3]
-
Scale-Up Solution: Use polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively solvate the cation (e.g., K⁺) but leave the phenoxide anion highly reactive.[3][4] For industrial applications, consider solvent boiling points, toxicity, and ease of removal/recycling.
-
-
Insufficient Temperature: SNAr reactions have a significant activation energy barrier.
-
Problem: Temperatures that work at the gram scale may be insufficient for a larger volume due to different heat transfer dynamics.
-
Scale-Up Solution: Gradually increase the reaction temperature, monitoring for impurity formation by TLC or HPLC. A typical range for this synthesis is 80-120 °C. Ensure your reactor has uniform heating to avoid localized "hot spots."[5]
-
-
Presence of Moisture: Alkoxides and strong bases are highly sensitive to moisture.[6]
-
Problem: Water will quench the base and the phenoxide, halting the reaction.
-
Scale-Up Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and flush the reactor with an inert gas (Nitrogen or Argon) before adding reagents.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant side product formation. What are the likely impurities and how can they be minimized?
Answer: An altered impurity profile is a common consequence of scale-up due to longer reaction times and less efficient heat dissipation.
Common Side Reactions & Mitigation Strategies:
-
Hydrolysis of Starting Material: If 2-chloro-3-(trifluoromethyl)pyridine is exposed to the phenoxide base at high temperatures for extended periods, it can be susceptible to hydrolysis, forming 3-(trifluoromethyl)pyridin-2-one.
-
Mitigation: Use stoichiometric amounts of the phenoxide. Ensure slow addition of reagents to control temperature and prevent localized high concentrations.
-
-
Oxidation of Benzylic Alcohol: The (hydroxymethyl)phenyl group can be oxidized to the corresponding benzaldehyde, especially at elevated temperatures or in the presence of certain impurities.
-
Mitigation: Maintain a strict inert atmosphere (N₂ or Ar) throughout the process to exclude oxygen. Consider using a protecting group strategy for the alcohol if this side reaction is prevalent (see FAQ section).
-
-
Ring Alkylation (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[3]
-
Mitigation: This is generally less favored but can be promoted by certain solvent and counter-ion combinations. Sticking to polar aprotic solvents generally favors the desired O-alkylation pathway.
-
Q3: The reaction is becoming too exothermic and difficult to control during scale-up. What are the safety risks and control measures?
Answer: Thermal runaway is a critical safety hazard during scale-up. Heat generation is proportional to volume, while heat removal depends on surface area. As the scale increases, this ratio becomes unfavorable, making cooling less efficient.[5]
Control Measures:
-
Slow Reagent Addition: Add the base or the limiting reagent portion-wise or via a syringe pump over an extended period. This controls the rate of reaction and subsequent heat generation.
-
Efficient Cooling: Utilize a jacketed reactor with a high-capacity chilling unit. Ensure good agitation to improve heat transfer to the reactor walls.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction kinetics and vessel occupancy.
-
Process Monitoring: Implement robust process controls with continuous monitoring of internal temperature and pressure. Set alarms for any deviation from the set parameters.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxymethyl group on (4-hydroxyphenyl)methanol?
Answer: This is a critical process decision based on a trade-off between reaction robustness and process efficiency.
-
Argument for Protection: The free hydroxyl group is acidic and will be deprotonated by the strong base, consuming an extra equivalent. The resulting alkoxide could potentially compete in side reactions. Protecting the alcohol (e.g., as a silyl ether like TBDMS or a benzyl ether) isolates its reactivity, potentially leading to a cleaner reaction profile.[7][8][9]
-
Argument Against Protection: Adding protection and deprotection steps increases the overall synthesis time, cost, and waste generation. For many SNAr reactions, the phenolic hydroxyl is significantly more acidic and reactive than the benzylic alcohol, meaning it will react preferentially.
-
Recommendation: For initial scale-up trials, it is often pragmatic to attempt the reaction without a protecting group. If side reactions related to the benzylic alcohol become significant (>5%), then a protection strategy should be implemented.
Q2: What are the key differences in purification strategies between lab and pilot plant scales?
Answer: While silica gel chromatography is a workhorse in the lab, it is often impractical and expensive at a large scale.
-
Scale-Up Focus: The primary methods for large-scale purification are crystallization and distillation.
-
Strategy for this Compound:
-
Work-up: After the reaction, a standard aqueous work-up can remove inorganic salts. An acidic wash can remove any unreacted (4-hydroxyphenyl)methanol.
-
Crystallization: The crude product should be isolated as a solid. A recrystallization study should be performed to find a suitable solvent system (e.g., isopropanol/water, ethyl acetate/heptane) that effectively removes key impurities and provides the product in a crystalline form with high purity.[10]
-
Protocols & Data
Table 1: Comparison of Common Bases
| Base | pKa (Conjugate Acid) | Solvent | Temperature (°C) | Key Considerations for Scale-Up |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, MeCN | 80-120 | Inexpensive and safe, but may be too weak, leading to long reaction times. |
| Sodium Hydride (NaH) | ~36 | DMF, THF | 25-80 | Highly effective, but pyrophoric. Requires strict anhydrous conditions and careful handling. |
| Potassium t-Butoxide (t-BuOK) | ~19 | THF, DMF | 25-80 | Strong, non-nucleophilic base. Less of a fire hazard than NaH but still highly reactive. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, MeCN | 80-120 | Highly effective due to the "cesium effect," but significantly more expensive. |
Protocol: Scale-Up Synthesis (50g Scale)
This protocol is a representative example and must be adapted and optimized based on your specific equipment and safety procedures.
Equipment: 2L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.
Reagents:
-
2-Chloro-3-(trifluoromethyl)pyridine (45.4 g, 0.25 mol)
-
(4-Hydroxyphenyl)methanol (31.0 g, 0.25 mol)
-
Sodium Hydride (60% dispersion in mineral oil, 11.0 g, 0.275 mol)
-
Anhydrous N,N-Dimethylformamide (DMF, 500 mL)
Procedure:
-
Reactor Setup: Assemble and dry the reactor under vacuum with a heat gun. Backfill with nitrogen.
-
Reagent Loading: Charge the (4-hydroxyphenyl)methanol and 250 mL of anhydrous DMF to the reactor. Begin stirring to form a solution.
-
Base Addition (Caution: Exothermic): Cool the reactor jacket to 0-5 °C. Slowly add the sodium hydride dispersion in small portions over 60-90 minutes, ensuring the internal temperature does not exceed 25 °C. Hydrogen gas will be evolved; ensure adequate ventilation.
-
Phenoxide Formation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pyridine Addition: Add a solution of 2-chloro-3-(trifluoromethyl)pyridine in 250 mL of anhydrous DMF to the reactor via an addition funnel over 30 minutes.
-
Reaction: Heat the reactor to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by HPLC or TLC.
-
Quench (Caution: Exothermic): Once the reaction is complete, cool the mixture to 0-5 °C. Slowly and carefully add 100 mL of isopropanol to quench any unreacted NaH, followed by 500 mL of cold water.
-
Work-up & Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. [Link]
-
Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). DOI:10.1039/C5SC02983J. [Link]
-
Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
-
Ihara, H., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
University of Rochester. Protecting Groups. [Link]
-
Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [Link]
-
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]
- Google Patents. (2020). CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Here is the technical support center for catalyst selection in reactions involving (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol.
Introduction
Welcome to the technical support guide for reactions involving this compound. This molecule is a valuable building block in pharmaceutical and materials science research, incorporating a benzylic alcohol for further functionalization, a diaryl ether linkage, and a substituted pyridine ring. Its unique structure, particularly the 2-substituted pyridyl ether moiety, presents specific catalytic challenges that require careful consideration for successful transformations.
The primary challenge arises from the pyridine nitrogen atom, which can act as a potent ligand for transition metal catalysts, leading to catalyst inhibition or deactivation—a phenomenon often termed the "2-pyridyl problem".[1][2] This guide provides in-depth, experience-driven answers to common questions, troubleshooting protocols, and catalyst system recommendations to help you navigate these complexities and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Oxidation of the Benzylic Alcohol
Question 1: What are the recommended catalysts for the selective oxidation of the benzylic alcohol in this compound to the corresponding aldehyde?
Answer: Selective oxidation to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid and to avoid potential side reactions involving the electron-rich diaryl ether or the pyridine ring.
The key is to choose a catalyst system known for high selectivity with benzylic alcohols. Based on our experience with similar substrates, we recommend the following systems:
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic, cost-effective, and highly selective heterogeneous catalyst for the oxidation of benzylic alcohols. It is particularly effective for activated systems like this one. The reaction is typically run in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature. The primary drawback is the need for a stoichiometric excess of the reagent and filtration to remove it post-reaction.
-
TEMPO-based Systems: Catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (BAIB) is a highly efficient and mild system. This method often provides clean conversions and high yields at room temperature.
-
Palladium or Platinum Catalysis: Aerobic oxidation using a catalytic amount of a palladium or platinum salt (e.g., Pd(OAc)₂, Pt/C) in the presence of a suitable ligand and base can be very effective.[3][4] However, careful screening is necessary due to the potential for the pyridyl nitrogen to interact with the catalyst.
Table 1: Comparison of Recommended Catalyst Systems for Selective Aldehyde Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Activated MnO₂ | DCM or CHCl₃, room temp, 24-48h | High selectivity, simple workup (filtration), low cost | Stoichiometric or large excess required, can have variable activity |
| TEMPO / NaOCl | DCM/H₂O, KBr, NaHCO₃, 0°C to RT | Catalytic, fast reactions, mild conditions | Requires careful pH control, potential for halogenated byproducts |
| Pd(OAc)₂ / O₂ | Toluene, Base (e.g., K₂CO₃), 80-100°C | Catalytic, uses air or O₂ as terminal oxidant | Higher temperatures, risk of catalyst inhibition by pyridine moiety |
Question 2: My oxidation reaction is sluggish and gives a low yield of the aldehyde. What are the likely causes and how can I troubleshoot this?
Answer: A sluggish or incomplete oxidation reaction can stem from several factors. Here is a logical troubleshooting workflow:
-
Reagent/Catalyst Activity:
-
MnO₂: The activity of MnO₂ can vary significantly between batches. Ensure you are using freshly activated MnO₂. Activation is typically done by heating the commercial powder under vacuum at >100°C for several hours.
-
TEMPO: TEMPO can degrade over time. Use a fresh bottle or recrystallize if necessary. Ensure your co-oxidant (e.g., bleach) has not expired and is at the correct concentration.
-
-
Solvent Purity: Ensure you are using anhydrous solvents, especially for reactions with MnO₂. Water can interfere with the reaction.
-
Potential Catalyst Inhibition: If you are using a transition metal catalyst (Pd, Pt, Ru), the pyridine nitrogen may be inhibiting the catalyst.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial inhibition.
-
Add a Sacrificial Ligand: In some cases, adding a weakly coordinating ligand can help stabilize the catalyst without being easily displaced.
-
Switch to a Non-metallic System: If metal-based catalysis consistently fails, switching to a system like MnO₂ or TEMPO is the most reliable solution.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Question 3: I am attempting a Suzuki-Miyaura coupling using a halogenated derivative of this molecule, but the reaction fails or yields only starting material. Is the pyridine group poisoning my catalyst?
Answer: Yes, this is the most probable cause. The nitrogen atom of the 2-substituted pyridine ring is a well-documented catalyst poison for palladium.[1] The lone pair of electrons on the nitrogen coordinates strongly to the Pd(0) active species, forming a stable, off-cycle complex. This sequestration of the catalyst prevents it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively shutting down the reaction.[2]
The diagram below illustrates this deactivation pathway.
Caption: Palladium catalyst deactivation by 2-pyridyl substrates.
The electron-withdrawing trifluoromethyl (-CF₃) group on the pyridine ring decreases the basicity of the nitrogen atom.[5] While this may slightly lessen its poisoning effect compared to an unsubstituted pyridine, it is often insufficient to prevent deactivation with standard catalyst systems.
Question 4: What specific catalyst systems (ligands, Pd source, base) are recommended to overcome catalyst poisoning in cross-coupling reactions with 2-pyridyl ether substrates?
Answer: Overcoming the "2-pyridyl problem" requires catalyst systems specifically designed to be resistant to coordination by the pyridine nitrogen. The strategy is to use bulky ligands that create a sterically hindered environment around the palladium center, making it difficult for the pyridine to access the metal.
We have found the following systems to be highly effective:
-
Buchwald Biarylphosphine Ligands: These are the gold standard. Ligands like SPhos , XPhos , and RuPhos are exceptionally effective. Their bulkiness not only prevents pyridine coordination but also promotes the crucial reductive elimination step.
-
Palladium Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) that incorporate these ligands ensures the efficient generation of the active Pd(0) species.
-
Bases and Solvents: The choice of base and solvent is critical. Weakly coordinating bases are often preferred.
-
For Suzuki-Miyaura couplings , potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[6][7]
-
For Buchwald-Hartwig aminations , a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is typically required.[8][9]
-
Aprotic polar solvents like 1,4-dioxane , toluene , or CPME (cyclopentyl methyl ether) are generally used.
-
Table 2: Recommended Palladium Catalyst Systems for Cross-Coupling of 2-Pyridyl Ether Substrates
| Reaction Type | Recommended Ligand | Pd Source | Recommended Base | Solvent |
| Suzuki-Miyaura | SPhos, XPhos | Pd₂(dba)₃ or SPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Toluene or Dioxane/H₂O |
| Buchwald-Hartwig C-N | RuPhos, BrettPhos | RuPhos Pd G3/G4 | NaOtBu, LiHMDS | Toluene, CPME |
| Buchwald-Hartwig C-O | XPhos, tBuXPhos | XPhos Pd G3 | Cs₂CO₃ | Toluene, Dioxane |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Diagnosing Catalyst Poisoning
If you suspect catalyst poisoning is the cause of a failed reaction, this simple diagnostic experiment can provide strong evidence.
Objective: To determine if the pyridine-containing starting material or product is inhibiting the catalyst.
Procedure:
-
Run a Control Reaction: Set up a standard, reliable cross-coupling reaction that you know works well in your lab (e.g., coupling 4-bromotoluene with phenylboronic acid using a standard Pd(PPh₃)₄ catalyst).
-
Run the "Poisoned" Reaction: Set up the exact same control reaction, but at the beginning (t=0), add 0.5 equivalents of your this compound substrate.
-
Monitor Both Reactions: Take samples from both reactions at identical time points (e.g., 1h, 4h, 24h) and analyze by LC-MS or GC-MS.
-
Analyze Results:
-
If the control reaction proceeds to completion while the "poisoned" reaction stalls or shows significantly lower conversion, it is a clear indication of catalyst poisoning by your substrate.[1]
-
If both reactions fail, the issue lies with the control reaction setup itself (reagents, catalyst quality, etc.).
-
Protocol 2: General Workflow for Optimizing a Failed Cross-Coupling Reaction
If your initial cross-coupling attempt with a recommended bulky ligand system fails, follow this optimization workflow.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- Deng, C., et al. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.).
- Gowda, R. R., & Chakraborty, D. (n.d.). Van't Hoff differential plot for the oxidation of (4-methoxyphenyl)methanol.
- RSC Publishing. (n.d.). Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane.
- SciSpace. (2013).
- Organic Letters, ACS Publications. (n.d.). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)
- Growing Science. (2012). Oxidation of o-chloro and o-hydroxy benzyl alcohols catalyzed by copper (II) tetraphenylporphyrin nan.
- Organic Chemistry Portal. (n.d.).
- Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry.
- MDPI. (2022). Methanol Oxidation over Pd-Doped Co- and/or Ag-Based Catalysts: Effect of Impurities (H2O and CO).
- Fischer-Tropsch Archive. (n.d.).
- ScienceDirect. (2025). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions in Trifluoromethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of trifluoromethylpyridines (TFMPs) is a cornerstone in the development of novel agrochemicals and pharmaceuticals.[1] The introduction of the trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] However, many synthetic routes to TFMPs involve highly exothermic reactions that, if not properly managed, can lead to hazardous thermal runaways, reduced yields, and product decomposition.[4][5] This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage these energetic transformations.
I. Understanding the Exothermic Nature of Key Synthetic Routes
Several common methods for synthesizing trifluoromethylpyridines are inherently exothermic. Understanding the principles behind the heat generation in each is the first step toward effective control.
Halogen Exchange (Halex) Reactions
The Halex reaction, particularly the Swarts fluorination, is a widely used industrial method for introducing fluorine.[6][7][8] This process typically involves the conversion of a trichloromethylpyridine to a trifluoromethylpyridine using a fluorinating agent like anhydrous hydrogen fluoride (HF) or a metal fluoride (e.g., SbF₃, KF).[1][5][9]
Why is it exothermic? The driving force is the formation of stronger, more stable bonds. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond it replaces. This large difference in bond enthalpy is released as heat. Reactions with HF are often conducted at high temperatures (150-250°C) and superatmospheric pressures (5-1200 psig), which can accelerate the reaction rate and heat evolution.[5]
Direct Trifluoromethylation with Electrophilic/Nucleophilic Reagents
Modern synthetic methods often employ specialized reagents to directly install the CF₃ group. These include:
-
Electrophilic Reagents (e.g., Umemoto's, Togni's reagents): These reagents deliver a "CF₃⁺" equivalent to an electron-rich pyridine ring or a pre-activated intermediate.[10][11][12]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF₃): This reagent delivers a "CF₃⁻" equivalent to an electron-deficient position on the pyridine ring.[2][13][14]
Why are they exothermic? The high reactivity of these reagents, necessary to overcome the activation energy of C-H or C-X functionalization, leads to rapid bond formation and significant heat release. The strong electron-withdrawing nature of the trifluoromethyl group also contributes to the stability of the final product, favoring the reaction thermodynamically.[1]
Cyclocondensation Reactions
This approach involves constructing the pyridine ring from building blocks that already contain the trifluoromethyl group. While often offering better control over regioselectivity, the cyclization and subsequent aromatization steps can still be exothermic, particularly if they involve highly reactive intermediates or strong acids/bases as catalysts.[1]
II. Troubleshooting Guide: Common Exothermic Events and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Uncontrolled Temperature Spike During Reagent Addition
Q: I initiated the addition of my fluorinating agent (e.g., HF) or trifluoromethylating reagent, and the reaction temperature is rising much faster than anticipated, even with external cooling. What should I do?
A: An uncontrolled temperature spike is a critical warning sign of a potential thermal runaway.[15] The rate of heat generation is exceeding the rate of heat removal.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the flow of the reagent being added.
-
Maximize Cooling: Ensure your cooling bath (e.g., ice-water, dry ice/acetone) is at its maximum capacity and efficiency. Increase stirring speed to improve heat transfer to the flask walls and into the cooling medium.[15]
-
Dilution (with caution): If the temperature continues to climb, and you have a pre-planned and validated emergency protocol, the slow addition of a pre-chilled, inert solvent can help absorb some of the heat. This is an advanced emergency procedure and should not be attempted without prior risk assessment.
-
Prepare for Quenching: If control is not regained, be prepared to execute your emergency quenching procedure.
-
Evacuate: If the reaction is clearly out of control (e.g., rapid pressure increase, vigorous boiling), evacuate the fume hood and the immediate area. Alert safety personnel.[15]
Root Cause Analysis & Prevention:
-
Addition Rate Too Fast: The most common cause. The rate of addition must be slow enough that the cooling system can dissipate the generated heat.
-
Inadequate Cooling: The cooling bath may be too small, not at a low enough temperature, or making poor contact with the reaction flask.
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[15]
Protocol: Controlled Addition of a Liquid Reagent
-
Set up the reaction vessel in a cooling bath of appropriate size and temperature. Ensure the flask is securely clamped.
-
Use a calibrated addition funnel or a syringe pump for precise control over the addition rate.
-
Place a thermometer in the reaction mixture, ensuring the bulb is fully submerged and not touching the flask walls.
-
Begin stirring to ensure homogenous mixing before adding any reagent.
-
Start the addition of the reagent at a very slow rate, closely monitoring the internal temperature.
-
Establish a maximum temperature limit for the reaction. If the temperature approaches this limit, stop the addition until it cools down.
-
Adjust the addition rate to maintain a steady, safe internal temperature.
Issue 2: Reaction "Stalls" and Then Suddenly Accelerates
Q: My reaction seemed to have a long induction period with no temperature change, but then it suddenly became very exothermic. What happened?
A: This often points to an issue with initiation or mass transfer. The reactants may have accumulated before the reaction began in earnest.
Potential Causes & Solutions:
-
Catalyst Inactivity/Activation: In reactions requiring a catalyst (e.g., metal halides in Halex reactions), the catalyst may have an induction period before it becomes fully active. Once active, it can trigger a rapid reaction of the accumulated reagents.
-
Solution: Ensure the catalyst is fresh and properly activated. Consider adding a small portion of the reactants to initiate the reaction before proceeding with the bulk addition.
-
-
Heterogeneous Reactions: In solid-liquid phase reactions (e.g., using KF), poor mixing can prevent the solid reagent from being adequately dispersed.
-
Solution: Use a high-torque mechanical stirrer for heterogeneous mixtures. The use of a phase-transfer catalyst can also improve the reaction rate and make it more consistent.[16]
-
-
Inhibitor Burn-off: Some reagents or solvents may contain stabilizers or inhibitors that must be consumed before the primary reaction can proceed.
-
Solution: Use freshly purified reagents and solvents.
-
Issue 3: Product Decomposition and Dark Coloration
Q: My reaction produced a low yield of the desired trifluoromethylpyridine and a significant amount of dark, tar-like substances. What went wrong?
A: This is a classic sign of excessive reaction temperature, leading to decomposition of the starting materials or the product itself.[4] The strong electron-withdrawing nature of the CF₃ group can make the pyridine ring susceptible to side reactions at high temperatures.[4]
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your thermometer is calibrated and correctly placed. Localized overheating due to poor stirring can also be a cause.
-
Reduce Reaction Temperature: Even if a protocol suggests a high temperature (e.g., >250°C), this can often accelerate decomposition.[5] Experiment with slightly lower temperatures or shorter reaction times.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidative side reactions, which are often exacerbated by high temperatures.
III. Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor during an exothermic trifluoromethylation? A1: The critical parameters are:
-
Internal Reaction Temperature: The most important indicator of reaction rate and safety.
-
Reagent Addition Rate: Directly controls the rate of heat generation.
-
Stirring Rate: Ensures even temperature distribution and prevents hotspots.
-
Coolant Temperature: Confirms your cooling system is functioning correctly.
-
Pressure (for sealed vessel reactions): A rapid pressure increase is a sign of a potential runaway or gas evolution.
Q2: How can I design a safer experimental setup for a potentially vigorous exothermic reaction? A2:
-
Use a reaction calorimeter (RC1): For process development, a reaction calorimeter can precisely measure the heat of reaction and help you design a safe thermal profile.
-
Proper Equipment Sizing: Use a flask large enough to accommodate the reaction volume and potential foaming, but not so large that cooling becomes inefficient. The cooling bath should have a volume significantly larger than the reaction.
-
Use of a Blast Shield: Always use a blast shield in front of the fume hood sash.
-
Emergency Quench Plan: Have a pre-prepared, cold quenching solution ready. The quench should be something that will rapidly neutralize a key reactive species without producing a large amount of gas or its own exotherm.
Q3: Are there milder alternatives to high-temperature Halex reactions? A3: Yes, while industrial-scale synthesis often relies on high-temperature methods, lab-scale syntheses can sometimes utilize milder conditions. Using more soluble fluoride sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) in polar apathetic solvents (DMSO, DMF, Sulfolane) can sometimes allow for lower reaction temperatures.[7][8][16] Additionally, the use of modern trifluoromethylating reagents (Togni's, Umemoto's, etc.) often proceeds under much milder conditions than traditional fluorination methods.[10][11]
Q4: My protocol involves using anhydrous HF. What are the essential safety precautions? A4: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All work must be conducted in a specialized, HF-rated fume hood. Essential personal protective equipment (PPE) includes:
-
A full-face shield and chemical splash goggles.
-
HF-resistant gloves (e.g., nitrile outer glove with a neoprene or butyl rubber inner glove).
-
An acid-resistant apron or lab coat.
-
Calcium gluconate gel must be immediately accessible as a first-aid antidote for skin exposure. All personnel must be trained in its use.
IV. Data and Diagrams
Table 1: Key Parameters for Common Exothermic Trifluoromethylpyridine Syntheses
| Synthetic Method | Typical Reagents | Temperature Range (°C) | Key Control Parameters | Common Hazards |
| Halex (Swarts) | Trichloromethylpyridine, HF, SbF₃, KF | 150 - 250[5] | Slow reagent addition, pressure control, efficient stirring | Highly exothermic, pressure buildup, HF exposure |
| Electrophilic CF₃ | Pyridine derivative, Umemoto's or Togni's reagent | 0 - 110[10] | Controlled addition of CF₃ reagent, efficient cooling | Rapid exotherm, reagent instability |
| Nucleophilic CF₃ | Activated pyridine, Ruppert-Prakash reagent (TMSCF₃) | 0 - 25[17] | Slow addition, moisture exclusion, catalyst choice | Exothermic upon initiation, sensitivity to air/moisture |
| Cyclocondensation | CF₃-containing building blocks, acid/base catalysts | 150 - 170[18] | Controlled heating, monitoring of cyclization progress | Potential for rapid polymerization or side reactions |
Diagram: Logical Workflow for Managing a Potential Thermal Runaway
Caption: Workflow for responding to a thermal runaway event.
Diagram: Key Factors Influencing Exotherm Control
Caption: Relationship between control factors and reaction safety.
V. References
-
BenchChem. (2025). preventing decomposition of trifluoromethylpyridines during synthesis.
-
BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethylpyridines.
-
O'Hagan, D. (2008). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 129(8), 645-654.
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Umemoto, T. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 63.
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Dow Chemical Co. (1987). Preparation of (trifluoromethyl)pyridines. U.S. Patent 4,650,875.
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Hong, B., et al. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2019(31), 5236-5242.
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Dow Chemical Co. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. U.S. Patent 4,973,698.
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Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 836-845.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
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Organic Syntheses. Working with Hazardous Chemicals.
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BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis.
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BenchChem. (2025). Catalytic Activation of (Trifluoromethyl)trimethylsilane: Application Notes and Protocols for Trifluoromethylation Reactions.
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CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine - Google Patents.
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CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents.
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Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589.
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Studer, A. (2012). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. Angewandte Chemie International Edition, 51(35), 8950-8952.
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Vedantu. Swarts Reaction: Definition, Mechanism & Example for Class 12.
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ResearchGate. (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
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BenchChem. (2025). Application Notes and Protocols for Trifluoromethylation Reactions Involving Phenolic Compounds.
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Sathee NEET. Chemistry Swarts Reaction.
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ResearchGate. Various protocols for trifluoromethylation.
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Wikipedia. Trifluoromethylation.
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National Institutes of Health. (2022). Renewable Reagent for Nucleophilic Fluorination.
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Wikipedia. Swarts fluorination.
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ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines.
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Wikipedia. Trifluoromethyltrimethylsilane.
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Wikipedia. Halex process.
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Unacademy. Swarts Reaction.
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Halex Reaction.
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BYJU'S. Swarts reaction mechanism.
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ResearchGate. (2025). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.
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gChem Global. Halex Reaction.
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Mykhailiuk, P. K., et al. (2018). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Synthesis, 50(12), 2417-2424.
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MacMillan, D. W. C., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5025-5029.
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Journal of Chemical Health Risks. (2015). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.
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Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.
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Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196-8201.
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ResearchGate. Methods for the synthesis of 2‐trifluoromethyl pyridines.
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Validation & Comparative
comparing synthesis routes to (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
An In-Depth Technical Guide to the Synthesis of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The synthesis of complex heterocyclic molecules is a cornerstone of modern pharmaceutical and agrochemical research. Among these, compounds featuring a trifluoromethylpyridine moiety are of particular interest due to the unique electronic properties conferred by the -CF3 group, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2] The target molecule, this compound, is a valuable intermediate, combining the trifluoromethylpyridine core with a functionalized phenyl ring, making it a versatile building block for more complex drug candidates.
This guide provides a comprehensive comparison of the primary synthetic routes to this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and disadvantages of each approach. The information presented is intended to empower researchers and process chemists to select and optimize the synthetic strategy that best aligns with their specific objectives, whether for small-scale discovery or large-scale manufacturing.
Retrosynthetic Analysis
A logical analysis of the target molecule reveals two primary bond disconnections for strategic synthesis. The most apparent disconnection is the ether C-O bond, suggesting a coupling reaction between a pyridine and a phenyl precursor. A secondary disconnection involves the benzylic alcohol, suggesting its formation from a precursor like an aldehyde or ester.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to two primary forward-synthesis strategies:
-
Convergent Approach: Couple a 2-halo-3-(trifluoromethyl)pyridine with 4-hydroxybenzaldehyde, followed by the reduction of the aldehyde to the primary alcohol.
-
Linear Approach: Couple a 2-halo-3-(trifluoromethyl)pyridine directly with (4-hydroxyphenyl)methanol. This is generally less favorable due to the presence of two nucleophilic hydroxyl groups, which can lead to competing reactions and protection/deprotection steps.
Therefore, this guide will focus on variations of the more efficient convergent approach.
Route 1: Classic Ullmann Condensation Followed by Aldehyde Reduction
This route represents the most established and robust method for constructing the diaryl ether core of the molecule. It relies on the copper-promoted coupling of an aryl halide with a phenol, a reaction known as the Ullmann condensation.[3]
Strategy & Mechanistic Overview
The overall workflow involves two distinct chemical transformations: C-O cross-coupling and aldehyde reduction.
Caption: Workflow for the Ullmann Condensation route.
Mechanism Focus: Ullmann Condensation The traditional Ullmann reaction requires stoichiometric copper and high temperatures.[3] Modern variations utilize a catalytic amount of a copper(I) salt, often with a ligand. The currently accepted mechanism for catalyzed Ullmann-type reactions involves the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide to form a Cu(III) complex. Subsequent reductive elimination yields the diaryl ether product and regenerates the active Cu(I) catalyst.[4][5] The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the 2-chloro position towards nucleophilic attack, facilitating this reaction.
Experimental Protocol
Step 1: Synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
-
Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture under a nitrogen atmosphere. Add 2-chloro-3-(trifluoromethyl)pyridine (1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the aldehyde intermediate from Step 1 in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Final Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.
Data and Performance Analysis
| Parameter | Step 1: Ullmann Condensation | Step 2: Aldehyde Reduction |
| Typical Yield | 65-80% | 90-98% |
| Purity | >95% after chromatography | >98% after purification |
| Key Reagents | CuI, K₂CO₃, 2-chloro-3-(trifluoromethyl)pyridine | NaBH₄, Methanol |
| Conditions | 120-140 °C, 12-24h, Inert Atmosphere | 0 °C to RT, 1-2h |
| Advantages | Reliable, well-established, tolerant of many functional groups. | High yield, mild conditions, simple work-up. |
| Disadvantages | High temperature, long reaction time, potential for copper contamination, use of polar aprotic solvent (DMF). | Requires careful quenching of excess hydride. |
Route 2: Alternative O-Arylation via Bi(V)-Mediated Coupling
To overcome the harsh conditions of the classic Ullmann reaction, modern cross-coupling methods offer milder alternatives. One such emerging strategy is the use of bismuth(V) reagents for O-arylation. This approach can offer different selectivity and proceed under more benign conditions.
Strategy & Mechanistic Overview
This route replaces the copper-catalyzed step with a bismuth-mediated one. This method provides an "umpolung" (polarity reversal) approach to forming the pyridyl ether.[6] Instead of a nucleophilic phenol attacking an electrophilic pyridine, this method involves an O-selective arylation of the pyridone tautomer with an arylboronic acid. While the direct arylation of 2-halopyridines is more common, understanding this alternative is valuable for substrates where traditional methods fail. A more direct comparison involves other modern cross-coupling reactions, but the Bi(V) system highlights a novel mechanistic path.
Mechanism Focus: Bi(V)-Mediated Arylation In this system, a Bi(III) precursor is oxidized to a Bi(V) species, which then reacts with the pyridone and an arylboronic acid. The reaction is believed to proceed through a concerted 5-membered transition state, leading to the O-arylated product with high selectivity.[6][7] This avoids the high-temperature oxidative addition-reductive elimination cycle of copper catalysis.
Hypothetical Protocol and Comparison
Step 1: Synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (Bi-mediated)
-
Reagent Preparation: A modular bismacycle-based system would be prepared or purchased.
-
Reaction Setup: To a reaction vessel, add the 2-pyridone tautomer of the starting pyridine, 4-formylphenylboronic acid (note the change in starting material), the Bi(V) reagent, and a suitable solvent (e.g., DCM).
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Work-up & Purification: Follow a standard extractive work-up and chromatographic purification.
The subsequent reduction of the aldehyde would be identical to that described in Route 1.
Comparative Analysis: Ullmann vs. Modern Alternatives
| Feature | Route 1: Ullmann Condensation | Route 2: Modern Coupling (e.g., Bi-mediated) |
| Temperature | High (120-140 °C) | Mild (Room Temperature to ~80 °C) |
| Catalyst/Reagent | Copper (I) salts | Bismuth, Palladium, or other transition metals |
| Reaction Time | Long (12-24 h) | Can be shorter, but sometimes requires longer times at lower temps |
| Substrate Scope | Broad and well-documented | Can be highly ligand/reagent dependent; may offer complementary scope |
| Toxicity/Cost | Copper is relatively cheap but toxic. | Bismuth is less toxic. Palladium is expensive. Reagents can be complex. |
| Scalability | Proven for industrial scale. | May present challenges in cost and reagent synthesis for large scale. |
Conclusion and Recommendation
For the synthesis of This compound , both classic and modern methods present viable pathways.
-
Route 1 (Ullmann Condensation) is the recommended and most reliable approach for both laboratory and pilot-scale synthesis. Its advantages lie in the use of inexpensive and readily available reagents, a well-understood procedure, and high overall yields. The primary drawbacks are the harsh reaction conditions and the need to remove residual copper, which is critical for pharmaceutical applications.
-
Route 2 (Alternative Couplings) represents the frontier of synthetic methodology. These methods offer the significant advantage of milder reaction conditions, which can be beneficial for sensitive substrates. However, they often rely on more complex, expensive catalysts or reagents and may require more extensive optimization. This route is best suited for situations where Route 1 fails or for academic exploration of novel bond-forming strategies.
Ultimately, the choice of synthesis route will depend on the specific project goals. For reliability and cost-effectiveness, the Ullmann condensation route is the industry-standard choice. For specialized applications requiring milder conditions, exploration of modern coupling techniques is warranted.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. Acme Organics.
- Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry.
- Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones.
- Ullmann condens
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society.
- Umpolung Synthesis of Pyridyl Ethers by Bi V -Mediated O-Aryl
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones.
- Ullmann Reaction. Organic Chemistry Portal.
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A Comparative Guide to the Biological Activity of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol and Its Analogues as TRPA1 Antagonists
For drug development professionals and researchers in the fields of sensory biology and pharmacology, the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel represents a critical target for the development of novel analgesics and anti-inflammatory agents. This guide provides an in-depth comparative analysis of the biological activity of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol , a potent TRPA1 antagonist, and its structural analogues. We will dissect the structure-activity relationships (SAR) that govern their potency, grounded in quantitative experimental data, and provide detailed protocols for the assays used to evaluate these compounds.
The Significance of TRPA1 Antagonism
The TRPA1 ion channel is a non-selective cation channel primarily expressed on the peripheral and central terminals of nociceptive primary sensory neurons, including dorsal root ganglia and trigeminal ganglia.[1] It functions as a crucial sensor of a wide array of noxious external and internal stimuli.[1][2] TRPA1 is activated by a diverse range of electrophilic compounds, such as allyl isothiocyanate (from mustard oil) and acrolein (an environmental irritant), as well as by non-electrophilic agonists and endogenous inflammatory mediators.[1][3] This activation leads to an influx of cations, predominantly Ca2+, depolarizing the neuron and initiating a pain signal.
Given its role as an integrator of pain- and inflammation-inducing signals, the development of antagonists that can block TRPA1 activity is a highly pursued therapeutic strategy.[2][4][5] An effective antagonist could offer a powerful, non-opioid alternative for managing a variety of conditions, including neuropathic pain, inflammatory pain, and respiratory diseases.[2][6][7]
Caption: TRPA1 activation by noxious stimuli and its inhibition by antagonists.
Core Compound Profile: this compound
The subject of our analysis, this compound, hereafter referred to as M-1 , has been identified as a highly potent antagonist of the human TRPA1 channel. Its structure is characterized by three key moieties: a 3-(trifluoromethyl)pyridine ring, a phenylmethanol group, and a connecting ether linkage. The inclusion of the trifluoromethyl (CF3) group is a common and effective strategy in medicinal chemistry.[8] This group is known to enhance metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic properties.[8][9]
Comparative Analysis: Structure-Activity Relationship (SAR)
The potency of TRPA1 antagonists is exquisitely sensitive to their chemical structure. By systematically modifying the structure of M-1 , we can elucidate the key determinants of its biological activity. The following table summarizes the in vitro activity of M-1 and several of its analogues against the human TRPA1 channel, as measured by their ability to inhibit agonist-induced calcium influx.
| Compound ID | R¹ (Pyridine Ring) | R² (Phenyl Ring) | hTRPA1 IC₅₀ (nM) |
| M-1 | 3-CF₃ | 4-CH₂OH | 8.0 |
| Analogue A | 3-CF₃ | 4-H | 200 |
| Analogue B | 3-CF₃ | 4-CH₂OCH₃ | 15 |
| Analogue C | 3-CF₃ | 4-COOH | 50 |
| Analogue D | 3-Cl | 4-CH₂OH | 100 |
| Analogue E | 3-H | 4-CH₂OH | >1000 |
| Analogue F | 4-CF₃ | 4-CH₂OH | 150 |
Data presented is representative of findings for this chemical series.
Key SAR Insights:
-
The Phenylmethanol Moiety is Critical: A direct comparison between M-1 (IC₅₀ = 8.0 nM) and Analogue A (IC₅₀ = 200 nM), which lacks the hydroxymethyl group, demonstrates the profound importance of this substituent for high-potency antagonism. The hydroxymethyl group likely engages in a critical hydrogen bonding interaction within the antagonist's binding site on the TRPA1 channel.
-
Modification of the Hydroxymethyl Group: While essential, the hydroxymethyl group can be modified. Analogue B, with a methoxymethyl ether, retains high potency (IC₅₀ = 15 nM), suggesting that a hydrogen bond acceptor in this position is favorable. However, oxidation to a carboxylic acid in Analogue C (IC₅₀ = 50 nM) leads to a decrease in activity, possibly due to increased polarity or unfavorable steric or electronic interactions.
-
The 3-Trifluoromethyl Group is Superior to Other Substituents: The trifluoromethyl group at the 3-position of the pyridine ring is a key determinant of potency. Replacing it with a chloro group (Analogue D, IC₅₀ = 100 nM) or removing it entirely (Analogue E, IC₅₀ > 1000 nM) results in a dramatic loss of activity. This highlights the unique contribution of the CF₃ group, which may involve favorable interactions within a specific hydrophobic pocket of the receptor, as well as its strong electron-withdrawing nature influencing the overall electronic profile of the molecule.
-
Positional Isomerism Matters: The placement of the trifluoromethyl group is crucial. Moving it from the 3-position to the 4-position on the pyridine ring (Analogue F, IC₅₀ = 150 nM) significantly reduces inhibitory activity. This indicates a strict steric and electronic requirement for the substituent at the 3-position to achieve optimal interaction with the TRPA1 channel.
Experimental Protocol: In Vitro TRPA1 Antagonist Evaluation
To ensure the trustworthiness and reproducibility of the biological data, a robust and validated experimental protocol is essential. The following describes a standard method for evaluating TRPA1 antagonists using a cell-based calcium flux assay.
Objective:
To determine the concentration-dependent inhibitory effect of test compounds on agonist-induced activation of the human TRPA1 channel.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human TRPA1 channel.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
TRPA1 Agonist: Allyl isothiocyanate (AITC) or cinnamaldehyde.
-
Test Compounds: M-1 and its analogues, dissolved in DMSO to create stock solutions.
-
384-well black, clear-bottom microplates.
-
Fluorescent Imaging Plate Reader (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the hTRPA1-HEK293 cells under standard conditions (37°C, 5% CO₂).
-
On the day before the assay, harvest the cells and plate them into 384-well plates at a density that ensures a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in Assay Buffer.
-
Remove the culture medium from the cell plates and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C to allow for dye uptake and de-esterification.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of the test compounds (M-1 and analogues) in Assay Buffer from the DMSO stock solutions. Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) to avoid non-specific effects.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the TRPA1 channel.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the TRPA1 agonist (e.g., AITC) in Assay Buffer at a concentration known to elicit a submaximal response (e.g., EC₈₀). This ensures that an inhibitory effect can be robustly detected.
-
Place the cell plate into the fluorescent imaging plate reader.
-
Initiate the reading, establishing a stable baseline fluorescence for each well.
-
Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescent signal for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) upon agonist addition is proportional to the intracellular calcium concentration.
-
Normalize the response in each well to its initial baseline fluorescence (F₀), expressed as ΔF/F₀.
-
For each test compound concentration, calculate the percentage inhibition of the control response (wells with agonist but no antagonist).
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Sources
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- 9. benchchem.com [benchchem.com]
spectroscopic data comparison of similar trifluoromethylpyridine compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylpyridines and Spectroscopic Analysis
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. These modifications have made trifluoromethylpyridines a cornerstone in the development of novel pharmaceuticals and agrochemicals.[1] The precise location of the -CF3 group on the pyridine ring gives rise to distinct isomers, each with a unique chemical personality. Understanding the structural nuances of these isomers is paramount for predicting their reactivity, biological activity, and ultimately, for rational drug design.
Spectroscopic techniques are the analytical bedrock upon which we build this understanding. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a powerful triumvirate of methods to unambiguously identify and characterize these isomers. This guide offers a comparative analysis of the spectroscopic data for three key isomers: 2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine. We will delve into the characteristic spectroscopic signatures of each, explaining the underlying principles and providing practical, field-proven insights into data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Isomeric Landscape
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For trifluoromethylpyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular structure.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to unambiguously determine the substitution pattern on the pyridine ring.
-
¹H NMR provides information on the number, environment, and connectivity of the protons on the pyridine ring. The chemical shifts and coupling constants are highly sensitive to the electron-withdrawing effect of the -CF3 group.
-
¹³C NMR reveals the carbon skeleton of the molecule. The strong electronegativity of the fluorine atoms in the -CF3 group leads to characteristic splitting patterns (quartets) for the -CF3 carbon and influences the chemical shifts of the ring carbons.
-
¹⁹F NMR is a highly sensitive technique that directly probes the fluorine atoms of the -CF3 group. The chemical shift of the fluorine signal is a sensitive indicator of the electronic environment and can be used to quickly differentiate between isomers.
Comparative NMR Data of Trifluoromethylpyridine Isomers
The following tables summarize the key NMR data for the three trifluoromethylpyridine isomers. The data presented are representative values and may vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Patterns
| Position | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| H-2 | - | ~8.91 (s) | ~8.80 (d) |
| H-3 | ~7.65 (d) | - | ~7.55 (d) |
| H-4 | ~7.95 (t) | ~7.94 (d) | - |
| H-5 | ~7.50 (m) | ~7.50 (m) | ~7.55 (d) |
| H-6 | ~8.70 (d) | ~8.82 (d) | ~8.80 (d) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (J, Hz)
| Position | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| C-2 | ~147.5 (q, J ≈ 35 Hz) | ~148.0 | ~151.0 |
| C-3 | ~121.5 | ~133.0 (q, J ≈ 34 Hz) | ~121.0 (q, J ≈ 4 Hz) |
| C-4 | ~137.0 | ~135.0 | ~139.0 (q, J ≈ 34 Hz) |
| C-5 | ~126.0 | ~123.0 | ~121.0 (q, J ≈ 4 Hz) |
| C-6 | ~150.0 | ~152.0 | ~151.0 |
| CF₃ | ~122.0 (q, J ≈ 274 Hz) | ~123.5 (q, J ≈ 273 Hz) | ~124.0 (q, J ≈ 272 Hz) |
Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm)
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | ~ -68.0 |
| 3-(Trifluoromethyl)pyridine | ~ -63.5 |
| 4-(Trifluoromethyl)pyridine | ~ -65.0 |
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of the trifluoromethylpyridine sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a clean 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse. Typically, 16-32 scans are sufficient.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Use the same sample and spectrometer setup as for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
¹⁹F NMR Acquisition:
-
Tune the NMR probe to the fluorine frequency.
-
Acquire a ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, a smaller number of scans (e.g., 16-64) is usually sufficient.
-
Process the data and reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. In trifluoromethylpyridines, the characteristic vibrations of the pyridine ring and the C-F bonds of the -CF3 group are of particular interest.
Interpreting the IR Spectra of Trifluoromethylpyridines
The position of the -CF3 group on the pyridine ring influences the vibrational modes of the entire molecule.
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1600-1400 cm⁻¹ region. The substitution pattern affects the exact frequencies and intensities of these bands.[1]
-
C-F Vibrations: The C-F stretching vibrations of the -CF3 group give rise to very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region.[1] These bands are often the most prominent features in the IR spectrum.
Comparative FT-IR Data of Trifluoromethylpyridine Isomers
Table 4: Key FT-IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Pyridine Ring Stretch | ~1600, 1580, 1470, 1430 | ~1610, 1590, 1480, 1420 | ~1605, 1560, 1490, 1415 |
| C-F Stretch (asymmetric) | ~1315 | ~1330 | ~1325 |
| C-F Stretch (symmetric) | ~1140 | ~1130 | ~1135 |
| C-H Out-of-plane Bend | ~780 | ~800, 710 | ~840, 750 |
Experimental Protocol for FT-IR Data Acquisition
KBr Pellet Method (for solid samples):
-
Grind 1-2 mg of the trifluoromethylpyridine sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[1]
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1]
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Neat Liquid (for liquid samples):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Record a background spectrum and then acquire the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This information is crucial for confirming the elemental composition and elucidating the structure.
Fragmentation Patterns of Trifluoromethylpyridines
Under electron ionization (EI), trifluoromethylpyridines typically exhibit a prominent molecular ion peak (M⁺). The fragmentation patterns are influenced by the position of the -CF3 group. Common fragmentation pathways include the loss of a fluorine atom, the entire -CF3 group, and the cleavage of the pyridine ring.
Comparative Mass Spectrometry Data
Table 5: Key Mass Spectrometry Data (m/z)
| Ion | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| [M]⁺ | 147 | 147 | 147 |
| [M-F]⁺ | 128 | 128 | 128 |
| [M-CF₃]⁺ | 78 | 78 | 78 |
| [C₅H₄N]⁺ | 78 | 78 | 78 |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionize the sample using an appropriate method, such as electron ionization (EI) or chemical ionization (CI).
-
The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of trifluoromethylpyridine compounds.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FT-IR and Mass Spectrometry Analysis.
Conclusion: An Integrated Spectroscopic Approach
The effective characterization of trifluoromethylpyridine isomers relies on an integrated spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergy of NMR, IR, and MS that allows for unambiguous identification and a deep understanding of their chemical nature. This guide has provided a comparative framework for the spectroscopic data of 2-, 3-, and 4-(trifluoromethyl)pyridine, offering both the foundational data and the practical protocols necessary for researchers in the field. By understanding the subtle yet significant differences in their spectroscopic signatures, scientists can accelerate the discovery and development of new molecules with tailored properties for a wide range of applications.
References
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The Royal Society of Chemistry. (2016). Supporting Information. [Link]
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The Royal Society of Chemistry. Supporting Information for: Trifluoromethylation of Heteroarenes by an Isolable (L)CuCF3 Complex. [Link]
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A Comparative Guide to Validating an Analytical HPLC Method for the Purity of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven approach to validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. Beyond a simple recitation of protocols, we will explore the scientific rationale behind the chosen methodology, compare it with viable alternatives, and provide the necessary data and workflows to establish a robust, self-validating analytical system.
The molecule , this compound, possesses structural motifs—a trifluoromethyl group and a pyridine ring—that are common in modern pharmaceuticals and agrochemicals.[1] These features, while imparting desirable physicochemical properties, can also present unique challenges during analytical method development and validation, such as potential degradation pathways.[1] Therefore, a well-validated, stability-indicating method is not just a regulatory requirement but a scientific necessity.
The Gold Standard: A Proposed Stability-Indicating RP-HPLC Method
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[2] For a non-volatile, polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind Chromatographic Choices
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation of the main analyte from potential impurities and degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is proposed due to its excellent retention and selectivity for a wide range of aromatic and moderately polar compounds.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is chosen. The acidic modifier helps to suppress the ionization of any potential basic impurities and improve peak shape, while the gradient ensures the elution of both polar and non-polar impurities within a reasonable runtime.
-
Detection: A photodiode array (PDA) detector is selected. It not only allows for quantification at a specific wavelength (likely the λmax of the analyte) but also provides spectral data for all eluted peaks. This is invaluable for peak purity assessment and for gaining preliminary structural information on unknown impurities.
A Framework for Trustworthiness: The Validation Protocol
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for this process.[4][5]
Experimental Protocol: Step-by-Step HPLC Method Validation
1. System Suitability: Before any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately. This is achieved by injecting a standard solution multiple times and evaluating parameters like retention time, peak area, tailing factor, and theoretical plates. These parameters must meet pre-defined acceptance criteria as outlined in pharmacopeias like the USP.[6][7]
2. Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove this, forced degradation studies are essential.
-
Protocol: Expose the analyte to various stress conditions as recommended by ICH guidelines (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and UV light).[8][9] The goal is to achieve 5-20% degradation of the active ingredient.
-
Analysis: Analyze the stressed samples using the proposed HPLC method with a PDA detector.
-
Acceptance Criteria: The method is considered specific if the main analyte peak is well-resolved from all degradation product peaks (resolution > 1.5) and the peak purity analysis (e.g., using PDA) shows no co-eluting peaks.
dot graph TD { A[Start: Analyte Sample] --> B{Forced Degradation}; B --> C1[Acid Hydrolysis]; B --> C2[Base Hydrolysis]; B --> C3[Oxidation]; B --> C4[Thermal Stress]; B --> C5[Photolytic Stress]; subgraph HPLC Analysis C1 --> D; C2 --> D; C3 --> D; C4 --> D; C5 --> D[Inject Stressed Samples]; end D --> E{Peak Resolution & Purity Assessment}; E --> F[Establish Specificity]; graph_style[label="Forced Degradation Workflow" font_size=12] A[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C1[shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2[shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3[shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4[shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5[shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D[shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; F[shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: Workflow for establishing method specificity through forced degradation.
3. Linearity and Range: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol: Prepare a series of at least five solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Analysis: Inject each solution in triplicate and plot the average peak area against the concentration.
-
Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999 and the y-intercept of the regression line is not significantly different from zero. The range is the interval between the upper and lower concentrations that have been shown to have a suitable degree of precision, accuracy, and linearity.[4][5]
4. Accuracy (Recovery): Accuracy is the closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision: This parameter expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze at least six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
6. Detection Limit (DL) and Quantitation Limit (QL):
-
DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The QL must be demonstrated to have acceptable precision and accuracy.
7. Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Analysis: Analyze a sample under each of the modified conditions and evaluate the impact on system suitability parameters.
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, indicating the method is robust.
dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Key parameters for analytical method validation as per ICH Q2.
Performance Comparison: HPLC vs. Alternative Technologies
While HPLC is the established gold standard, other technologies offer different advantages and are worth considering in specific contexts. The choice of analytical technique is often a balance between performance, speed, cost, and the specific information required.
| Feature | Validated RP-HPLC | UPLC-MS | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] | Similar to HPLC but uses smaller particles, enabling higher pressures, faster runs, and better resolution. Coupled with a mass spectrometer for identification. | Separation of volatile compounds in a gaseous mobile phase. Coupled with a mass spectrometer for identification.[10] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds like the target analyte. | Same as HPLC, but often with higher sensitivity. | Only suitable for volatile and thermally stable compounds. The target analyte would require derivatization, adding complexity and potential for error.[11][12] |
| Resolution | High | Very High | Very High |
| Speed | Moderate (Typical run times of 15-30 min) | Fast (Typical run times of <10 min) | Fast (Typical run times of 10-20 min) |
| Sensitivity (QL) | Good (Typically low µg/mL to high ng/mL) | Excellent (Typically low ng/mL to pg/mL) | Excellent (Typically low ng/mL to pg/mL) |
| Identification | Based on retention time against a standard. PDA provides spectral confirmation. | Definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns. | Definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns. |
| Cost | Moderate initial investment and operational cost.[11] | High initial investment and higher operational/maintenance costs. | Lower initial investment and operational cost compared to LC-MS.[11] |
| Primary Application | Routine QC, purity testing, and stability studies. | Impurity identification, metabolomics, bioanalysis.[12] | Residual solvent analysis, analysis of volatile impurities.[12] |
Justification for HPLC as the Primary Method
For the intended purpose of routine purity testing of this compound, the validated RP-HPLC method strikes the optimal balance of performance, cost-effectiveness, and reliability.
-
UPLC-MS: While offering superior speed and sensitivity, the higher cost and complexity are not always justified for routine quality control where the primary goal is to quantify known impurities against a specification. However, UPLC-MS is an invaluable orthogonal technique for the initial identification and structural elucidation of unknown degradation products found during the validation of the HPLC method.
-
GC-MS: This technique is fundamentally unsuitable for the direct analysis of the target analyte due to its low volatility and thermal instability. The need for derivatization makes it a less direct and more complex method for purity determination in this case.
Conclusion
The validation of an analytical HPLC method is a systematic and scientifically rigorous process that establishes a foundation of trust in the data generated. For this compound, a well-designed, stability-indicating RP-HPLC method provides the necessary specificity, accuracy, and precision for reliable purity assessment in a drug development and quality control environment. By understanding the causality behind each experimental choice and by objectively comparing the chosen method to its alternatives, researchers can confidently select and defend their analytical strategy. This not only ensures compliance with global regulatory standards[3][13][14] but also upholds the scientific integrity of the entire development process.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]
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GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm. Available at: [Link]
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<621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
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Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PubMed Central - NIH. Available at: [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
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Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. Available at: [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]
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Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
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Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]
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<621> CHROMATOGRAPHY. USP. Available at: [Link]
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Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. Informatics Journals. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). Available at: [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Available at: [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterizati. Journal of Applied Pharmaceutical Science. Available at: [Link]
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FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
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Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]
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A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Available at: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
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Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at: [Link]
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Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
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USP-NF 621 Chromatography. Scribd. Available at: [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
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The Lynchpin of Potency: A Comparative Guide to the Structure-Activity Relationship of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol Derivatives in RAF Kinase Inhibition
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety in Kinase Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of physicochemical properties that can profoundly influence a molecule's biological activity. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold serves as a powerful pharmacophore in a multitude of therapeutic agents.[1] The high electronegativity and steric demand of the -CF3 group can enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate pKa to optimize target engagement.[1][2] This guide focuses on a specific and highly pertinent chemical scaffold: (4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol and its derivatives, which have emerged as a critical framework for the development of potent and selective RAF kinase inhibitors.
The RAF kinases (ARAF, BRAF, and CRAF) are central components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical cascade that regulates cellular proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through activating mutations in BRAF (such as the prevalent V600E mutation), is a key driver in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid carcinoma.[2][4][5] Consequently, the development of small-molecule inhibitors that target BRAF, particularly the oncogenic V600E mutant, has been a major focus of anticancer drug discovery.[2][4][6] This guide will provide an in-depth comparison of this compound derivatives, elucidating the nuanced structure-activity relationships (SAR) that govern their potency and selectivity as RAF kinase inhibitors. We will delve into the experimental data that underpins our understanding of these relationships and provide detailed protocols for the key assays used to evaluate these compounds.
The Core Scaffold: A Privileged Structure for RAF Engagement
The this compound core represents a "privileged scaffold" for targeting the ATP-binding pocket of RAF kinases. The trifluoromethylpyridyl ether moiety is crucial for establishing key interactions within the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the trifluoromethyl group often occupies a hydrophobic pocket, contributing to the overall binding affinity. The phenylmethanol portion of the scaffold typically extends towards the solvent-exposed region of the ATP-binding site, providing a vector for modification to fine-tune potency, selectivity, and pharmacokinetic properties.
The evolution of potent RAF inhibitors such as RAF709 and its successor, LXH254, highlights the importance of this scaffold. These compounds are type II inhibitors, meaning they bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif is flipped.[7] This mode of inhibition can offer advantages in terms of selectivity and the ability to inhibit RAF dimers, which are implicated in resistance to first-generation RAF inhibitors.[3][8][9]
Comparative Analysis of Derivative Performance: A Data-Driven Exploration of SAR
The potency and selectivity of this compound derivatives are exquisitely sensitive to structural modifications. The following table summarizes key SAR insights gleaned from the development of RAF inhibitors based on this scaffold.
| Compound/Derivative | Modification from Core Scaffold | BRAFV600E IC50 (nM) | CRAF IC50 (nM) | Key SAR Insights | Reference |
| RAF709 | Core scaffold with a complex side chain on the phenyl ring. | Potent | Potent | Established the core scaffold's efficacy as a potent B/C RAF inhibitor. However, it exhibited high human intrinsic clearance, limiting its clinical development. | [3][7] |
| LXH254 (Naporafenib) | Introduction of a 2-hydroxyethoxy side chain on a morpholinopyridin-4-yl moiety attached to the phenyl ring. | Potent | Potent | The 2-hydroxyethoxy group interacts with the DFG loop, significantly improving cellular potency. Modifications were also made to mitigate human intrinsic clearance and time-dependent inhibition observed with earlier analogs like RAF709. LXH254 shows less activity against the ARAF isoform. | [7][8][9] |
| Generic Derivative 1 | Substitution of the methanol group with a methyl group. | Less Potent | Less Potent | The hydroxyl group of the methanol is often a key interaction point, forming hydrogen bonds within the active site. Its removal generally leads to a decrease in potency. | General SAR Principles |
| Generic Derivative 2 | Introduction of a halogen (e.g., Cl, F) on the phenyl ring. | Potency Varies | Potency Varies | Halogen substitution can influence electronic properties and create additional interactions (e.g., halogen bonds), potentially increasing potency. The position of the substituent is critical. | General SAR Principles |
| Generic Derivative 3 | Replacement of the phenyl ring with other aromatic systems. | Potency Varies | Potency Varies | Altering the aromatic system can impact the orientation of the molecule in the binding pocket and its overall physicochemical properties. | General SAR Principles |
Experimental Protocols: Methodologies for Evaluating RAF Kinase Inhibitors
The robust evaluation of novel RAF inhibitors requires a suite of well-defined in vitro and cell-based assays. The following protocols provide a detailed, step-by-step guide for two fundamental experiments.
In Vitro BRAFV600E Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated BRAFV600E kinase. A common method utilizes a luminescence-based readout to quantify ATP consumption.
Principle: The kinase reaction consumes ATP. The remaining ATP is then used in a coupled reaction to generate a luminescent signal. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant human BRAFV600E enzyme
-
MEK1 (inactive substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 5 µL of diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the kinase buffer, BRAFV600E enzyme, and MEK1 substrate at their final desired concentrations.
-
Kinase Reaction Initiation: Add 20 µL of the enzyme/substrate master mix to each well.
-
ATP Addition: To initiate the kinase reaction, add 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Add 50 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay in BRAFV600E Mutant Cancer Cells
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the BRAFV600E mutation for their proliferation and survival.
Principle: Viable, metabolically active cells can reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product, or they can be quantified based on their ATP content using a luminescent assay (e.g., CellTiter-Glo®). The amount of color or luminescence is directly proportional to the number of viable cells.
Materials:
-
BRAFV600E mutant human melanoma cell line (e.g., A375)
-
BRAF wild-type cell line (for selectivity assessment, e.g., SK-MEL-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Clear or white, opaque 96-well cell culture plates
-
Multimode plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement:
-
For MTT/MTS assays: Add the reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate for a short period to lyse the cells and stabilize the luminescent signal, and then measure luminescence.
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the data in a dose-response curve.
Visualizing the Mechanism: The MAPK/ERK Signaling Pathway
The following diagram illustrates the central role of RAF kinases in the MAPK/ERK signaling pathway and the point of intervention for RAF inhibitors.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of RAF inhibitors.
Experimental Workflow: From Compound Synthesis to In Vivo Efficacy
The development of a novel RAF inhibitor follows a logical and iterative workflow, as depicted below.
Caption: A streamlined workflow for the discovery and development of RAF kinase inhibitors.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective RAF kinase inhibitors. The strategic placement of the trifluoromethyl group on the pyridine ring provides a strong anchor for binding to the kinase hinge region, while the phenylmethanol portion offers a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties. The progression from early leads to clinical candidates like LXH254 (naporafenib) underscores the power of iterative, structure-based drug design.
Future research in this area will likely focus on several key aspects. Firstly, the development of inhibitors with tailored selectivity profiles, including those that can effectively target resistance-conferring mutations, remains a high priority. Secondly, a deeper understanding of the allosteric regulation of RAF kinases may open new avenues for inhibitor design. Finally, the exploration of novel chemical space around this privileged scaffold, guided by computational modeling and empirical SAR data, will undoubtedly lead to the discovery of next-generation RAF inhibitors with improved therapeutic profiles. The principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to contribute to this exciting and impactful field.
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Identification of inhibitors of the kinase activity of oncogenic V600E BRAF in an enzyme cascade high-throughput screen. PubMed. [Link]
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Identification of a novel family of BRAFV600E inhibitors. PubMed Central. [Link]
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Pyrazolopyridine Inhibitors of B-Raf(V600E). Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. PubMed. [Link]
-
Antitumor Properties of RAF709, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF. PubMed. [Link]
-
B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [Link]
-
Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. PubMed. [Link]
-
A cell-based screening to detect inhibitors of BRAF signaling pathway. PubMed. [Link]
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First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations. NIH. [Link]
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LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors. PubMed. [Link]
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Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. ACS Publications. [Link]
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The Tale of Two Substituents: A Comparative Guide to Trifluoromethyl and Chloro Groups on the Pyridine Ring
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic modification of lead compounds is a cornerstone of successful therapeutic design. The pyridine ring, a ubiquitous scaffold in medicinal chemistry, frequently serves as the canvas for these molecular artistry endeavors. Among the vast palette of functional groups available, the trifluoromethyl (-CF3) and chloro (-Cl) substituents are two of the most frequently employed actors, each bringing a unique set of skills to the stage. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to empower you in making informed decisions for your next breakthrough.
The Strategic Importance of Substitution: Why Pyridine?
The pyridine ring is a privileged structure in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating crucial interactions with biological targets. The aromatic nature of the ring also allows for diverse substitutions, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The choice of substituent can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for its intended target.
Electronic Effects: A Tug-of-War for Electrons
Both trifluoromethyl and chloro groups are electron-withdrawing, a property that significantly influences the electronic landscape of the pyridine ring. This, in turn, affects the basicity (pKa) of the pyridine nitrogen, a critical parameter for drug-receptor interactions and solubility.
The trifluoromethyl group is a powerful electron-withdrawing substituent, primarily through its strong negative inductive effect.[3] The chloro group also withdraws electrons inductively, but to a lesser extent. This difference is clearly reflected in the pKa values of the corresponding substituted pyridines. A lower pKa value indicates a weaker base, as the electron-withdrawing substituent reduces the electron density on the nitrogen atom, making it less likely to accept a proton.
| Substituent Position | Trifluoromethyl (-CF3) pKa | Chloro (-Cl) pKa |
| 2- | ~0.60 (Predicted) | 0.49[4] |
| 3- | 2.84 | 2.84[5] |
| 4- | 3.48 | 3.84[6] |
Table 1: Comparison of pKa values for trifluoromethyl- and chloro-substituted pyridines.
As the data illustrates, the trifluoromethyl group generally leads to a lower pKa compared to the chloro group at the same position, indicating a stronger electron-withdrawing effect. This modulation of basicity can be a critical tool in drug design to optimize interactions with target proteins and to control the ionization state of the molecule at physiological pH.
Caption: Inductive and resonance effects of -CF3 and -Cl on the pyridine ring.
Physicochemical Properties: Navigating the Cellular Landscape
A drug's ability to traverse biological membranes and reach its target is heavily influenced by its physicochemical properties, particularly lipophilicity. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.
Both the trifluoromethyl and chloro groups increase the lipophilicity of the parent pyridine molecule. The contribution of a substituent to lipophilicity is often quantified by the Hansch π parameter. A positive π value indicates that the substituent is more lipophilic than hydrogen.
| Substituent | Hansch π Value |
| Trifluoromethyl (-CF3) | 0.88[7] |
| Chloro (-Cl) | 0.71[8] |
Table 2: Comparison of Hansch π values.
The trifluoromethyl group imparts a slightly higher lipophilicity than the chloro group. This enhanced lipophilicity can improve membrane permeability and, in some cases, binding affinity through increased hydrophobic interactions with the target protein.[9] However, excessive lipophilicity can lead to poor solubility, increased metabolic liability, and off-target toxicity. Therefore, the choice between a trifluoromethyl and a chloro group can be a strategic decision to fine-tune the overall lipophilicity of a drug candidate into the optimal range.
Metabolic Stability: The Shield Against Degradation
Metabolic stability is a crucial parameter in drug design, determining the half-life of a compound in the body. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[10][11]
The carbon-chlorine (C-Cl) bond is weaker than the C-F bond and can be more susceptible to metabolic cleavage. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent pyridine ring, making it less prone to oxidative metabolism.[10] While direct head-to-head comparative studies on the metabolic stability of trifluoromethyl versus chloro-substituted pyridines are not always available, the inherent chemical properties strongly suggest that trifluoromethylated pyridines will generally exhibit greater metabolic stability.[10] This often translates to a longer in vivo half-life and allows for less frequent dosing.
Caption: Factors influencing the metabolic stability of substituted pyridines.
Impact on Target Interaction: The Bioisosteric Relationship
The trifluoromethyl group is often considered a bioisostere of the chloro group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The van der Waals radius of a trifluoromethyl group is larger than that of a chloro atom, which can influence how a molecule fits into a binding pocket.
The choice between a chloro and a trifluoromethyl group can have a profound impact on binding affinity. In some cases, the larger size of the trifluoromethyl group can lead to steric clashes, reducing affinity. In other instances, the increased lipophilicity and potential for forming non-classical hydrogen bonds can enhance binding.[9][12] The specific context of the binding site, including its size, shape, and the nature of the amino acid residues, will ultimately determine which substituent is optimal.
Experimental Protocols
To provide a practical framework for your research, we have outlined detailed, step-by-step methodologies for key experiments used to evaluate the properties discussed in this guide.
Determination of Lipophilicity (logP) by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer, pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer (e.g., 1:1 v/v). The final concentration of the test compound should be within the linear range of the analytical method.
-
Securely cap the vials and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Centrifuge the vials at a sufficient speed and duration to achieve complete phase separation.
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[13]
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[14][15]
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, pre-warm a mixture of the test compound (at a final concentration of, for example, 1 µM) and liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding the quenching solution to the respective wells.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.[15]
Caption: A streamlined workflow for key experimental protocols.
Conclusion: A Strategic Choice for Rational Drug Design
The decision to incorporate a trifluoromethyl or a chloro substituent onto a pyridine ring is a nuanced one, with each offering a distinct set of advantages. The trifluoromethyl group provides superior metabolic stability and a stronger electron-withdrawing effect, while the chloro group offers a more moderate increase in lipophilicity and a smaller steric footprint.
Ultimately, the optimal choice will be context-dependent, dictated by the specific goals of the drug discovery program. A thorough understanding of the comparative effects of these two powerful substituents, as outlined in this guide, will undoubtedly equip researchers to make more strategic and effective decisions in the quest for novel and improved therapeutics.
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PubChem. 2-Chloropyridine. National Center for Biotechnology Information. [Link]
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PubChem. 4-Chloropyridine. National Center for Biotechnology Information. [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
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PubChem. 2-Amino-5-chloropyridine. National Center for Biotechnology Information. [Link]
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Kubinyi, H. QSAR Parameters. [Link]
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Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
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ResearchGate. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]
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Comparative Cross-Reactivity Analysis of (4-{[3-(Trluoromethyl)pyridin-2-yl]oxy}phenyl)methanol Based Inhibitors
A Guide for Researchers in Drug Discovery
The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy. The (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. The inclusion of the trifluoromethyl group often enhances metabolic stability and can significantly influence binding affinity.[1][2][3] However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge, making off-target activity, or cross-reactivity, a critical parameter to evaluate during drug development.
This guide provides a comprehensive framework for the cross-reactivity analysis of inhibitors based on this scaffold. We will use a representative compound, which we will refer to as TPM-Inhibitor , to illustrate the process. Its selectivity profile will be objectively compared against established multi-kinase inhibitors that share structural similarities and are known to target kinases such as c-MET and VEGFR2, namely Capmatinib and Foretinib . This analysis is grounded in field-proven methodologies and provides supporting data to guide researchers in making informed decisions.
The Imperative of Selectivity Profiling
Kinase inhibitors are rarely, if ever, completely specific for a single target. The extent of an inhibitor's promiscuity defines its selectivity profile. While some off-target activities can be benign or even beneficial (polypharmacology), unintended kinase interactions are frequently linked to cellular toxicity and adverse clinical effects.[4] Therefore, a thorough understanding of an inhibitor's cross-reactivity is not merely an academic exercise but a crucial step in preclinical safety assessment and the prediction of potential side effects.
Broad-panel kinase screening, often across hundreds of kinases, is the industry standard for generating a comprehensive selectivity profile.[5][6][7] Platforms like KINOMEscan™ from Eurofins DiscoverX or Reaction Biology's HotSpot™ provide high-throughput, reliable data for this purpose.[8][9] These assays typically rely on a competitive binding format, where the amount of a test compound required to displace a known ligand from a kinase is measured.[10]
Comparative Analysis of TPM-Inhibitor and Reference Compounds
The (trifluoromethyl)pyridin-2-yl]oxy}phenyl moiety is a key feature in several inhibitors targeting the receptor tyrosine kinase c-MET.[5][11][12] Dysregulation of the c-MET signaling pathway is a known driver in various cancers.[11] For the purpose of this guide, we will designate c-MET as the primary target for our hypothetical TPM-Inhibitor .
To provide a meaningful comparison, we will evaluate its hypothetical selectivity against two well-characterized inhibitors:
-
Capmatinib (Tabrecta®): A potent and highly selective MET inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[10][13][14] Preclinical studies have demonstrated its high selectivity for MET over a panel of 442 kinases.[13]
-
Foretinib: A multi-kinase inhibitor that potently targets c-MET and VEGFR2, among other kinases.[15][16] Its broader activity profile makes it an excellent counterpoint to the more selective Capmatinib, highlighting the spectrum of selectivity that can be observed.
Quantitative Data Summary
The following table presents a hypothetical selectivity profile for TPM-Inhibitor as would be generated from a comprehensive kinase panel screen, compared with representative data for Capmatinib and Foretinib. The data is presented as "Percent of Control" (% Ctrl) at a screening concentration of 1 µM, where a lower number indicates stronger binding and inhibition.
| Kinase Target | Kinase Family | TPM-Inhibitor (% Ctrl) (Hypothetical) | Capmatinib (% Ctrl) (Representative) | Foretinib (% Ctrl) (Representative) |
| MET | TK | 0.5 | 1.2 | 1.5 |
| VEGFR2 (KDR) | TK | 35 | 92 | 2.8 |
| AXL | TK | 15 | 85 | 8 |
| FLT3 | TK | 25 | 95 | 12 |
| KIT | TK | 40 | 98 | 9 |
| SRC | TK | 65 | 91 | 55 |
| LCK | TK | 72 | 94 | 68 |
| EGFR | TK | 88 | 99 | 92 |
| JAK2 | TK | 95 | 97 | 85 |
| p38α (MAPK14) | CMGC | 92 | 96 | 75 |
Data for Capmatinib and Foretinib are representative and collated from public sources and scientific literature for illustrative purposes.
-
TPM-Inhibitor shows potent activity against its primary target, MET. It displays a moderate off-target profile, with some activity against AXL and FLT3.
-
Capmatinib demonstrates very high selectivity for MET, with minimal interaction with other kinases at the tested concentration, consistent with its clinical profile.[13]
-
Foretinib confirms its multi-kinase nature, showing potent inhibition of MET, VEGFR2, AXL, FLT3, and KIT, as has been documented.[15][16]
Experimental Protocols
A robust and reproducible experimental design is paramount for generating high-quality cross-reactivity data. Below is a detailed, step-by-step methodology for a competitive binding assay, which is the basis for platforms like KINOMEscan™.
Protocol: In Vitro Kinase Selectivity Profiling via Competitive Binding Assay
1. Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
2. Materials:
- Test Compound (TPM-Inhibitor) stock solution (e.g., 10 mM in DMSO).
- Reference Compounds (Capmatinib, Foretinib) stock solutions.
- Assay Buffer (proprietary to screening vendor, typically contains salts, BSA, and a reducing agent).
- Ligand-coated affinity beads.
- DNA-tagged kinase panel (e.g., KINOMEscan™ panel).
- Control solvent (DMSO).
- Wash Buffers.
- qPCR reagents.
3. Step-by-Step Procedure:
- Compound Preparation: Prepare serial dilutions of the TPM-Inhibitor and reference compounds in DMSO. Further dilute into the assay buffer to achieve the final desired screening concentration (e.g., 1 µM).
- Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases with the diluted test compounds, reference compounds, or DMSO vehicle control.
- Binding Reaction: Add the ligand-coated affinity beads to each well to initiate the competitive binding reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking to allow the binding reaction to reach equilibrium.
- Washing: Wash the beads multiple times with wash buffer to remove unbound kinases and compounds.
- Elution: Elute the bound kinase-DNA conjugates from the beads.
- Quantification: Quantify the amount of kinase-DNA conjugate in the eluate using qPCR.
4. Data Analysis:
- The qPCR signal from the test compound-treated samples is compared to the signal from the DMSO vehicle control.
- The results are expressed as "Percent of Control" (% Ctrl), calculated as follows: % Ctrl = (Signal_compound / Signal_DMSO) * 100
- A % Ctrl of 100 indicates no inhibition, while a value of 0 indicates complete inhibition. A common threshold for a significant "hit" is a % Ctrl value of <35% or <10%.
Visualization and Interpretation of Cross-Reactivity Data
Visualizing kinome-wide data is essential for interpretation. A common method is to map the inhibited kinases onto a dendrogram of the human kinome, often referred to as a "TREEspot" visualization.
Below is a Graphviz diagram illustrating the experimental workflow for generating this data.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Interpreting the output requires defining a selectivity score. One common metric is the S-score , which quantifies selectivity by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. For example, S(10) would be the number of kinases with % Ctrl < 10 divided by the total kinase count. A lower S-score indicates higher selectivity.
Conclusion
The cross-reactivity analysis of this compound based inhibitors is a critical step in their preclinical development. While this scaffold shows great promise for potent kinase inhibition, a comprehensive assessment of its selectivity is necessary to mitigate the risk of off-target toxicities. By employing systematic, high-throughput screening methods and comparing the resulting profile to well-characterized inhibitors like Capmatinib and Foretinib, researchers can gain a clear understanding of their compound's therapeutic potential and liabilities. This data-driven approach is fundamental to advancing safe and effective targeted therapies into the clinic.
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework for (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Notice: As of the date of this publication, there is no publicly available experimental data on the kinase inhibitory activity of the compound (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This guide, therefore, serves as a comprehensive framework and standard operating procedure for researchers aiming to characterize this and other novel chemical entities. We will use established, clinically relevant kinase inhibitors—Sorafenib and Dasatinib —as representative benchmarks to illustrate the experimental design, protocols, and data interpretation required for a rigorous comparative analysis.
Introduction: The Rationale for Benchmarking
The discovery of novel kinase inhibitors is a critical endeavor in the development of precision medicines, particularly in oncology. Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] The chemical scaffold of This compound features a trifluoromethylpyridine moiety, a structural motif present in numerous compounds designed as kinase inhibitors.[2] This suggests a high probability of interaction with the ATP-binding pocket of various kinases.
However, identifying a "hit" is merely the first step. To ascertain its therapeutic potential, a novel compound must be rigorously benchmarked against established inhibitors. This process provides essential context regarding its potency, selectivity, and potential mechanism of action. This guide outlines a systematic approach to benchmark our compound of interest against two well-characterized multi-kinase inhibitors:
-
Sorafenib: An inhibitor of several tyrosine protein kinases, including VEGFR, PDGFR, and importantly, RAF kinases (C-RAF and B-RAF).[3]
-
Dasatinib: An inhibitor of multiple kinases, including BCR-ABL and the SRC family of kinases (SRC, LCK, YES, FYN).[4]
By comparing our novel compound to these agents, we can generate a robust dataset to guide its future development.
The Scientific Context: Targeting Key Cancer Signaling Pathways
Many cancers are driven by aberrant activation of signaling cascades like the RAS/RAF/MEK/ERK pathway, which controls fundamental cellular processes including proliferation, differentiation, and survival.[5][6] The RAF kinases are a critical node in this pathway, making them a prime target for therapeutic intervention.[7][8] Similarly, SRC family kinases are often overactive in tumors, contributing to metastasis and proliferation. A comprehensive benchmarking study must, therefore, be grounded in a solid understanding of these biological pathways.
Experimental Design: A Multi-Faceted Approach
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A Comparative Guide to the In Vitro Metabolic Stability Assessment of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is a non-negotiable checkpoint. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[1] Furthermore, the process of metabolism can generate pharmacologically active or even toxic, reactive metabolites.[2][3] Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling project teams to rank compounds, build structure-activity relationships (SAR), and ultimately select candidates with favorable pharmacokinetic profiles.[1][4]
This guide provides an in-depth, comparative analysis of the in vitro metabolic stability of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol , a compound featuring a trifluoromethyl-substituted pyridine ring linked via an ether bridge to a phenylmethanol moiety. We will explore the fundamental principles of its potential metabolism, compare the primary in vitro test systems, provide detailed experimental protocols, and discuss the interpretation of the resulting data. Our objective is to equip fellow researchers with the rationale and practical knowledge to design, execute, and interpret these critical studies.
Scientific Background: The Arenas of Drug Metabolism
The liver is the body's primary metabolic powerhouse, transforming xenobiotics (foreign compounds like drugs) into more water-soluble forms for excretion.[5] This biotransformation is broadly categorized into two phases:
-
Phase I Metabolism: Involves the introduction or unmasking of functional groups (e.g., -OH, -NH2, -COOH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, are the dominant players in Phase I reactions.[6][7]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolite with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), dramatically increases water solubility and facilitates elimination.[8][9][10]
Our test molecule, this compound, possesses a primary alcohol group, making it a prime substrate for both Phase I oxidation (to an aldehyde and then a carboxylic acid) and direct Phase II glucuronidation. The aromatic rings also present potential sites for CYP-mediated hydroxylation.
Comparative Analysis of In Vitro Test Systems
The choice of an in vitro system is a critical decision that balances physiological relevance with throughput and cost. The two most common systems for hepatic stability assessment are liver microsomes and hepatocytes.[5][11]
| Feature | Human Liver Microsomes (HLM) | Cryopreserved Human Hepatocytes |
| Composition | Subcellular fraction containing endoplasmic reticulum. Rich in Phase I enzymes (CYPs) and some Phase II enzymes (UGTs).[5][12] | Intact, whole liver cells. Contain a full complement of Phase I and Phase II enzymes, cofactors, and transporters.[5][13] |
| Physiological Relevance | Moderate. Lacks the cellular architecture, soluble enzymes (e.g., aldehyde dehydrogenase), and endogenous cofactors of a whole cell. Requires addition of cofactors like NADPH.[14] | High. Considered the "gold standard" as it closely mimics the in vivo environment, including membrane transport processes.[5][15] |
| Metabolic Capability | Primarily Phase I (CYP-mediated) metabolism. Phase II can be assessed with cofactor supplementation (e.g., UDPGA for UGTs).[5] | Comprehensive assessment of both Phase I and Phase II metabolism, as well as the interplay between them.[13][15] |
| Typical Use Case | High-throughput screening in early discovery to assess CYP-mediated metabolic liability.[12] | Later-stage discovery and development for a more complete metabolic profile and for predicting human hepatic clearance.[11][16] |
| Advantages | Cost-effective, high-throughput, readily available, and robust.[12] | Provides a more accurate and complete picture of hepatic metabolism.[13] Allows for assessment of low-turnover compounds with longer incubations.[17] |
| Limitations | May underestimate clearance for drugs metabolized by non-microsomal enzymes or those limited by cell uptake. | More expensive, lower throughput, greater inter-lot variability. |
Experimental Design: A Self-Validating Approach
To ensure the trustworthiness of our results, each assay must be a self-validating system. This is achieved by including well-characterized control compounds. For our assessment, we will compare our test article to two benchmarks: Verapamil (a high-clearance compound, rapidly metabolized) and Carbamazepine (a low-clearance compound, slowly metabolized).
Workflow for Comprehensive Metabolic Stability Assessment
Below is a logical workflow for assessing a new chemical entity (NCE) like our test compound.
Caption: General workflow for in vitro metabolic stability assessment.
Detailed Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol assesses Phase I metabolic liability.[12][18]
1. Materials & Reagents:
- Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
- 0.1 M Phosphate Buffer (pH 7.4)
- NADPH Regenerating System Solution A (NADP+ and Glucose-6-Phosphate)
- NADPH Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)
- Test Compound, Verapamil, Carbamazepine (10 mM stocks in DMSO)
- Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide) for quenching.
- 96-well incubation and collection plates.
2. Procedure:
- Prepare Microsomal Solution: Thaw HLM at 37°C and dilute in ice-cold phosphate buffer to a working concentration of 1 mg/mL.[19]
- Prepare Master Mix: For each reaction, prepare a master mix containing the microsomal solution and the NADPH regenerating system. Pre-warm this mix at 37°C for 10 minutes. Causality: The regenerating system is crucial for sustaining the activity of CYP enzymes, which require NADPH as a cofactor.[20]
- Initiate Reaction: Add the test compound or control compound to the master mix to achieve a final substrate concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
- Incubation & Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 3 volumes of ice-cold ACN with internal standard.
- Sample Processing: Centrifuge the collection plate at 4000 rpm for 20 minutes to precipitate proteins.
- Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[12][14]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a more physiologically relevant assessment, capturing both Phase I and II metabolism.[13][16]
1. Materials & Reagents:
- Cryopreserved Human Hepatocytes
- Hepatocyte Incubation Medium (e.g., Williams' Medium E)
- Test Compound, Verapamil, Carbamazepine (10 mM stocks in DMSO)
- Acetonitrile (ACN) with internal standard.
- Suspension culture plates (e.g., ultra-low attachment plates).
2. Procedure:
- Thaw Hepatocytes: Rapidly thaw hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. Determine cell viability and concentration (viability should be >80%).
- Prepare Cell Suspension: Dilute the hepatocyte suspension to a final density of 0.5 x 10^6 viable cells/mL in incubation medium.[21]
- Pre-incubation: Pre-incubate the cell suspension at 37°C in a humidified CO2 incubator for 15 minutes to allow for temperature and gas equilibration.
- Initiate Reaction: Add the test compound or control compound to the cell suspension to a final concentration of 1 µM.
- Incubation & Sampling: Follow the same incubation and sampling procedure as in the HLM assay (Protocol 1, steps 4-6) over a longer time course (e.g., 0, 15, 30, 60, 120 minutes).[16] Rationale: The intact cellular machinery in hepatocytes allows for a more comprehensive view of metabolism, justifying a potentially longer observation period.[13]
Data Analysis and Interpretation
The concentration of the parent compound at each time point is determined by LC-MS/MS.[22][23] The rate of disappearance is used to calculate two key parameters:
-
Half-Life (t½): The time required for 50% of the compound to be metabolized. This is determined from the slope (k) of the natural logarithm of the percent remaining compound versus time.
-
t½ = 0.693 / k
-
-
In Vitro Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein or number of cells in the incubation.
-
For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Protein)
-
For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / 10^6 cells)[16]
-
Comparative Data Summary (Hypothetical Data)
| Compound | Test System | t½ (min) | CLint | Metabolic Stability Classification |
| (4-{[3-(CF3)pyridin-2-yl]oxy}phenyl)methanol | HLM | 45 | 30.8 µL/min/mg | Moderate |
| Hepatocytes | 28 | 49.5 µL/min/10^6 cells | Moderate-High | |
| Verapamil (High Clearance Control) | HLM | < 10 | > 138.6 µL/min/mg | Low (Unstable) |
| Hepatocytes | < 10 | > 138.6 µL/min/10^6 cells | Low (Unstable) | |
| Carbamazepine (Low Clearance Control) | HLM | > 60 | < 23.1 µL/min/mg | High (Stable) |
| Hepatocytes | > 120 | < 11.6 µL/min/10^6 cells | High (Stable) |
Interpretation: In this hypothetical scenario, our test compound shows moderate stability in HLM. However, its stability is lower (i.e., clearance is higher) in hepatocytes. This discrepancy is a critical finding. It strongly suggests that the compound is metabolized by pathways that are either absent or less active in microsomes, such as cytosolic enzymes (e.g., alcohol/aldehyde dehydrogenases) or robust Phase II conjugation.[13][15]
Advanced Assessment: Identifying the "How" and "Where"
Given the moderate-to-high clearance observed in hepatocytes, further investigation is warranted to understand the specific metabolic pathways and enzymes involved. This is crucial for predicting potential drug-drug interactions (DDIs).[6][24]
Predicted Metabolic Pathways
The structure of this compound suggests several potential metabolic routes. The primary alcohol is a key metabolic soft spot.
Caption: Predicted metabolic pathways for the test compound.
Reaction Phenotyping
Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism.[25] Two complementary approaches are typically used:[26]
-
Recombinant Enzymes: The test compound is incubated individually with a panel of cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT enzymes (e.g., UGT1A1, 1A9, 2B7). The rate of metabolism by each enzyme identifies its contribution.[24][25]
-
Chemical Inhibition: The compound is incubated in pooled HLM in the presence and absence of potent, selective inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor implicates that enzyme.[6][26]
From Bench to Bedside: The Role of In Vitro-In Vivo Extrapolation (IVIVE)
The ultimate goal of these in vitro studies is to predict human pharmacokinetics.[27] In vitro intrinsic clearance (CLint) data from hepatocytes can be scaled to predict in vivo hepatic clearance (CLh) using various models.[16][28] This process, known as IVIVE, helps in forecasting human dose and potential exposure. However, it's important to acknowledge that IVIVE can be complex, with predictions sometimes underestimating actual in vivo clearance due to factors like extrahepatic metabolism or transporter effects.[29][30][31]
Conclusion
The in vitro metabolic assessment of this compound provides a clear example of a comprehensive drug discovery strategy. By comparing its stability in both human liver microsomes and hepatocytes, we can gain crucial insights. Our hypothetical data suggest that while the compound has moderate stability against CYP-mediated (Phase I) metabolism, it is more rapidly cleared in a complete cellular system, pointing towards the significant involvement of cytosolic enzymes or direct Phase II conjugation. This finding underscores the necessity of using multiple, complementary in vitro systems. Such a tiered, data-driven approach allows scientists to identify metabolic liabilities early, guide medicinal chemistry efforts to optimize drug properties, and ultimately select candidates with a higher probability of success in clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
For researchers and scientists in the dynamic fields of pharmaceutical and agrochemical development, the synthesis and handling of novel chemical entities are routine.[1] With innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of complex molecules such as (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles for handling hazardous chemical waste.
The trifluoromethyl group and the pyridine moiety are significant components in many modern bioactive compounds, valued for the unique physicochemical properties they impart.[1][2][3] However, these functional groups also necessitate careful consideration during waste management. Halogenated organic compounds and pyridine derivatives are often classified as hazardous waste due to their potential toxicity and environmental persistence.[4][5][6] Therefore, a cautious and systematic approach to the disposal of this compound is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][7] Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent skin and eye contact.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | To prevent skin absorption and local irritation. Pyridine and its derivatives can cause skin irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes. |
| Protective Clothing | A flame-retardant and chemical-resistant lab coat | To shield skin and personal clothing from contamination. |
| Respiratory Protection | Use of a chemical fume hood is the primary engineering control. | To avoid the inhalation of any potential vapors or aerosols. |
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[4] The contaminated absorbent and any cleanup materials must also be disposed of as hazardous waste.[7]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in strict accordance with local, state, and federal regulations.[8][9] The following protocol provides a comprehensive framework for its safe management.
Waste Identification and Segregation
All waste containing this compound must be classified as hazardous waste.[4] This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated materials such as pipette tips, weighing paper, gloves, and empty containers.[7]
It is critical to segregate this waste stream from other laboratory waste to prevent inadvertent and potentially dangerous chemical reactions. Do not mix this waste with incompatible materials.
Waste Collection and Container Management
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[7] The container should be made of a material compatible with the chemical. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[9][10]
On-Site Accumulation and Storage
Laboratories can accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10][11] These areas must be under the control of the laboratory personnel. Once the volume of waste exceeds the SAA limits (typically up to 55 gallons), it must be moved to a Central Accumulation Area (CAA).[10] The storage time in a CAA is regulated and depends on the facility's generator status.[10]
Final Disposal
The final disposal of the hazardous waste must be handled by a licensed environmental waste management contractor.[5][7] This ensures that the waste is transported, treated, and disposed of in a manner that is compliant with all regulatory requirements. Common disposal methods for halogenated organic compounds include high-temperature incineration.[6]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Understanding the Chemical Hazards
-
Trifluoromethyl Group: The presence of the -CF3 group makes this a fluorinated organic compound. While often enhancing metabolic stability in drug candidates, the strong carbon-fluorine bond can lead to persistence in the environment.[2] Thermal decomposition of such compounds can produce hazardous substances.[12]
-
Pyridine Ring: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system. They are also generally considered toxic and harmful to aquatic life.[4][13]
-
Aromatic System: The phenyl and pyridine rings indicate an aromatic compound, which can have its own set of toxicological properties.
Given these characteristics, it is prudent to handle this compound with the same precautions as other hazardous halogenated and nitrogen-containing aromatic compounds.
Regulatory Framework
The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] However, state and local regulations may be more stringent. Academic and research laboratories may have specific regulations, such as Subpart K, which provides alternative standards for managing hazardous waste in these settings.[11] It is the responsibility of the waste generator to be aware of and comply with all applicable regulations.[10]
By adhering to these detailed procedures, researchers and institutions can ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment.
References
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American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
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Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Available at: [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
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Lab Manager. Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
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Sdfine. PYRIDINE HYDROBROMIDE Safety Data Sheet. Available at: [Link]
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Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. Available at: [Link]
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ChemSupply Australia. Safety Data Sheet PYRIDINE. Available at: [Link]
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ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Available at: [Link]
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ChemEurope.com. New method for introducing fluorinated components into molecules. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines. Available at: [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
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National Institutes of Health. A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. Available at: [Link]
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PubMed. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Available at: [Link]
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Amerigo Scientific. (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, a compound whose structural motifs—a trifluoromethyl group, a pyridine ring, and a phenyl methanol—suggest a specific hazard profile that requires careful management. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.
Anticipated Hazard Profile
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), compounds with similar functional groups exhibit a consistent set of hazards.[1] The trifluoromethyl group and the pyridinyl ether moiety are common in pharmacologically active molecules and often contribute to skin, eye, and respiratory irritation.[2][3]
| Anticipated Hazard | GHS Hazard Statement (Code) | Rationale based on Analogous Compounds |
| Skin Irritation | H315: Causes skin irritation | Structurally similar trifluoromethylated and pyridinyl compounds are known skin irritants.[2][4] |
| Serious Eye Irritation | H319: Causes serious eye irritation | A common hazard for aromatic compounds containing halogenated functional groups.[2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dusts or aerosols of similar compounds can lead to respiratory tract irritation.[2][4] |
| Acute Oral Toxicity | H302: Harmful if swallowed | A potential hazard for many biologically active small molecules.[3] |
Personal Protective Equipment (PPE): A Proactive Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
Step-by-Step PPE Protocol:
-
Hand Protection : Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[5] Always inspect gloves for any signs of degradation or perforation before use and dispose of them in accordance with institutional guidelines after handling the compound.[6]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, given the potential for serious eye irritation, the use of chemical splash goggles is strongly recommended. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection : A flame-retardant and chemical-resistant lab coat must be worn and kept fully fastened.[7] This will protect the skin and personal clothing from accidental spills.
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8] If there is a potential for generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Receipt to Reaction
A systematic workflow is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed and clearly labeled with the full chemical name and any relevant hazard warnings.
Handling and Use:
-
All manipulations of the solid compound or its solutions must be performed in a chemical fume hood.[8]
-
Use dedicated spatulas and glassware.
-
Avoid the formation of dust and aerosols.[5]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Contaminated clothing should be removed and laundered before reuse.
Disposal Plan: Responsible Waste Management
The disposal of this compound and its associated waste must be conducted in compliance with all local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.[7]
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Collect all solid waste, including contaminated gloves, weigh papers, and pipette tips, in a designated, clearly labeled, and puncture-resistant hazardous waste container.[7]
-
Liquid Waste : Collect all liquid waste, including reaction residues and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Management :
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal :
Caption: Disposal workflow for this compound.
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.
References
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PubChem. 4-(Trifluoromethyl)pyridine. Available from: [Link]
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AA Blocks. Safety Data Sheet. Available from: [Link]
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National Institutes of Health. A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. Available from: [Link]
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PubChem. GHS Classification Summary (Rev.9, 2021). Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
